Palmatine chloride hydrate
Description
Properties
CAS No. |
207605-36-5 |
|---|---|
Molecular Formula |
C21H22NO4Cl·xH2O |
Molecular Weight |
387.86 (anhydrous basis) |
Synonyms |
2,3,9,10-Tetramethoxyprotoberberinchloride hydrate |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Pharmacological Mechanisms and Therapeutic Potential of Palmatine Chloride Hydrate
Executive Technical Summary
Palmatine chloride hydrate (Palmatine) is a quaternary protoberberine isoquinoline alkaloid extracted from Coptis chinensis (Huanglian), Phellodendron amurense, and Corydalis yanhusuo. Unlike its structural analog berberine, palmatine possesses a unique tetramethoxy substitution pattern that influences its lipophilicity and DNA-binding affinity.
This guide analyzes its biological activity through a mechanistic lens, focusing on three primary therapeutic vectors: oncological signaling modulation , neuroprotective pathways , and antimicrobial efficacy . Current research positions palmatine as a multi-target ligand that acts as a dual inhibitor of IDO-1 (Indoleamine 2,3-dioxygenase 1) and AChE (Acetylcholinesterase), while functioning as a potent modulator of the PI3K/Akt/mTOR axis.
Chemical & Physical Profile
| Property | Data | Relevance to Research |
| IUPAC Name | 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium chloride hydrate | Precise identification for synthesis/sourcing. |
| CAS Number | 10605-02-4 (Chloride) | Standard registry ID. |
| Molecular Formula | C21H22ClNO4[1] · xH2O | Hydrate form affects molecular weight calculations. |
| Solubility | Soluble in DMSO (>10 mg/mL), Methanol, Hot Water. | Protocol Note: Stock solutions in DMSO are stable at -20°C; avoid repeated freeze-thaw cycles. |
| Fluorescence | Strong yellow fluorescence | Can interfere with fluorescence-based assays (e.g., certain ROS probes); requires background correction. |
| Stability | Light-sensitive (Photosensitive) | Critical: All experiments must be performed in low-light conditions or using amber tubes. |
Mechanistic Pharmacology: The Core Activities
Anticancer Activity: The PI3K/Akt/mTOR Axis
Palmatine exhibits significant cytotoxicity against prostate, colon, and breast cancer cell lines. Its primary mechanism involves the inhibition of the PI3K/Akt/mTOR signaling cascade , a critical pathway for cell survival and proliferation.
-
Target: Indoleamine 2,3-dioxygenase 1 (IDO-1).
-
Potency: IC50 ≈ 3 µM (reversible inhibition).
-
Mechanism: By inhibiting IDO-1, palmatine prevents the catabolism of tryptophan into kynurenine, thereby reversing tumor-induced immune suppression.
-
-
Apoptosis Induction: Palmatine disrupts the mitochondrial membrane potential (
), leading to the release of Cytochrome c. It shifts the Bax/Bcl-2 ratio in favor of apoptosis, activating Caspase-3 and Caspase-9. -
Cell Cycle Arrest: Induces G2/M phase arrest by downregulating AURKA (Aurora Kinase A).
Neuroprotection: The Cholinergic & Antioxidant Interface
Palmatine crosses the blood-brain barrier (BBB), making it a viable candidate for neurodegenerative therapy.
-
AChE Inhibition: Acts as a reversible inhibitor of acetylcholinesterase, increasing synaptic acetylcholine levels (relevant for Alzheimer's models).
-
Anti-Neuroinflammation: Attenuates LPS-induced microglial activation by blocking the TLR4/NF-κB pathway.
-
Oxidative Stress: Activates the Nrf2/HO-1 pathway via AMPK phosphorylation, upregulating endogenous antioxidant enzymes (SOD, CAT).
Antimicrobial & Antiviral Action[2]
-
DNA Intercalation: Palmatine binds to DNA (specifically AT-rich regions), inhibiting replication and transcription in bacteria (S. aureus, H. pylori).
-
Viral Protease Inhibition: Inhibits West Nile Virus (WNV) NS2B-NS3 protease (IC50 ≈ 96 µM) in an uncompetitive manner.
Visualization of Signaling Pathways[3][4][5][6]
Diagram 1: Anticancer Mechanism (PI3K/Akt & Apoptosis)
This diagram illustrates how Palmatine chloride hydrate induces apoptosis and inhibits proliferation in cancer cells.
Caption: Palmatine acts as a dual-inhibitor, blocking the PI3K/Akt survival pathway and IDO-1 mediated immune escape, while simultaneously triggering mitochondrial apoptosis.
Diagram 2: Neuroprotective & Anti-inflammatory Pathways
This diagram details the mechanism of action in microglial cells and neurons.
Caption: Palmatine mitigates neurodegeneration by inhibiting inflammatory NF-κB signaling, enhancing Nrf2-mediated antioxidant defense, and preserving Acetylcholine via AChE inhibition.[2][3]
Validated Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: Quantify antimicrobial activity against S. aureus or E. coli using a microdilution method with MTT visualization.
Reagents:
-
Mueller-Hinton Broth (MHB).
-
Palmatine Chloride Hydrate stock (10 mg/mL in DMSO).
-
MTT Reagent (5 mg/mL in PBS).
-
96-well sterile microplates.
Step-by-Step Methodology:
-
Inoculum Preparation: Cultivate bacteria to mid-log phase. Adjust turbidity to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in MHB.
-
Serial Dilution: Add 100 µL of MHB to wells 1-10 of the microplate. Add 100 µL of Palmatine stock to well 1, mix, and transfer 100 µL to well 2. Repeat down to well 10. Discard 100 µL from well 10.
-
Self-Validating Control 1: Well 11 = Growth Control (Bacteria + MHB + DMSO vehicle).
-
Self-Validating Control 2: Well 12 = Sterility Control (MHB only).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. Final volume = 200 µL.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Visualization: Add 20 µL of MTT reagent to each well. Incubate for 30 minutes.
-
Interpretation: Viable bacteria reduce yellow MTT to purple formazan. The MIC is the lowest concentration well that remains yellow (no color change).
-
Protocol: In Vitro Cytotoxicity Assay (MTT)
Objective: Assess IC50 values in cancer cell lines (e.g., HepG2, MCF-7).
Critical Considerations:
-
Photosensitivity: Perform Palmatine additions in low light.
-
Interference: Palmatine is yellow; it may absorb near 400-450nm. The MTT readout is at 570nm, minimizing interference, but a "Compound Only" blank is recommended for high concentrations (>100 µM).
Workflow:
-
Seeding: Seed cells (5 x 10^3 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Aspirate media. Add 100 µL fresh media containing Palmatine (0, 1, 5, 10, 25, 50, 100 µM). Run in triplicates.
-
Incubation: Incubate for 24h, 48h, or 72h at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL MTT (5 mg/mL). Incubate 4h.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals. Shake for 10 min.
-
Measurement: Read Absorbance at 570nm (Reference: 630nm).
-
Calculation: Cell Viability (%) = (Abs_sample - Abs_blank) / (Abs_control - Abs_blank) * 100.
Pharmacokinetics & Safety Profile
Pharmacokinetics (ADME)
-
Absorption: Poor oral bioavailability due to extensive first-pass metabolism and efflux by P-glycoprotein (P-gp) and hOCT1 (Organic Cation Transporter 1).
-
Metabolism: Extensively metabolized in the liver via demethylation followed by glucuronidation and sulfation. Major metabolites include demethyleneberberine and palmatine-glucuronides.
-
Distribution: Rapidly distributes to tissues; crosses the Blood-Brain Barrier (BBB), which is critical for its neuroprotective effects.
Toxicity & Safety Window
-
Acute Toxicity:
-
LD50 (Mice, i.p.): ~136 mg/kg.
-
LD50 (Mice, oral): >1500 mg/kg (Low oral toxicity due to poor absorption).
-
-
DNA Toxicity: As an intercalating agent, Palmatine carries a risk of genotoxicity at high concentrations. Long-term chronic exposure studies are limited.
-
hERG Inhibition: Like many isoquinoline alkaloids, Palmatine may block hERG potassium channels, posing a potential risk for QT prolongation at high systemic doses.
References
-
Hambright, H. G., et al. (2015). Palmatine inhibits growth and invasion in prostate cancer cell: Potential role for rpS6/NFκB/FLIP. Molecular Carcinogenesis.
-
Zhang, X., et al. (2017). Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA. Biochemical Pharmacology.
-
Jung, J., et al. (2014). Inhibitory Activities of Palmatine from Coptis chinensis Against Helicobacter pylori and Gastric Damage.[4] Toxicological Research.
-
Bhadra, K., et al. (2007). Molecular recognition of DNA by small molecules: AT base pair specific intercalative binding of cytotoxic plant alkaloid palmatine.[4] Biochimica et Biophysica Acta.
-
Yoo, G., et al. (2023). Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells.[5][6] BMC Veterinary Research.
-
Wang, Y., et al. (2019). Palmatine: A review of its pharmacology, toxicity and pharmacokinetics.[7][8] Biochimie.
-
Han, Y., et al. (2018). Palmatine ameliorates cisplatin-induced acute kidney injury through regulating Akt and NF-κB/MAPK pathways. International Immunopharmacology.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmatine - Wikipedia [en.wikipedia.org]
- 4. biomol.com [biomol.com]
- 5. Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palmatine: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Palmatine chloride hydrate source and extraction
Source Selection, Extraction Methodologies, and Crystallization Protocols
Executive Summary
Palmatine Chloride Hydrate (CAS: 171869-95-7) is a quaternary protoberberine isoquinoline alkaloid exhibiting significant pharmacological potential, including antibacterial, antiviral, and lipid-lowering activities.[1] Unlike its structural analog berberine, palmatine lacks the methylenedioxy bridge, possessing instead four methoxy groups at positions 2, 3, 9, and 10.
This technical guide provides a rigorous, scalable framework for the extraction and isolation of Palmatine Chloride Hydrate. It prioritizes the separation of palmatine from co-occurring alkaloids (specifically berberine and jatrorrhizine) and details the specific crystallization parameters required to obtain the stable hydrate form.
Part 1: Botanical Provenance & Biosynthetic Context
While Coptis chinensis (Rhizoma Coptidis) is the most common commercial source, it is often dominated by berberine, making palmatine isolation inefficient. Fibraurea recisa (or F. tinctoria) is identified here as a superior source for high-purity palmatine extraction due to its favorable alkaloid profile.
Table 1: Comparative Source Analysis
| Botanical Source | Primary Alkaloid | Palmatine Content (Approx.)[2] | Extraction Complexity | Recommended Use |
| Coptis chinensis | Berberine (~5-7%) | 1.2 – 1.6% | High (Requires removal of dominant berberine) | Multi-alkaloid extracts |
| Phellodendron amurense | Berberine (~1-2%) | 0.1 – 1.2% | High (Low total yield) | Phellodendrine isolation |
| Fibraurea recisa | Palmatine / Berberine | 1.5 – 2.8% | Moderate (Higher relative abundance) | Targeted Palmatine Isolation |
Part 2: Chemist's Rationale & Solubility Profile[1]
Successful extraction relies on exploiting the quaternary ammonium nature of palmatine.
-
Solubility: Palmatine chloride is soluble in hot water and hot ethanol but poorly soluble in cold water and non-polar solvents (ether, chloroform) due to its ionic nature.
-
Separation Logic (The "Pain Points"):
-
Vs. Jatrorrhizine: Jatrorrhizine contains a phenolic hydroxyl group (C2 or C3). Palmatine is fully methylated (non-phenolic). Strategy: pH Swing extraction.
-
Vs. Berberine: Structurally identical except for the C2-C3 substituents (dimethoxy in palmatine vs. methylenedioxy in berberine). Strategy: Fractional crystallization or C18 Chromatography.
-
Part 3: Extraction & Isolation Protocol
Phase A: Ultrasound-Assisted Extraction (UAE)
Objective: Maximize total alkaloid yield while minimizing thermal degradation.
Reagents: Ethanol (95%), Hydrochloric Acid (37%), Deionized Water.
-
Pre-treatment: Pulverize dried Fibraurea recisa stems to pass a 40-60 mesh sieve.
-
Solvent Preparation: Prepare Acidic Ethanol (Ethanol:Water:HCl = 80:19:1 v/v). The acid ensures alkaloids exist as soluble salts.
-
Extraction:
-
Ratio: 1:30 (Solid:Liquid).
-
Condition: Ultrasonication (200-300W) at 60°C for 30 minutes .
-
Repeat: 3 times. Combine filtrates.
-
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at 50°C to obtain the Crude Alkaloid Fraction .
Phase B: Chemical Separation (The "Clean-Up")
Objective: Remove phenolic alkaloids (Jatrorrhizine) and bulk impurities.
Figure 1: Separation logic for removing phenolic alkaloids like Jatrorrhizine.
-
Re-dissolution: Dissolve crude residue in hot water.
-
Alkalinization: Adjust pH to 11-12 using 10% NaOH. Jatrorrhizine converts to its water-soluble phenolate form. Palmatine converts to its hydroxide pseudo-base form (lipophilic).
-
Partition: Extract with Chloroform or Dichloromethane (DCM) (3x).
-
Acidification: Wash organic layer with dilute HCl (pH 2) to reconvert Palmatine to the chloride salt. Evaporate to dryness.
Phase C: Chromatographic Isolation
Objective: Separate Palmatine from Berberine.
While fractional crystallization (using the differential solubility of nitrates or sulfates) is possible, Flash Chromatography is recommended for high purity (>98%).
-
Stationary Phase: Silica Gel (200-300 mesh) or neutral Alumina.
-
Mobile Phase: Dichloromethane : Methanol : Water (80:10:1).
-
Elution Order: Palmatine typically elutes after berberine in lower polarity systems due to the slightly higher polarity of the dimethoxy groups compared to the methylenedioxy bridge, though this varies by column chemistry. Note: On C18 Reverse Phase, Palmatine often elutes before Berberine.
Part 4: Crystallization of Palmatine Chloride Hydrate
Objective: Generate the specific "Chloride Hydrate" crystal form.
The term "Hydrate" implies water molecules are incorporated into the crystal lattice. This requires crystallization from an aqueous medium.
Protocol:
-
Dissolution: Dissolve the purified Palmatine fraction in a minimum volume of hot 0.1M HCl (approx. 70-80°C).
-
Seeding (Optional): If available, add a seed crystal of Palmatine Chloride.
-
Cooling: Allow the solution to cool slowly to room temperature, then transfer to 4°C for 24 hours. Rapid cooling yields amorphous powder; slow cooling yields needles.
-
Filtration: Filter the yellow needle-like crystals.
-
Drying: Dry in a vacuum desiccator over silica gel. Do not use high heat (>60°C) or aggressive desiccants (P2O5) for extended periods if the hydrate stoichiometry is to be strictly maintained, although the hemihydrate/hydrate water is usually quite stable.
Expected Appearance: Yellow-orange needle crystals. Melting Point: ~206-207°C (decomposition).[1]
Part 5: Analytical Validation
Every batch must be validated to ensure the salt form and purity.
HPLC Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250mm, 5µm).
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (or 0.05M KH2PO4) (30:70 to 50:50 Gradient).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 345 nm (characteristic absorption of protoberberines).
-
Retention: Palmatine will resolve distinct from Berberine (Resolution factor > 1.5 required).
Figure 2: End-to-end workflow for Palmatine Chloride Hydrate production.
References
-
Extraction Optimization & Deep Eutectic Solvents: Li, L., et al. (2021). "Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction." Journal of Chemistry. Link
-
Source Comparison & Fibraurea Analysis: Nguyen-Pouplin, J., et al. (2007). "Antimalarial and Cytotoxic Activities of Ethnopharmacologically Selected Medicinal Plants from South Vietnam." Journal of Ethnopharmacology. Link (Contextual citation for Fibraurea potency).
-
Isolation Methodology: Wang, L., et al. (2021).[6][7] "Isolation and identification of the antibacterial compounds in Coptis chinensis for the preservation of wood." BioResources. Link
-
Crystallization & Salt Forms: Yan, Y., et al. (2025). "Supramolecular Cocrystal Hydrates of Palmatine Hydrochloride." ResearchGate. Link
-
Pharmacological Properties: Hambright, H.G., et al. (2015).[6] "Palmatine inhibits growth and invasion in prostate cancer cell: Potential role for rpS6/NFκB/FLIP."[1][6] Molecular Carcinogenesis. Link
Sources
- 1. Palmatine Chloride Hydrate - LKT Labs [lktlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. chempap.org [chempap.org]
- 4. CN1733763A - Synthesis process of palmatine and its salts - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Physicochemical properties of Palmatine chloride hydrate
Physicochemical Properties of Palmatine Chloride Hydrate: A Technical Guide
Part 1: Executive Summary
Palmatine chloride hydrate (CAS: 171869-95-7) is a quaternary protoberberine alkaloid extracted primarily from Coptis chinensis and Corydalis yanhusuo.[1] Structurally analogous to berberine, it is distinguished by full methoxylation at the C2, C3, C9, and C10 positions, lacking the methylenedioxy bridge found in berberine.
This guide addresses the critical physicochemical bottleneck of Palmatine: its permanent cationic charge and limited aqueous solubility , which govern its bioavailability and formulation stability. For drug development professionals, understanding its behavior as a planar, hydrophobic cation is essential for optimizing delivery systems (e.g., liposomes, co-crystals) and establishing robust analytical controls.
Part 2: Chemical Identity & Structural Logic
Palmatine exists as a quaternary ammonium salt.[1][2] Unlike tertiary amine alkaloids that protonate/deprotonate based on pH, Palmatine retains a positive charge across the entire physiological pH range. This "permanent cation" status dictates its solubility profile and interaction with biological membranes.[1]
| Parameter | Technical Detail |
| IUPAC Name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium chloride hydrate |
| CAS Number | 171869-95-7 (Hydrate); 10605-02-4 (Anhydrous Chloride) |
| Formula | C₂₁H₂₂ClNO₄[1][3][4][5][6][7][8][9] · xH₂O |
| Molecular Weight | 387.86 g/mol (Anhydrous basis); ~352.4 (Cation only) |
| Structural Class | Protoberberine Isoquinoline Alkaloid (Quaternary) |
| Appearance | Yellow crystalline powder (Needles) |
| Key Functional Groups | Four methoxy groups (-OCH₃); Quaternary Nitrogen (N⁺) |
Part 3: Core Physicochemical Profile
Solubility Profile
The solubility of Palmatine chloride is the primary hurdle in formulation.[1] It exhibits a "solubility paradox": it is lipophilic enough to permeate membranes (LogP ~3.[1]7) but crystallizes readily in water due to strong lattice energy, yet its charge limits solubility in non-polar solvents.[1]
Solubility Data Table (at 25°C)
| Solvent / Medium | Solubility (approx.) | Classification | Notes |
|---|---|---|---|
| Water | < 1 mg/mL | Sparingly Soluble | Soluble in hot water; precipitates upon cooling.[1] |
| Ethanol | ~5 mg/mL | Sparingly Soluble | Often used as a co-solvent.[1] |
| DMSO | ~30 mg/mL | Soluble | Recommended vehicle for stock solutions.[1] |
| PBS (pH 7.2) | ~0.5 mg/mL | Very Slightly Soluble | Ionic strength suppresses solubility (Common Ion Effect).[1] |
| Methanol | ~10 mg/mL | Slightly Soluble | Good for analytical extraction.[1] |
Ionization (pKa) & Lipophilicity
-
pKa: Palmatine lacks an acidic pKa in the physiological range (1–14).[1] The quaternary nitrogen is permanently charged.[1] Unlike berberine, which can undergo a base-catalyzed structural shift (pseudo-base formation) at very high pH (>11), Palmatine remains cationic under standard biological conditions.
-
LogP (Partition Coefficient): The computed XLogP3 is 3.7 .[1] However, this value is misleading for a salt.[1] In vivo, it behaves as an amphiphilic cation.[1] It can form ion pairs with endogenous anions (e.g., chloride, bile salts) to cross lipid bilayers.
Solid-State Properties
-
Crystallinity: Highly crystalline.[1] Forms hydrates (often trihydrate) which are hygroscopic.[1]
-
Polymorphism: Co-crystallization (e.g., with gallic acid or hesperetin) is a proven strategy to disrupt the stable crystal lattice and improve dissolution rates.
Part 4: Stability & Degradation
-
Thermal Stability: Stable up to ~200°C. Degradation is oxidative, often observed as browning or formation of undefined aggregates above the melting point.
-
Photostability: High Risk. As a yellow chromophore with extended conjugation, Palmatine is sensitive to UV/VIS light.[1] It can undergo photo-oxidation or cyclization.[1]
-
Protocol: All analytical solutions must be protected from light (amber glassware).[1]
-
-
Solution Stability: Aqueous solutions are stable for 24 hours if protected from light.[1] In DMSO, stock solutions are stable for months at -20°C.[1]
Part 5: Analytical Characterization (SOP)
This protocol provides a self-validating method for the quantification of Palmatine chloride using HPLC-UV.[1]
Standard Operating Procedure: HPLC Quantification
1. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm, 5 µm).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 345 nm (Specific for the isoquinoline core) or 229 nm (High sensitivity).
-
Temperature: 30°C.
2. Sample Preparation
-
Stock Solution: Dissolve 10 mg Palmatine Chloride in 10 mL DMSO (Conc: 1 mg/mL). Do not use water for the stock to avoid precipitation.
-
Working Standard: Dilute stock with Mobile Phase to 50 µg/mL.
-
Filtration: 0.45 µm PTFE filter (Nylon filters may bind the alkaloid).[1]
3. System Suitability Criteria
-
Tailing Factor: < 1.5 (Critical: Cations often tail on residual silanols; add Triethylamine if tailing persists).[1]
-
Theoretical Plates: > 2000.
Part 6: Visualizations (DOT Diagrams)
Figure 1: Physicochemical Logic & Preformulation Decision Tree
This diagram illustrates how the structural properties of Palmatine dictate formulation strategies.[1]
Caption: Causal relationships between Palmatine's cationic structure, its physicochemical limitations, and formulation solutions.
Figure 2: Analytical Workflow for Stability Testing
A standardized workflow to assess degradation products.
Caption: Step-by-step analytical protocol ensuring accurate quantification and degradation monitoring.
Part 7: References
-
PubChem. Palmatine chloride trihydrate (CID 57378374).[1][12] National Library of Medicine.[1]
-
Cayman Chemical. Palmatine (chloride) Product Information & Solubility Data.[1]
-
Sigma-Aldrich. Palmatine chloride hydrate - Product Specification & Safety Data Sheet.[1][3]
-
Zhang, X., et al. (2025). Supramolecular Cocrystal Hydrates of Palmatine Hydrochloride for Sustained Release.[1] Journal of Molecular Structure.[1]
-
Huang, J., et al. (2007). Determination of palmatine in canine plasma by liquid chromatography-tandem mass spectrometry.[1][13] Journal of Chromatography B. [13]
-
BenchChem. Technical Support: Enhancing the Aqueous Solubility of Palmatine Chloride.
Sources
- 1. Palmatine | C21H22NO4+ | CID 19009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Palmatine chloride 97 171869-95-7 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Palmatine Chloride | C21H22ClNO4 | CID 73442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. scientificlabs.ie [scientificlabs.ie]
- 11. padproject.nd.edu [padproject.nd.edu]
- 12. Palmatine chloride trihydrate | C21H28ClNO7 | CID 57378374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Determination of palmatine in canine plasma by liquid chromatography-tandem mass spectrometry with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources, Biosynthesis, and Analysis of Palmatine
Abstract
Palmatine is a naturally occurring protoberberine isoquinoline alkaloid renowned for its diverse and potent pharmacological activities.[1][2] For centuries, it has been a cornerstone of traditional Asian medicine for treating conditions like jaundice, inflammation, hypertension, and liver diseases.[1][2] Modern scientific investigation has validated these traditional uses, revealing Palmatine's multi-target regulatory properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][3] This technical guide provides an in-depth exploration of Palmatine for researchers, scientists, and drug development professionals. It covers the principal botanical sources, delves into the molecular intricacies of its biosynthesis, presents detailed protocols for its extraction and purification, and outlines robust analytical methodologies for its characterization and quantification. The objective is to furnish a comprehensive resource that bridges its ethnobotanical origins with modern therapeutic development.
Principal Botanical Sources of Palmatine
Palmatine is distributed across several plant families, with the highest concentrations typically found in the roots and rhizomes.[1] The primary families known to produce Palmatine are Berberidaceae, Papaveraceae, Ranunculaceae, and Menispermaceae.[1][2][4] Structurally, it is a quaternary ammonium salt, which influences its solubility and extraction characteristics.[1] Many of its source plants are staples in Traditional Chinese Medicine (TCM), where they are often used in complex herbal formulations.[5][6]
The selection of a botanical source for Palmatine isolation is a critical first step in both research and commercial production. This choice is dictated by factors such as the concentration of the alkaloid in the plant tissue, the presence of co-occurring alkaloids (like berberine, coptisine, and jatrorrhizine) that may complicate purification, and the plant's cultivation and harvesting feasibility.[1][7][8] For instance, while Coptis chinensis is a rich source, it also contains high levels of berberine, requiring efficient chromatographic separation.[8][9]
Data Presentation: Key Plant Sources and Palmatine Content
The following table summarizes prominent botanical sources of Palmatine, the plant part utilized, and reported yields or concentrations to guide sourcing decisions.
| Plant Family | Species | Common Name | Plant Part Used | Reported Palmatine Content/Yield | References |
| Ranunculaceae | Coptis chinensis | Chinese Goldthread | Rhizome | Major alkaloid alongside berberine, coptisine.[8][9][10][11] | [8][9][10][11] |
| Berberidaceae | Phellodendron amurense | Amur Cork Tree | Bark | Yields of ~1.25 mg/g reported.[1][7] | [1][7] |
| Berberidaceae | Berberis darwinii | Darwin's Barberry | Roots, Stems | Roots can contain up to 9978.27 µg/g (approx. 9.98 mg/g).[12][13] | [12][13] |
| Berberidaceae | Berberis cretica | Cretan Barberry | Roots | A major constituent isolated via chromatography.[4] | [4] |
| Menispermaceae | Tinospora cordifolia | Guduchi, Giloy | Stem | A key pharmacologically active constituent.[10][14][15] | [10][14][15] |
| Menispermaceae | Fibraurea tinctoria | Stem | Methanol extract contained 1.54% (15.4 mg/g).[16] | [16] | |
| Papaveraceae | Corydalis yanhusuo | Yanhusuo | Tuber | One of several analgesic alkaloids present.[6][10][17] | [6][10][17] |
The Molecular Blueprint: Biosynthesis of Palmatine
Understanding the biosynthetic pathway of Palmatine provides critical insights into its formation and potential for metabolic engineering in microbial or plant systems. The pathway begins with the amino acid tyrosine and proceeds through a series of enzymatic steps to form the core protoberberine scaffold.[10]
The key steps involve the conversion of (S)-reticuline, a pivotal branch-point intermediate in benzylisoquinoline alkaloid synthesis, into (S)-scoulerine.[18] This reaction is catalyzed by the berberine bridge enzyme (BBE), which forms the characteristic C8-N bridge of the protoberberine structure.[18] Subsequent modifications, including methylation and oxidation, lead to the final Palmatine molecule. Specifically, tetrahydropalmatine is oxidized by tetrahydroberberine oxidase to yield Palmatine.[10][19]
Caption: Biosynthetic pathway of Palmatine from L-Tyrosine.
From Plant to Powder: Extraction and Isolation Protocols
The extraction and isolation of Palmatine require a multi-step process designed to efficiently remove the target alkaloid from the complex plant matrix and separate it from structurally similar compounds. The quaternary ammonium nature of Palmatine dictates the use of polar solvents for effective extraction.[1][4]
Rationale Behind Methodological Choices
-
Solvent Selection: Methanol is a common choice due to its high polarity, which effectively solubilizes quaternary alkaloids like Palmatine.[1][16] Acidification (e.g., with HCl) can further improve solubility.[1]
-
Extraction Technique: Ultrasound-Assisted Extraction (UAE) is often preferred over traditional maceration or Soxhlet extraction.[20] The acoustic cavitation generated by ultrasound disrupts plant cell walls, enhancing solvent penetration and significantly reducing extraction time and temperature, which helps prevent the degradation of thermolabile compounds.[14][20]
-
Purification: Column chromatography is the gold standard for purifying Palmatine from crude extracts.[4][16] While silica gel can be used, its high polarity can lead to strong adsorption and peak tailing.[4][21] Sephadex LH-20, a size-exclusion and adsorption chromatography medium, is highly effective for separating polar compounds like alkaloids in polar mobile phases (e.g., methanol/water mixtures) and often yields high-purity Palmatine.[4][21]
Experimental Protocol: Ultrasound-Assisted Extraction and Column Chromatography
This protocol provides a robust method for isolating Palmatine from Phellodendron amurense bark.
-
Preparation of Plant Material:
-
Air-dry the bark of Phellodendron amurense in the shade to prevent degradation of phytochemicals.
-
Grind the dried bark into a coarse powder (approx. 40-60 mesh size) to increase the surface area for extraction.
-
-
Ultrasound-Assisted Extraction (UAE):
-
Weigh 100 g of the powdered bark and place it into a 2 L beaker.
-
Add 1000 mL of 80% methanol (v/v in water). A material-to-liquid ratio of 1:10 to 1:30 is effective.[20]
-
Place the beaker in an ultrasonic bath.
-
Perform the extraction at a controlled temperature (e.g., 40°C) for a duration of 1-2 hours. Studies suggest optimal yields can be achieved within this timeframe.[14]
-
After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction. Pool all filtrates.
-
-
Solvent Removal:
-
Concentrate the pooled methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields a dark, viscous crude extract.
-
-
Purification by Column Chromatography:
-
Prepare a glass column with Sephadex LH-20 resin, equilibrated with the starting mobile phase (e.g., 50:50 methanol/water).[4][21]
-
Dissolve a portion of the crude extract (e.g., 5 g) in a minimal amount of the mobile phase.
-
Load the dissolved extract onto the top of the prepared column.
-
Begin elution with the 50:50 methanol/water mobile phase, collecting fractions (e.g., 15 mL each).
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the yellow band characteristic of Palmatine.
-
Pool the fractions that show a pure spot corresponding to a Palmatine standard.
-
Evaporate the solvent from the pooled fractions to obtain purified Palmatine crystals.
-
Caption: Workflow for Palmatine extraction and purification.
Analytical Verification: Identification and Quantification
Once isolated, the identity and purity of Palmatine must be confirmed, and its concentration quantified. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[16][22] For structural elucidation and metabolite identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[23][24]
Protocol: Quantification of Palmatine by HPLC
This method is adapted from established procedures for the quantification of Palmatine in plant extracts.[16][25]
-
Preparation of Standards and Samples:
-
Accurately weigh 1 mg of Palmatine reference standard and dissolve it in 10 mL of methanol to prepare a stock solution (100 µg/mL).
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Accurately weigh the purified Palmatine sample or crude extract, dissolve in methanol, and filter through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic system can be used. A common mobile phase is a mixture of acetonitrile and water containing an acidifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape.[16] For example, an isocratic mobile phase of Acetonitrile:Water (0.1% Formic Acid) (30:70, v/v) can be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Palmatine has a characteristic UV absorbance maximum around 346 nm, which is used for its detection and quantification.[16]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of Palmatine in the sample by interpolating its peak area from the calibration curve. The retention time of the peak in the sample should match that of the standard (e.g., ~15.7 minutes under specific conditions).[16]
-
Caption: Analytical workflow for HPLC quantification of Palmatine.
Pharmacological Significance and Future Directions
Palmatine's therapeutic potential is vast, stemming from its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.[1] It has demonstrated significant anti-inflammatory effects by inhibiting pathways such as NF-κB and the NLRP3 inflammasome.[1][26] Its anticancer activity has been observed against numerous cancer cell lines, where it can induce apoptosis and inhibit metastasis.[3][10] Furthermore, its neuroprotective properties make it a candidate for investigating treatments for neurodegenerative diseases like Alzheimer's.[3][5]
Despite its promise, challenges such as poor oral bioavailability need to be addressed through advanced drug delivery systems and formulation strategies.[1] Future research should focus on optimizing its pharmacokinetic profile, conducting rigorous clinical trials to validate its efficacy and safety in humans, and exploring synergistic combinations with conventional drugs.
References
- From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. PubMed Central.
-
Palmatine. Wikipedia. [Link]
-
Pharmacological activities palmatine alkaloid compound isolated from Guatteria friesiana prospects for new drug development. Allied Academies. [Link]
-
Palmatine: A review of pharmacological properties and pharmacokinetics. PubMed. [Link]
-
palmatine. NMPPDB. [Link]
-
Neuroprotective effect of isolated palmatine from Tinospora cordifolia (Thunb.) Miers leaves in aluminium chloride induced oxidative stress. Chula Digital Collections. [Link]
-
Inhibitory Activities of Palmatine from Coptis chinensis Against Helicobactor pylori and Gastric Damage. PubMed Central. [Link]
-
Extraction Optimization of Tinospora cordifolia and Assessment of the Anticancer Activity of Its Alkaloid Palmatine. PubMed Central. [Link]
-
Corydalis (Corydalis yanhusuo): Benefits, Uses, Safety. Herbal Reality. [Link]
-
Microscopic distribution of alkaloids in freeze-fixed stems of Phellodendron amurense. PubMed Central. [Link]
-
Coptis chinensis. Wikipedia. [Link]
-
Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. National Institutes of Health. [Link]
-
Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation. PubMed Central. [Link]
-
The Analgesic Properties of Corydalis yanhusuo. PubMed Central. [Link]
-
Protective Effects of Coptis chinensis Rhizome Extract and Its Constituents (Berberine, Coptisine, and Palmatine) against α-Synuclein Neurotoxicity in Dopaminergic SH-SY5Y Cells. PubMed. [Link]
-
Flow-injection post-chemiluminescence method for the determination of palmatine. PubMed. [Link]
-
Neuroprotective Activity of Coptisine from Coptis chinensis (Franch). HKBU Scholars. [Link]
-
Corydalis Yanhusuo Extract – TetraHydroPalmatine Isolate 98%. Ethos Herbals. [Link]
-
Tetrahydropalmatine. Wikipedia. [Link]
-
Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. MDPI. [Link]
-
Botanical Sources, Pharmacokinetics, and Therapeutic Efficacy of Palmatine and Its Derivatives in the Management of Cancer: A Comprehensive Mechanistic Analysis. ResearchGate. [Link]
-
Identification of palmatine and its metabolites in rat urine by liquid chromatography/tandem mass spectrometry. PubMed. [Link]
-
Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation. Taylor & Francis Online. [Link]
-
Determination of berberine, palmatine and jatrorrhizine in rabbit plasma by liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. [Link]
-
Identification of in-vivo and in-vitro metabolites of palmatine by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction. PubMed Central. [Link]
-
Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation. Taylor & Francis. [Link]
-
Response of Alkaloids Content of Nature Phellodendron amurense from Different Vegetation Areas to Seasonal Change. Semantic Scholar. [Link]
-
Berberine and Palmatine Distribution Across Plant Organs in Berberis darwinii: Basis for Selecting Superior-Producing Accessions. PubMed Central. [Link]
-
Extending the pathway to biosynthesize palmatine in module IV and... ResearchGate. [Link]
-
Palmatine a Novel Anti‐adipogenic and Anti‐diabetic Alkaloid from an Indian Medicinal Plant Tinospora cordifolia. ResearchGate. [Link]
-
Extraction Optimization of Tinospora cordifolia and Assessment of the Anticancer Activity of Its Alkaloid Palmatine. Semantic Scholar. [Link]
-
Berberine and Palmatine Distribution Across Plant Organs in Berberis darwinii: Basis for Selecting Superior-Producing Accessions. PubMed. [Link]
-
Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis. MDPI. [Link]
-
Ali, H. and Dixit, S. (2013) Extraction Optimization of Tinospora cordifolia and Assessment of the Anticancer Activity of Its Alkaloid Palmatine. The Scientific World Journal, 2013, Article ID 376216. SCIRP. [Link]
-
Palmatine, an isoquinoline alkaloid from Phellodendron amurense Rupr., ameliorated gouty inflammation by inhibiting pyroptosis via NLRP3 inflammasome. PubMed. [Link]
-
Pharmacological activities palmatine alkaloid compound isolated from Guatteria friesiana prospects for new drug development. Allied Academies. [Link]
-
Biosynthetic Pathways of Hormones in Plants. MDPI. [Link]
Sources
- 1. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmatine: A review of pharmacological properties and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. The Analgesic Properties of Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microscopic distribution of alkaloids in freeze-fixed stems of Phellodendron amurense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coptis chinensis - Wikipedia [en.wikipedia.org]
- 9. Inhibitory Activities of Palmatine from Coptis chinensis Against Helicobactor pylori and Gastric Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmatine - Wikipedia [en.wikipedia.org]
- 11. Protective Effects of Coptis chinensis Rhizome Extract and Its Constituents (Berberine, Coptisine, and Palmatine) against α-Synuclein Neurotoxicity in Dopaminergic SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Berberine and Palmatine Distribution Across Plant Organs in Berberis darwinii: Basis for Selecting Superior-Producing Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berberine and Palmatine Distribution Across Plant Organs in Berberis darwinii: Basis for Selecting Superior-Producing Accessions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction Optimization of Tinospora cordifolia and Assessment of the Anticancer Activity of Its Alkaloid Palmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. herbalreality.com [herbalreality.com]
- 18. researchgate.net [researchgate.net]
- 19. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 20. Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Identification of palmatine and its metabolites in rat urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification of in-vivo and in-vitro metabolites of palmatine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Palmatine, an isoquinoline alkaloid from Phellodendron amurense Rupr., ameliorated gouty inflammation by inhibiting pyroptosis via NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Palmatine Chloride Hydrate Anti-Inflammatory Pathway Analysis
Executive Summary
Palmatine chloride hydrate (PCH), a protoberberine isoquinoline alkaloid, has emerged as a high-potency modulator of the innate immune response. Unlike non-specific anti-inflammatories, PCH exhibits a dual-targeting mechanism: it simultaneously suppresses the NF-κB/MAPK priming phase and the NLRP3 inflammasome activation phase .
This technical guide dissects the molecular causality of PCH, providing a validated experimental framework for investigating its efficacy in models of Acute Lung Injury (ALI), Gouty Arthritis, and Colitis. We prioritize mechanistic clarity, offering self-validating protocols and quantitative benchmarks to support translational research.
Chemical & Pharmacological Profile
-
Compound: Palmatine Chloride Hydrate[1]
-
CAS: 10605-02-4 (Anhydrous), 13423-31-9 (Hydrate forms often vary)
-
Solubility: Soluble in hot water, ethanol, and DMSO. The chloride salt improves aqueous solubility compared to the base, but hydrate forms (e.g., trihydrate) affect molecular weight calculations in molar dosing.
Critical Note on Dosing: In experimental settings, PCH is often dissolved in DMSO for in vitro stock solutions (up to 25 mM). For in vivo administration, it is frequently suspended in 0.5% CMC-Na or saline.
Mechanistic Analysis: The Dual-Inhibition Axis
PCH operates via a "Block-and-Clear" mechanism. It blocks the transcriptional upregulation of pro-inflammatory cytokines (Priming) and clears mitochondrial dysfunction to prevent inflammasome assembly (Activation).
Axis I: Transcriptional Suppression (NF-κB & MAPK)
Upon TLR4 stimulation (e.g., by LPS), PCH acts upstream of the nucleus:
-
TLR4 Antagonism: PCH interferes with the dimerization of TLR4-MD2, reducing MyD88 recruitment.
-
Kinase Inhibition: It inhibits the phosphorylation of IκBα (preventing NF-κB p65 nuclear translocation) and MAPKs (ERK1/2, p38, JNK).
-
Result: Reduced mRNA expression of Il1b, Il6, and Tnfa.[10]
Axis II: Post-Translational Regulation (NLRP3 & Mitophagy)
Standard anti-inflammatories often miss the "Signal 2" of inflammation. PCH specifically targets this via:
-
Mitophagy Induction: PCH upregulates the Nrf2/HO-1 pathway, enhancing mitochondrial quality control. This reduces mitochondrial ROS (mtROS), a key trigger for NLRP3 assembly.
-
Inflammasome Disassembly: By limiting mtROS and potassium efflux, PCH prevents the oligomerization of NLRP3 with ASC and Pro-caspase-1.
-
Pyroptosis Blockade: Consequently, GSDMD cleavage is suppressed, preventing pore formation and cell rupture.
Integrated Signaling Network (Visualization)
Figure 1: Dual-signaling blockade by Palmatine Chloride Hydrate. Red lines indicate inhibition; Green lines indicate activation.
Experimental Validation Framework
To validate the mechanisms described above, we recommend a self-validating workflow using an in vitro macrophage model. This protocol ensures reproducibility by controlling for both cytotoxicity and solvent effects.
Protocol: NLRP3 Inflammasome Suppression (In Vitro)
Model: THP-1 Human Macrophages or RAW264.7 Murine Macrophages.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed THP-1 cells (5 × 10⁵ cells/well) in 6-well plates.
-
Differentiate with PMA (100 ng/mL) for 24h (if using THP-1).
-
-
PCH Pre-treatment (The Variable):
-
Wash cells with PBS.
-
Treat with PCH at graded concentrations (e.g., 20, 40, 80 µM) for 2 hours .
-
Control: Vehicle only (DMSO < 0.1%).
-
-
Priming (Signal 1):
-
Add LPS (1 µg/mL) to the medium containing PCH. Incubate for 4 hours .
-
-
Activation (Signal 2):
-
Add ATP (5 mM) or Nigericin (10 µM) for 30-60 minutes to trigger NLRP3 assembly.
-
-
Endpoint Analysis:
-
Supernatant: ELISA for IL-1β and IL-18 (Mature cytokines).
-
Lysate: Western Blot for Pro-Caspase-1 vs. Cleaved Caspase-1 (p20), and NLRP3 protein levels.
-
Microscopy: Stain with DCFH-DA to measure mitochondrial ROS (PCH should reduce fluorescence).
-
Protocol: In Vivo Acute Lung Injury (ALI)
Model: C57BL/6J Mice (Male, 6-8 weeks).
-
Induction: Intratracheal instillation of LPS (5 mg/kg).
-
Treatment: PCH administered i.p. (20–40 mg/kg) 1 hour prior to LPS challenge.
-
Validation: Harvest Bronchoalveolar Lavage Fluid (BALF) at 24h.
-
Success Metric: Significant reduction in BALF total protein and neutrophil infiltration compared to the LPS-only group.
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for assessing NLRP3 inhibition efficacy.
Quantitative Benchmarks
The following data points serve as reference standards for validating your experimental results. Data is aggregated from key pharmacological studies (Cheng et al., 2022; Tarabasz et al., 2020).
Table 1: Potency & Efficacy Reference
| Parameter | Assay / Model | Reference Value (Approx.) | Note |
| IC50 (Viral Protease) | WNV NS2B-NS3 | ~96 µM | Direct enzymatic inhibition |
| IC50 (Anti-Viral) | IBV (Chicken Embryo Kidney) | ~7.76 µM | High potency against viral replication |
| CC50 (Cytotoxicity) | CEK Cells / THP-1 | > 600 µM | High therapeutic index (Safety margin) |
| Cytokine Inhibition | LPS-induced RAW264.7 | > 50% reduction at 40 µM | Targets IL-6, TNF-α, IL-1β |
| Effective Dose (In Vivo) | Mouse ALI / Gout Models | 20 – 80 mg/kg (i.p.)[10] | Dose-dependent reduction in tissue edema |
Table 2: Molecular Targets Downregulation
| Protein Target | Effect of PCH Treatment | Mechanism Link |
| p-p65 (NF-κB) | Significant Decrease | Blocks nuclear translocation |
| NLRP3 | Decreased Expression | Prevents inflammasome seeding |
| Cleaved Caspase-1 | Significant Decrease | Inhibits pyroptosis initiation |
| HO-1 | Increase (Upregulation) | Nrf2-mediated antioxidant defense |
References
-
Palmatine Protects Against MSU-Induced Gouty Arthritis via Regulating the NF-κB/NLRP3 and Nrf2 Pathways. Source:[10] Drug Design, Development and Therapy (2022).[10] URL:[Link] Relevance: Establishes the dual-inhibition of NF-κB and NLRP3 in a crystal-induced inflammation model.
-
Palmatine Attenuates Lipopolysaccharide-Induced Acute Lung Injury Via Suppression of NLRP3 Inflammasome Activation. Source:[11][12] PubMed / Inflammation Research (2025). URL:[Link] Relevance: Confirms efficacy in ALI models and highlights the metabolic reprogramming mechanism.
-
Palmatine: A review of pharmacological properties and pharmacokinetics. Source: Phytotherapy Research (2020).[2] URL:[Link] Relevance: Comprehensive review of PK/PD, toxicity, and general anti-inflammatory properties.[3][9]
-
Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells. Source: Journal of Animal Physiology and Animal Nutrition (2021). URL:[Link] Relevance: Validates the MAPK/ERK/p38 inhibition pathway in epithelial cells.[13]
Sources
- 1. biomol.com [biomol.com]
- 2. Palmatine: A review of pharmacological properties and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmatine: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmatine chloride | IDO | Aurora Kinase | TargetMol [targetmol.com]
- 5. Palmatine Ameliorates Motor Deficits and Dopaminergic Neuron Loss by Regulating NLRP3 Inflammasome through Mitophagy in Parkinson's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive assessment of palmatine as anticonvulsant agent - In vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palmatine Ameliorates Motor Deficits and Dopaminergic Neuron Loss by Regulating NLRP3 Inflammasome through Mitophagy in Parkinson's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palmatine Protects Against MSU-Induced Gouty Arthritis via Regulating the NF-κB/NLRP3 and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palmatine Attenuates Lipopolysaccharide-Induced Acute Lung Injury Via Suppression of NLRP3 Inflammasome Activation, Pyroptosis, and Metabolic Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palmatine Attenuates Lipopolysaccharide-Induced Acute Lung Injury Via Suppression of NLRP3 Inflammasome Activation, Pyroptosis, and Metabolic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells through inhibiting ERK1/2, P38 and Akt/NF-кB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Palmatine Chloride Hydrate as a Broad-Spectrum Antimicrobial Agent
Executive Summary
Palmatine, a protoberberine alkaloid isolated from various medicinal plants, is emerging as a formidable antimicrobial agent with a multifaceted mechanism of action.[1][2] This technical guide provides an in-depth analysis of palmatine chloride hydrate for researchers, scientists, and drug development professionals. We delve into its broad-spectrum activity against bacteria, fungi, and viruses, elucidating its core mechanisms which include direct disruption of microbial structures, inhibition of resistance mechanisms like efflux pumps, and modulation of host-pathogen interactions.[3][4][5][6] Furthermore, this document offers detailed, field-tested protocols for the in vitro evaluation of palmatine's efficacy, synergistic potential, and cytotoxicity, providing a robust framework for preclinical assessment. By synthesizing current research, this guide aims to equip scientists with the foundational knowledge and practical methodologies required to explore and harness the therapeutic potential of palmatine in an era of growing antimicrobial resistance.
Section 1: Introduction to Palmatine Chloride Hydrate
Chemical Identity and Physicochemical Properties
Palmatine is a quaternary isoquinoline alkaloid, typically utilized in its more stable and soluble chloride hydrate salt form for research purposes.[7][8] Its rigid, planar structure is crucial for its primary biological interactions, particularly its ability to intercalate with DNA.[9][10] Understanding its physicochemical properties is fundamental for designing experiments, formulating delivery systems, and interpreting biological data.
| Property | Data | Reference(s) |
| Chemical Name | 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium chloride hydrate | [1] |
| CAS Number | 10605-02-4 (Chloride); 171869-95-7 (Chloride Hydrate) | [7][11][12] |
| Molecular Formula | C₂₁H₂₂NO₄⁺ · Cl⁻ · xH₂O | [12][13] |
| Molecular Weight | 387.9 g/mol (Chloride); 405.87 g/mol (Monohydrate) | [12][13] |
| Appearance | Yellow, odorless, needle-like crystalline powder | [7][8] |
| Solubility | Soluble in DMSO (≥30 mg/mL), hot water, and ethanol (5 mg/mL); sparingly soluble in cold water. | [8][12][14] |
| Stability | Stable for ≥ 4 years when stored properly as a crystalline solid. | [12] |
Natural Occurrence
Palmatine is a major bioactive component in the roots and rhizomes of several plant species, most notably from the Berberidaceae (e.g., Coptis chinensis), Ranunculaceae, and Rutaceae families.[1][15] Its historical use in traditional medicine for treating dysentery, jaundice, and inflammation has provided the ethnopharmacological basis for modern scientific investigation into its antimicrobial properties.[1][5]
Section 2: Antimicrobial Spectrum of Activity
Palmatine exhibits a broad range of activity against diverse microbial pathogens. Its efficacy varies, showing a notable preference for certain classes of microorganisms, which provides clues to its mechanisms of action.
-
Antibacterial Activity : Palmatine demonstrates significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[1][15] Its activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is generally weaker, a common trait for alkaloids of this class, likely due to the formidable outer membrane of Gram-negative organisms.[1][3] However, its role as an efflux pump inhibitor can overcome this limitation.[3][4] Modified derivatives of palmatine, such as 9-O-substituted compounds, have shown a 2- to 64-fold increase in activity against Gram-positive bacteria.[15]
-
Antifungal Activity : The compound is an effective agent against pathogenic fungi. Studies have documented its activity against various Candida species, including azole-resistant strains of C. albicans, C. tropicalis, and C. parapsilosis, with Minimum Inhibitory Concentrations (MICs) typically ranging from 32 to 128 µg/mL.[16][17] It is also effective against dermatophytes like Microsporum canis.[18][19]
-
Antiviral Activity : Palmatine's antiviral potential has been confirmed against several viruses. It has been shown to inhibit Zika virus (ZIKV) infection by disrupting viral binding, entry, and stability.[12][20] Additionally, it exerts antiviral effects against Infectious Bronchitis Virus (IBV) by modulating host signaling pathways and directly inactivating the virus.[21][22]
Antimicrobial Activity Summary (MIC)
| Microorganism | Type | Reported MIC Range (µg/mL) | Reference(s) |
| Candida albicans | Fungus | 32 - 128 | [16][17] |
| Candida tropicalis | Fungus | 32 - 128 | [16][17] |
| Helicobacter pylori (deriv.) | Bacterium (G-) | 4 - 16 | [23] |
| Escherichia coli (as adjuvant) | Bacterium (G-) | Synergistic, reduces cefquinome MIC by 4- to 32-fold | [6][24] |
| Staphylococcus aureus | Bacterium (G+) | 62.5 (derivative) | [5] |
Section 3: Multi-Modal Mechanisms of Antimicrobial Action
The efficacy of palmatine stems from its ability to attack microbial pathogens through multiple, concurrent mechanisms. This multi-target profile not only makes it a potent antimicrobial but also reduces the likelihood of rapid resistance development.
Caption: Multi-modal antimicrobial mechanisms of palmatine.
Direct Action on Microbial Cells
-
3.1.1. Disruption of Cell Membrane and Wall Integrity : Palmatine compromises the structural integrity of microbial cell membranes.[5][6] This action increases membrane permeability, leading to the leakage of essential intracellular components like ions and functional proteins, and ultimately causing cell death.[5]
-
3.1.2. DNA Intercalation and Functional Disruption : The planar aromatic structure of palmatine allows it to intercalate between the base pairs of DNA, with a preference for AT-rich regions.[7][9][25] This binding can distort the DNA helix, interfering with critical cellular processes such as DNA replication and transcription, thereby inhibiting microbial growth.[2][5] This interaction is also the basis for its potential as a photodynamic therapy agent, as it can generate singlet oxygen upon irradiation when bound to DNA.[9][10][26]
-
3.1.3. Inhibition of Biofilm Formation : Biofilms represent a major challenge in treating chronic infections. Palmatine has been shown to effectively inhibit biofilm formation by various pathogens.[6][24] It can interfere with the initial stages of bacterial adhesion and prevent the maturation of the biofilm matrix, rendering the embedded microbes more susceptible to other antimicrobial agents.[5]
Reversal of Antimicrobial Resistance
-
3.2.1. Inhibition of Efflux Pumps : One of the most significant properties of palmatine is its activity as an Efflux Pump Inhibitor (EPI).[3][4] Many bacteria develop multidrug resistance (MDR) by overexpressing efflux pumps that expel antibiotics from the cell before they can reach their target. Palmatine can block these pumps, such as those from the Resistance-Nodulation-Division (RND) family in P. aeruginosa and NorA in S. aureus, trapping the co-administered antibiotic inside the bacterium.[3][27][28]
Caption: Palmatine inhibits efflux pumps, restoring antibiotic efficacy.
-
3.2.2. Synergistic Activity with Conventional Antibiotics : As a direct consequence of efflux pump inhibition and membrane disruption, palmatine acts synergistically with many conventional antibiotics.[6] Studies have demonstrated that it can restore the efficacy of β-lactams (like cefquinome) against resistant E. coli and fluoroquinolones (like ciprofloxacin) against P. aeruginosa.[4][6][24] This makes palmatine a promising candidate for combination therapies to combat MDR infections.
Host-Pathogen Interaction Modulation
In the context of viral infections, palmatine's mechanism extends beyond direct action on the pathogen to modulating the host's response. Research on the Infectious Bronchitis Virus (IBV) shows that palmatine can regulate host signaling pathways, including the NF-κB, IRF7, and JAK-STAT pathways.[21][22] By doing so, it can induce the production of type I interferons and pro-inflammatory cytokines that enhance the host's innate antiviral capabilities.[21][22]
Section 4: Preclinical Evaluation: Methodologies and Protocols
A standardized approach to evaluating palmatine's antimicrobial properties is crucial for generating reproducible and comparable data. The following protocols are foundational for in vitro assessment.
Caption: Standard workflow for in vitro evaluation of palmatine.
In Vitro Assays
This assay determines the lowest concentration of palmatine that prevents visible microbial growth.
-
Rationale : The broth microdilution method is a standardized, high-throughput technique that provides a quantitative measure of antimicrobial potency, essential for comparing the activity of different compounds or derivatives.
-
Preparation : Prepare a stock solution of palmatine chloride hydrate in an appropriate solvent (e.g., DMSO, water). Prepare a 2-fold serial dilution series in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).[29] The final volume in each well should be 50 or 100 µL.
-
Inoculum : Prepare a standardized microbial inoculum suspension adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls :
-
Growth Control : Wells containing only medium and inoculum (no palmatine).
-
Sterility Control : Wells containing only medium.
-
Compound Color Control : Because palmatine is yellow, include wells with the highest concentration of palmatine in medium only (no inoculum) to serve as a colorimetric blank.
-
-
Incubation : Inoculate the wells with the microbial suspension. Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Reading : The MIC is the lowest concentration of palmatine at which there is no visible growth (turbidity) after incubation, correcting for any background color from the compound itself.
This assay evaluates the interaction between palmatine and another antimicrobial agent.
-
Rationale : To determine if palmatine can enhance the activity of existing antibiotics (synergy), a checkerboard titration is performed. This is critical for assessing its potential as a resistance breaker.
-
Plate Setup : In a 96-well plate, prepare serial dilutions of palmatine horizontally and a second antimicrobial agent (e.g., cefquinome) vertically. This creates a matrix of wells containing unique concentration combinations of both drugs.
-
Inoculation and Incubation : Inoculate and incubate the plate as described in the MIC protocol.
-
Data Analysis : After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation :
Assessing Safety and Cytotoxicity
This colorimetric assay assesses the effect of palmatine on the metabolic activity of mammalian cells, serving as an indicator of cell viability.[30]
-
Rationale : Before considering in vivo applications, it is essential to determine if palmatine is toxic to host cells at its effective antimicrobial concentrations. The MTT assay is a standard first-pass screen for cytotoxicity.[31]
-
Cell Seeding : Seed a 96-well plate with a chosen mammalian cell line (e.g., HEK293, MCF-10A) at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[30]
-
Treatment : Remove the medium and add fresh medium containing serial dilutions of palmatine. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation : Incubate for a desired period (e.g., 24, 48, or 72 hours).[30][31]
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization and Reading : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[30] Read the absorbance at ~570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.
Section 5: Considerations for Drug Development
-
Toxicity Profile : While palmatine shows selective cytotoxicity towards cancer cells, it's important to note that some studies have reported potential DNA toxicity at higher concentrations.[2][5][31] A thorough toxicological evaluation, including genotoxicity and in vivo safety studies, is a critical step in its development pathway.
-
Pharmacokinetics : Palmatine's clinical application may be limited by its bioavailability.[5] Pharmacokinetic studies have shown that glucuronidation and sulfation are its main metabolic pathways.[2] Future work should focus on developing formulations (e.g., nanoformulations) or structural derivatives to improve its pharmacokinetic profile.
-
Structural Modification : The palmatine scaffold is amenable to chemical modification. Research has already shown that creating derivatives, such as at the C-9 position, can significantly enhance antimicrobial activity and potentially reduce toxicity.[15] This represents a promising avenue for developing next-generation palmatine-based antimicrobials.
Section 6: Conclusion and Future Directions
Palmatine chloride hydrate stands out as a promising natural product with significant antimicrobial potential. Its broad-spectrum activity, combined with a multi-target mechanism of action that includes the inhibition of resistance pumps, positions it as both a standalone therapeutic candidate and a powerful adjuvant to resurrect the efficacy of existing antibiotics. The detailed protocols provided herein offer a validated framework for its preclinical evaluation.
Future research should be directed towards comprehensive in vivo efficacy studies in relevant animal infection models, detailed pharmacokinetic and toxicology assessments, and the rational design of novel derivatives with improved potency and drug-like properties.[6][24] Unlocking the full therapeutic potential of palmatine could provide a much-needed weapon in the global fight against antimicrobial resistance.
References
- Palmatine - Wikipedia.
-
Palmatine potentiates cefquinome efficacy against multidrug-resistant Escherichia coli via sulfur/taurine metabolism and oxidative stress modulation - Frontiers. [Link]
-
The Effects of Berberine and Palmatine on Efflux Pumps Inhibition with Different Gene Patterns in Pseudomonas aeruginosa Isolated from Burn Infections - PMC. [Link]
-
Antifungal Activity of Palmatine against Strains of Candida spp. Resistant to Azoles in Planktonic Cells and Biofilm. [Link]
-
The Effects of Berberine and Palmatine on Efflux Pumps Inhibition with Different Gene Patterns in Pseudomonas aeruginosa Isolated from Burn Infections - PubMed. [Link]
-
Antifungal Activity of Palmatine against Strains of Candida spp. Resistant to Azoles in Planktonic Cells and Biofilm - International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]
-
Palmatine inhibits Zika virus infection by disrupting virus binding, entry, and stability. [Link]
-
Antiviral effect of palmatine against infectious bronchitis virus through regulation of NF-κB/IRF7/JAK-STAT signalling pathway and apoptosis - PubMed. [Link]
-
From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential - PMC - PubMed Central. [Link]
-
Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - NIH. [Link]
-
Antifungal activity of berberine hydrochloride and palmatine hydrochloride against Microsporum canis -induced dermatitis in rabbits and underlying mechanism - NIH. [Link]
-
(PDF) Antifungal activity of berberine hydrochloride and palmatine hydrochloride against Microsporum canis -induced dermatitis in rabbits and underlying mechanism - ResearchGate. [Link]
-
(PDF) The Effects of Berberine and Palmatine on Efflux Pumps Inhibition with Different Gene Patterns in Pseudomonas aeruginosa Isolated from Burn Infections - ResearchGate. [Link]
-
Palmatine from Unexplored Rutidea parviflora Showed Cytotoxicity and Induction of Apoptosis in Human Ovarian Cancer Cells - PMC. [Link]
-
Strong Synergism of Palmatine and Fluconazole/Itraconazole Against Planktonic and Biofilm Cells of Candida Species and Efflux-Associated Antifungal Mechanism - NIH. [Link]
-
Full article: Antiviral effect of palmatine against infectious bronchitis virus through regulation of NF-κB/IRF7/JAK-STAT signalling pathway and apoptosis - Taylor & Francis. [Link]
-
Palmatine potentiates cefquinome efficacy against multidrug-resistant Escherichia coli via sulfur/taurine metabolism and oxidative stress modulation - PMC. [Link]
-
Palmatine: A review of its pharmacology, toxicity and pharmacokinetics - PubMed. [Link]
-
EFFLUX PUMP INHIBITORY ACTIVITY OF BERBERINE AND PALMATINE AND THEIR SYNERGISTIC ACTIVITY WITH CIPROFLOXACIN IN MULTIDRUG - Journal of Animal and Plant Sciences. [Link]
-
(PDF) Palmatine from Unexplored Rutidea parviflora Showed Cytotoxicity and Induction of Apoptosis in Human Ovarian Cancer Cells - ResearchGate. [Link]
-
The Art of War with Pseudomonas aeruginosa: Targeting Mex Efflux Pumps Directly to Strategically Enhance Antipseudomonal Drug Efficacy - MDPI. [Link]
-
Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives - PMC. [Link]
-
Synthesis and Structure–Activity Relationship of Palmatine Derivatives as a Novel Class of Antibacterial Agents against Helicobacter pylori - MDPI. [Link]
-
Predominant Binding Mode of Palmatine to DNA - PubMed. [Link]
-
Interaction of Palmatine with DNA: An Environmentally Controlled Phototherapy Drug. [Link]
-
Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - MDPI. [Link]
-
Palmatine chloride hydrate, 97 | 361615-100MG | SIGMA-ALDRICH | SLS Ireland. [Link]
-
Interaction of Palmatine with DNA: An Environmentally Controlled Phototherapy Drug | Request PDF - ResearchGate. [Link]
-
PALMATINE CHLORIDE MONOHYDRATE - gsrs. [Link]
-
Palmatine chloride trihydrate | C21H28ClNO7 | CID 57378374 - PubChem. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. [Link]
Sources
- 1. Palmatine - Wikipedia [en.wikipedia.org]
- 2. Palmatine: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of Berberine and Palmatine on Efflux Pumps Inhibition with Different Gene Patterns in Pseudomonas aeruginosa Isolated from Burn Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Berberine and Palmatine on Efflux Pumps Inhibition with Different Gene Patterns in Pseudomonas aeruginosa Isolated from Burn Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmatine potentiates cefquinome efficacy against multidrug-resistant Escherichia coli via sulfur/taurine metabolism and oxidative stress modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmatine Chloride Hydrate - LKT Labs [lktlabs.com]
- 8. Palmatine | 3486-67-7 [chemicalbook.com]
- 9. Predominant Binding Mode of Palmatine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acs.figshare.com [acs.figshare.com]
- 11. Palmatine chloride CAS#: 10605-02-4 [m.chemicalbook.com]
- 12. caymanchem.com [caymanchem.com]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repositorio.ufc.br [repositorio.ufc.br]
- 17. ijcmas.com [ijcmas.com]
- 18. Antifungal activity of berberine hydrochloride and palmatine hydrochloride against Microsporum canis -induced dermatitis in rabbits and underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Palmatine inhibits Zika virus infection by disrupting virus binding, entry, and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antiviral effect of palmatine against infectious bronchitis virus through regulation of NF-κB/IRF7/JAK-STAT signalling pathway and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Synthesis and Structure–Activity Relationship of Palmatine Derivatives as a Novel Class of Antibacterial Agents against Helicobacter pylori [mdpi.com]
- 24. Frontiers | Palmatine potentiates cefquinome efficacy against multidrug-resistant Escherichia coli via sulfur/taurine metabolism and oxidative stress modulation [frontiersin.org]
- 25. biomol.com [biomol.com]
- 26. researchgate.net [researchgate.net]
- 27. thejaps.org.pk [thejaps.org.pk]
- 28. mdpi.com [mdpi.com]
- 29. Strong Synergism of Palmatine and Fluconazole/Itraconazole Against Planktonic and Biofilm Cells of Candida Species and Efflux-Associated Antifungal Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Palmatine Chloride Hydrate – Physicochemical Interactions & Therapeutic Mechanisms
Executive Summary
Palmatine chloride hydrate (Palmatine), a protoberberine isoquinoline alkaloid, has emerged as a high-potential therapeutic candidate due to its dual mechanism of action: direct DNA interaction and modulation of serum protein transport. This whitepaper synthesizes the biophysical characterization of Palmatine, resolving the debate between intercalation and groove binding modes, and delineates its pharmacokinetics via Human Serum Albumin (HSA) interaction. Furthermore, we correlate these physicochemical properties with observed cytotoxicity in MCF-7 and HepG2 cancer lines, providing a self-validating roadmap for experimental validation.
Physicochemical Profile & Stability
Structural Properties
Palmatine is a quaternary ammonium salt. The "chloride hydrate" form is critical for experimental solubility, dissociating in aqueous buffer to release the bioactive Palmatine cation (
-
Chromophore: The isoquinoline ring system provides strong intrinsic fluorescence and UV-Vis absorption, serving as a self-reporting probe during binding assays.
-
Solubility: High in hot water/ethanol; moderate in cold water.
-
Experimental Buffer Standard: All protocols described herein assume a physiological simulation buffer: Tris-HCl (0.05 M, pH 7.4) + NaCl (0.1 M) to maintain ionic strength and prevent non-specific electrostatic aggregation.
Interaction with DNA: Mechanism & Protocols
Binding Mechanism: The Intercalation vs. Groove Binding Resolution
Historically, the binding mode of Palmatine to DNA has been debated.[1] Early studies suggested minor groove binding due to AT-rich sequence preference. However, recent high-level molecular dynamics simulations and viscosity data unequivocally identify intercalation as the dominant thermodynamic mode, particularly in GC-rich regions, while groove binding acts as a secondary, kinetically faster mode.
| Parameter | Intercalation Characteristics | Groove Binding Characteristics | Palmatine Behavior |
| Viscosity | Significant Increase (Helix lengthening) | Negligible Change | Increases (Primary evidence for intercalation) |
| Hypochromism | Strong (>30% decrease in Abs) | Weak (<10%) | Strong Hypochromism observed |
| Fluorescence | Quenching of EtBr-DNA complex | Minor effect | Displaces EtBr (Competitive binding) |
| Sequence Pref. | GC-rich | AT-rich | Mixed (GC preference supports intercalation) |
Thermodynamic Profile
The interaction is spontaneous (
-
Enthalpy (
): Negative (Hydrogen bonding & Van der Waals). -
Entropy (
): Positive (Hydrophobic effect/Water release upon intercalation). -
Binding Constant (
): .
Experimental Protocols for Validation
Protocol A: Viscosity Measurement (The "Gold Standard" for Mode Determination)
-
Principle: Intercalators lengthen the DNA helix, increasing specific viscosity (
). Groove binders do not. -
Equipment: Ubbelohde viscometer maintained at 25.0 ± 0.1°C.
-
Workflow:
-
Prepare Calf Thymus DNA (ctDNA) at 200 µM (bp) in Tris-HCl buffer.
-
Measure flow time (
) of buffer alone. -
Measure flow time (
) of DNA solution. -
Titrate Palmatine into the DNA solution (ratios [Drug]/[DNA] = 0.0 to 0.2).
-
Data Analysis: Plot
vs. Binding Ratio ( ). A slope > 0 confirms intercalation.
-
Protocol B: Fluorescence Competitive Displacement
-
Principle: Palmatine displaces Ethidium Bromide (EtBr) from DNA, quenching the EtBr-DNA fluorescence.
-
Workflow:
Logic Diagram: DNA Binding Mode Determination
Caption: Logical workflow for distinguishing DNA binding modes using viscosity and spectroscopic data.
Interaction with Serum Proteins (HSA/BSA)[5][6]
Binding Mechanism: Static Quenching
Palmatine binds to Human Serum Albumin (HSA), the primary carrier protein, forming a non-fluorescent ground-state complex. This is distinct from dynamic (collisional) quenching.
-
Primary Binding Site: Sudlow's Site I (Subdomain IIA) – the Warfarin binding pocket.
-
Binding Distance (
): 2.91 – 3.36 nm (determined via FRET). -
Conformational Change: CD spectroscopy reveals a partial loss of
-helicity, indicating local unfolding upon binding.
Protocol: Fluorescence Quenching (Stern-Volmer Analysis)
This protocol differentiates static from dynamic quenching by analyzing temperature dependence.
-
Preparation: Prepare 1.0 µM HSA solution in Tris-HCl (pH 7.4).
-
Titration: Add Palmatine (0–10 µM) in stepwise increments.
-
Measurement:
-
Excitation: 280 nm (excites Trp + Tyr) or 295 nm (selectively excites Trp-214 in Site I).
-
Emission: 300–450 nm.[4]
-
Repeat at three temperatures: 298 K, 303 K, 310 K.
-
-
Analysis:
-
Plot
vs. (Palmatine concentration). -
Self-Validation: If
(quenching constant) decreases as temperature increases, the mechanism is Static (complex dissociation). If increases, it is Dynamic.
-
Logic Diagram: Protein Binding & Quenching Analysis
Caption: Stern-Volmer analysis workflow to determine the quenching mechanism (Static vs. Dynamic).
Biological Implications & Therapeutic Potential[1][3][8][9][10][11]
Cytotoxicity Profile
The physicochemical binding to DNA translates directly into cytotoxicity against specific cancer cell lines. Palmatine exhibits IC50 values comparable to standard chemotherapeutics but with a distinct toxicity profile.
| Cell Line | Tissue Origin | IC50 (approx.)[5][6] | Mechanism Linked to Binding |
| MCF-7 | Breast Cancer | 5.1 – 5.8 µg/mL | DNA Intercalation |
| HepG2 | Liver Cancer | Dose-dependent | Mitochondrial Depolarization |
| HT-29 | Colon Cancer | ~10 µM | AURKA Inhibition + Apoptosis |
Mechanism of Action: The Apoptotic Cascade
Palmatine's entry into the cell triggers a multi-target cascade:
-
Nuclear Target: Intercalation into DNA causes replication stress, leading to G2/M phase arrest .
-
Enzymatic Target: Inhibition of Aurora Kinase A (AURKA) , a key regulator of mitosis.
-
Mitochondrial Target: Disruption of membrane potential (
), leading to Cytochrome C release. -
Outcome: Downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax/Caspase-3 (pro-apoptotic).
Pathway Diagram: Cellular Mechanism
Caption: Multi-target apoptotic pathway triggered by Palmatine, involving DNA damage and mitochondrial dysfunction.
References
-
Binding properties of palmatine to DNA: spectroscopic and molecular modeling investigations. Luminescence, 2015. [Link]
-
Predominant Binding Mode of Palmatine to DNA. The Journal of Physical Chemistry Letters, 2024. [Link]
-
Site-selective binding of human serum albumin by palmatine: spectroscopic approach. Biomacromolecules, 2010. [Link]
-
Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells. Molecules, 2021.[7] [Link]
-
Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA. Biochemical Pharmacology, 2020. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Interaction of flavonoids with bovine serum albumin: a fluorescence quenching study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quenching of the intrinsic fluorescence of bovine serum albumin by chlorpromazine and hemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment: Early-Stage Toxicity Profiling of Palmatine Chloride Hydrate
Executive Summary
Palmatine Chloride Hydrate (PLT-Cl) , a protoberberine isoquinoline alkaloid, presents a distinct toxicological paradox critical for early-stage drug development. While in silico models frequently flag the compound for high oral toxicity (predicted LD50 ~200 mg/kg), empirical in vivo data demonstrates a significantly higher safety margin (LD50 > 1500 mg/kg in mice), largely attributed to poor oral bioavailability and rapid metabolic clearance. However, its intrinsic mechanism—DNA intercalation and topoisomerase inhibition—poses a latent genotoxic risk that must be rigorously stratified from therapeutic cytotoxicity.
This guide provides a structured technical pathway for researchers to validate safety margins, distinguishing between on-target pharmacological efficacy (e.g., apoptosis in cancer cells) and off-target systemic toxicity.
Physicochemical Characterization & Stability
Before initiating biological assays, the stability of the chloride hydrate salt must be established to ensure reproducible dosing.
Solubility & Vehicle Selection
PLT-Cl is sparingly soluble in water. Inappropriate vehicle selection leads to micro-precipitation, causing false negatives in toxicity screening.
-
Primary Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: 100 mM (stored at -20°C, protected from light).
-
Working Solution: Dilute in culture medium. Critical Limit: Final DMSO concentration must remain < 0.1% (v/v) to avoid solvent-induced cytotoxicity masking the compound's effects.
Photostability
Expert Insight: Protoberberine alkaloids are photosensitive. Exposure to ambient light during long-term incubations (24–72h) can degrade PLT-Cl into undefined photoproducts.
-
Protocol Requirement: All incubations and stock handling must occur under low-light conditions or using amber vessels.
In Vitro Toxicity Profiling (Tier 1)
The primary objective at this stage is to define the Therapeutic Index (TI) by comparing cytotoxicity in target cells (e.g., HepG2, MCF-7) versus normal epithelial cells (e.g., L02, MCF-10A).
Cytotoxicity Assay (CCK-8 / MTT)
Causality: We prioritize CCK-8 over MTT for PLT-Cl because the formazan crystals formed in MTT assays can occasionally interact with alkaloids, creating optical interference.
Self-Validating Protocol:
-
Seeding: Seed cells at
cells/well in 96-well plates. Allow 24h attachment. -
Dosing: Treat with serial dilutions of PLT-Cl (0.1, 1, 5, 10, 50, 100 µM).
-
Control A: Vehicle Control (0.1% DMSO).
-
Control B: Positive Control (e.g., Doxorubicin or Cisplatin).
-
Control C: Blank (Medium only, no cells) – Crucial to subtract background absorbance of the yellow alkaloid itself.
-
-
Incubation: 24h, 48h, and 72h to determine time-dependency.
-
Readout: Measure Absorbance at 450 nm.
-
Calculation:
Data Interpretation:
| Cell Line | Tissue Origin | IC50 (24h) | IC50 (72h) | Toxicity Threshold |
|---|---|---|---|---|
| HepG2 | Liver Cancer | ~45 µM | ~26 µM | High Sensitivity |
| MCF-7 | Breast Cancer | ~55 µM | ~30 µM | Moderate Sensitivity |
| L02 | Normal Liver | >100 µM | >100 µM | Low Toxicity (Safety Marker) |
| HUVEC | Endothelium | >80 µM | >80 µM | Low Toxicity |
Mechanistic Toxicity: The ROS-Apoptosis Axis
PLT-Cl induces cytotoxicity primarily through the mitochondrial pathway. Understanding this mechanism is vital to differentiate between "toxic" oxidative stress and "therapeutic" apoptosis.
Figure 1: Mechanism of Palmatine-Induced Cytotoxicity This diagram illustrates the cascade from cellular entry to apoptotic cell death, highlighting the role of ROS and DNA interaction.
Caption: Mechanistic pathway of Palmatine toxicity.[1] Note the dual engagement of nuclear DNA intercalation and mitochondrial ROS generation, converging on the intrinsic apoptotic pathway.
Genotoxicity Assessment (Critical Checkpoint)
Due to its isoquinoline structure and DNA intercalating properties, PLT-Cl carries a structural alert for genotoxicity.
Bacterial Reverse Mutation (Ames Test)
-
Status: Conflicting data exists.
-
Recommendation: Perform the Ames test using S. typhimurium strains TA98 and TA100 with and without S9 metabolic activation.
-
Note: If positive in Ames, proceed immediately to in vivo Micronucleus assay. A positive Ames alone does not disqualify the drug if in vivo genotoxicity is negative (due to rapid clearance).
In Vitro Micronucleus Assay[2]
-
Method: Treat CHO or V79 cells with PLT-Cl (up to 50% cytotoxicity limit).
-
Endpoint: Count micronuclei (MN) in binucleated cells.
-
Threshold: A statistically significant increase in MN frequency >2-fold over control indicates clastogenicity/aneugenicity.
In Vivo Safety & Toxicokinetics (Tier 2)
The safety profile of Palmatine improves drastically in vivo due to its pharmacokinetic limitations.
Acute Toxicity (LD50)[3]
-
Rodent Model: ICR Mice or SD Rats.
-
Observed LD50 (Oral): > 1,500 mg/kg (Mice).
-
Observed LD50 (IP): ~ 150–200 mg/kg.
-
Interpretation: The large discrepancy between Oral and Intraperitoneal (IP) LD50 confirms poor oral bioavailability as the primary safety factor.
Toxicokinetics (ADME)
-
Absorption: Low. Active efflux by P-glycoprotein (P-gp) limits intestinal uptake.
-
Metabolism: Extensive First-Pass Effect. Rapidly glucuronidated and sulfated in the liver.
-
Excretion: Predominantly excreted in bile and urine.
-
Safety Implication: Systemic exposure to the parent compound is low, reducing the risk of systemic genotoxicity despite in vitro signals.
Strategic Research Workflow
Do not proceed linearly. Use a gated approach to conserve resources.
Figure 2: Gated Experimental Workflow for Palmatine Safety This workflow enforces decision gates to prevent wasted resources on non-viable candidates.
Caption: Tiered safety assessment workflow. Progression to in vivo stages is contingent on establishing a viable Therapeutic Index (TI) in vitro.
References
-
Pharmacokinetics and Toxicity Overview of Active Compounds Berberine, Palmatine, and Jatrorrhizine . NIH / PMC. Available at: [Link]
-
Palmatine: A review of its pharmacology, toxicity and pharmacokinetics . Biochimie / PubMed. Available at: [Link]
-
Palmatine inhibits growth and invasion in prostate cancer cell: Potential role for rpS6/NFκB/FLIP . Molecular Carcinogenesis. Available at: [Link]
-
Palmatine ameliorates LPS-induced HT-22 cells and mouse models of depression by regulating apoptosis and oxidative stress . PubMed.[2][3] Available at: [Link]
-
Palmatine, a Bioactive Protoberberine Alkaloid...[4] Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells .[5] MDPI Molecules. Available at: [Link]
Sources
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Palmatine Chloride Hydrate
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Palmatine Chloride Hydrate, a protoberberine alkaloid of significant pharmacological interest. Palmatine is investigated for its anti-inflammatory, anticancer, neuroprotective, and potential antiviral properties.[1][2] As research and development involving this compound intensifies, the need for a reliable analytical method for identity, purity, and assay is critical. This document provides a comprehensive protocol employing reversed-phase chromatography with UV detection, designed for researchers, quality control analysts, and drug development professionals. The causality behind experimental choices is explained, and the protocol is presented as a self-validating system, grounded in established analytical principles.
Introduction to Palmatine
Palmatine is a quaternary isoquinoline alkaloid naturally occurring in various medicinal plants, including Phellodendron amurense, Coptis chinensis, and Enantia chlorantha.[3][4] It is typically isolated and handled as a salt, such as palmatine chloride hydrate. Its diverse biological activities, including its function as an acetylcholinesterase inhibitor and its ability to bind DNA, make it a compound of high interest in pharmacology and drug discovery.[1][5] Accurate and precise quantification is fundamental for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products.
The method described herein utilizes reversed-phase HPLC, a cornerstone of pharmaceutical analysis, which separates compounds based on their hydrophobicity. Palmatine, with its quaternary ammonium structure and aromatic rings, is well-suited for retention and separation on a C18 stationary phase.
Principle of the HPLC Method
This method employs a reversed-phase chromatographic separation on a C18 stationary phase. The sample solution is injected into the HPLC system, where it is carried by a mobile phase consisting of an acidified aqueous solution and an organic modifier (acetonitrile). The acidic modifier (e.g., formic or phosphoric acid) is crucial for ensuring sharp, symmetrical peak shapes by suppressing the interaction of any residual free silanol groups on the silica-based column packing with the positively charged palmatine molecule. Detection is performed using a UV-Vis detector set at a wavelength where palmatine exhibits strong absorbance, ensuring high sensitivity. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.
Experimental Protocol
Materials and Reagents
-
Analyte: Palmatine Chloride Hydrate Reference Standard (Purity ≥97%)[6]
-
Solvents: HPLC-grade Acetonitrile, HPLC-grade Methanol, Purified Water (18.2 MΩ·cm)
-
Acids: Formic Acid (≥98%) or Phosphoric Acid (≥85%)
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Balance (0.01 mg readability)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or PVDF)
-
Ultrasonic bath
-
Chromatographic Conditions
The following conditions have been optimized for the robust analysis of palmatine. The use of a gradient is recommended for separating palmatine from potential impurities, while an isocratic method can be suitable for rapid quantification of the pure substance.
| Parameter | Recommended Condition | Causality and Rationale |
| HPLC Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size (e.g., SunFire® C18, Waters XTerra® MS C18)[7][8] | The C18 stationary phase provides sufficient hydrophobic interaction for retaining palmatine. A 250 mm length ensures high resolution, while a 5 µm particle size offers a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic pH sharpens the peak shape by ensuring the analyte is in a consistent ionic state and minimizing secondary interactions with the stationary phase. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. |
| Gradient Program | 0-1 min, 20% B; 1-12 min, 20-40% B; 12-15 min, 40% B; 15.1-20 min, 20% B (re-equilibration)[9] | A gradient elution is effective for separating palmatine from closely related alkaloids or degradation products which may have different polarities. |
| Isocratic Alternative | Acetonitrile: 0.05% Phosphoric Acid in Water (30:70, v/v)[10] | An isocratic method is simpler, faster, and more robust for routine QC testing of pure palmatine where separation from impurities is not the primary goal. |
| Flow Rate | 1.0 mL/min[7][9] | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times. |
| Column Temperature | 28 - 30 °C[7][8] | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Detection | UV at 346 nm[9] | Palmatine has a strong absorbance maximum around 345-348 nm, providing excellent sensitivity and selectivity away from the solvent front and many common impurities.[9][10] |
| Injection Volume | 10 µL[7][9] | A small injection volume minimizes the potential for peak distortion and column overload. |
Preparation of Solutions
Causality Note: Palmatine chloride hydrate is sparingly soluble in water at room temperature but freely soluble in hot water and methanol.[1][3] Using methanol or a methanol/water mixture as the diluent for stock solutions ensures complete dissolution. Subsequent dilutions should be made in the mobile phase to ensure compatibility with the chromatographic system and prevent peak distortion.
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of Palmatine Chloride Hydrate reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly. This solution should be stored protected from light at 2-8 °C.
-
-
Working Standard Solutions (e.g., 2.5 - 25 µg/mL):
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.
-
For example, to prepare a 10 µg/mL standard, pipette 5.0 mL of the 100 µg/mL stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
-
Sample Preparation (for Bulk Substance Assay):
-
Accurately weigh approximately 10 mg of the palmatine chloride hydrate sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol as described for the standard stock solution.
-
Dilute an aliquot of this solution with the mobile phase to achieve a final concentration within the validated linear range (e.g., ~10 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the analytical procedure from sample preparation to final data analysis.
Caption: Workflow for Palmatine Chloride Hydrate HPLC Analysis.
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12] A system suitability test must be performed before any sample analysis to ensure the chromatographic system is performing adequately.
System Suitability Test (SST)
Inject the working standard solution (e.g., 10 µg/mL) five or six times. The acceptance criteria are:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Method Validation Characteristics
The following table summarizes the typical performance characteristics expected from this validated method, based on literature data.[7][8]
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Specificity | No interference at the retention time of palmatine. | The peak for palmatine should be pure and spectrally homogeneous, as confirmed by a PDA detector. No interfering peaks from placebo or degradation products should be observed. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | The method demonstrates excellent linearity over a concentration range of 2.5–25.0 µg/mL.[7] |
| Accuracy (Recovery) | 98.0% - 102.0% | Recovery studies, performed by spiking a known amount of standard into a sample matrix, typically yield results between 97% and 103%.[7] |
| Precision (RSD) | Repeatability (Intra-day) RSD ≤ 2.0%; Intermediate Precision (Inter-day) RSD ≤ 3.0% | Intra-day and inter-day precision studies show RSD values well below 4%, indicating high reproducibility.[7] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | Typically in the range of 0.1 - 0.3 µg/mL.[7] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | Typically in the range of 0.4 - 0.9 µg/mL.[7] |
| Robustness | No significant change in results | The method is robust against small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
Data Analysis and Calculation
-
Construct a Calibration Curve: Plot the peak area of the palmatine standard injections against their corresponding concentrations (µg/mL).
-
Perform Linear Regression: Obtain the equation of the line (y = mx + c), where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. Determine the correlation coefficient (r²).
-
Calculate Sample Concentration: Using the peak area ('y') obtained from the sample chromatogram, calculate the concentration of palmatine ('x') in the sample solution using the regression equation.
-
Calculate Assay Percentage: Account for the dilutions made during sample preparation to determine the final concentration in the original bulk material.
Formula for Assay (% w/w):
Assay (%) = (C_hplc × D × V) / (W × 10)
Where:
-
C_hplc: Concentration of palmatine from the HPLC system (µg/mL)
-
D: Dilution factor
-
V: Initial volume of sample solution (mL)
-
W: Weight of the sample taken (mg)
References
-
Lee, G., et al. (2021). Development and Validation of a HPLC–PDA Method for the Simultaneous Determination of Berberine, Palmatine, Geniposide, and Paeoniflorin in Haedoksamul-tang. MDPI. Available at: [Link]
-
Huang, J. M., et al. (2007). Determination of palmatine in canine plasma by liquid chromatography-tandem mass spectrometry with solid-phase extraction. Journal of Chromatography B, 854(1-2), 279-285. Available at: [Link]
-
PubChem. (n.d.). Palmatine chloride trihydrate. National Center for Biotechnology Information. Available at: [Link]
-
SLS Ireland. (n.d.). Palmatine chloride hydrate, 97 | 361615-100MG | SIGMA-ALDRICH. Available at: [Link]
-
Pratoko, D. K., et al. (2022). Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation. Molecules, 27(15), 5038. Available at: [Link]
-
CNKI. (2011). Determination of Palmatine Hydrochloride in Xiaozhong Zhitong Tincture by HPLC. Available at: [Link]
-
PubChem. (n.d.). Palmatine Chloride. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). Palmatine. Available at: [Link]
-
Epshtein, N. A. (2004). Validation of HPLC techniques for pharmaceutical analysis. Pharmaceutical Chemistry Journal, 38, 212–236. Available at: [Link]
Sources
- 1. Palmatine chloride CAS#: 10605-02-4 [chemicalbook.com]
- 2. biomol.com [biomol.com]
- 3. Palmatine | 3486-67-7 [chemicalbook.com]
- 4. Palmatine Chloride Hydrate - LKT Labs [lktlabs.com]
- 5. Palmatine - Wikipedia [en.wikipedia.org]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. mdpi.com [mdpi.com]
- 8. Determination of palmatine in canine plasma by liquid chromatography-tandem mass spectrometry with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Note: Precision Preparation of Palmatine Chloride Hydrate Stock Solutions in DMSO
Abstract & Scope
Palmatine chloride hydrate (CAS: 10605-02-4 / 171869-95-7) is a protoberberine isoquinoline alkaloid exhibiting significant pharmacological potential, including AMPK activation, IDO-1 inhibition, and neuroprotection via the Nrf2 pathway. However, its use in cellular assays is frequently compromised by two critical variables: variable hydration states and hygroscopicity-induced precipitation in Dimethyl Sulfoxide (DMSO).
This guide provides a standardized, error-proof protocol for preparing high-viability stock solutions. It moves beyond simple "weigh-and-shoot" methods to incorporate stoichiometric corrections for hydration and thermodynamic best practices for solubility maintenance.
Pre-Formulation Intelligence
Before uncapping the reagent, understand the physicochemical constraints. Palmatine chloride is moderately soluble in DMSO but sensitive to moisture. "Wet" DMSO (DMSO that has absorbed atmospheric water) will significantly lower the solubility limit, leading to "crashing out" upon freezing or dilution.
Physicochemical Profile
| Parameter | Specification | Critical Note |
| Molecular Weight (Anhydrous) | 387.86 g/mol | Use this for Molarity calculations.[1] |
| Molecular Weight (Hydrate) | Variable (~405 - 424 g/mol ) | Check Certificate of Analysis (CoA) for specific batch water content. |
| Solubility in DMSO | ~10–30 mg/mL | Requires vigorous vortexing/sonication. |
| Solubility in Water | ~5 mg/mL | Poor. Avoid aqueous dilution until final assay step. |
| Appearance | Yellow/Orange crystalline powder | Light sensitive.[2] |
| Hygroscopicity | High | Absorbs moisture rapidly. Keep desiccated. |
Critical Calculation: The "Hydrate Correction"
The #1 source of experimental error with Palmatine is treating the weighed mass as 100% active compound. The "hydrate" designation means water molecules are trapped in the crystal lattice. You must correct for this to achieve accurate Molarity (
The Formula
If your CoA provides a specific "Hydrate MW" instead of water content %:
Example Calculation
-
Target: 10 mL of 10 mM Stock.
-
Batch Data: CoA states MW is 387.86 (anhydrous), but water content is 8% (
). Purity is 99.5% ( ). -
Target Mass (Active):
(38.79 mg). -
Adjusted Weighing Mass:
Technical Insight: Failing to apply this correction results in a solution that is ~8-10% less concentrated than calculated, skewing
data.
Protocol: Step-by-Step Preparation
Safety: Palmatine is bioactive.[3][4][5][6] DMSO penetrates skin and carries solutes into the bloodstream. Double nitrile gloves and a fume hood are mandatory.
Reagents & Equipment
-
Palmatine Chloride Hydrate (Store at 4°C or -20°C, desiccated).
-
Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%, stored over molecular sieves if possible).
-
Amber glass vials (Borosilicate).
-
Ultrasonic bath.
Workflow Visualization
Figure 1: Standardized workflow for Palmatine stock preparation ensuring complete dissolution before final volume adjustment.
Detailed Steps
-
Equilibration: Allow the Palmatine vial and DMSO to reach room temperature (20-25°C) before opening. This prevents atmospheric condensation from entering the cold hygroscopic powder.
-
Weighing: Weigh the calculated Adjusted Mass (from Section 3) directly into a sterile amber glass vial.
-
Why Amber? Isoquinoline alkaloids can undergo photo-isomerization or degradation under intense light.
-
-
Primary Dissolution (The 80% Rule): Add only 80% of the calculated DMSO volume.
-
Reasoning: The powder has displacement volume. Adding 100% solvent immediately will result in a final concentration slightly lower than target.
-
-
Agitation:
-
Vortex vigorously for 30 seconds.
-
Sonication: Sonicate in a water bath for 5–10 minutes. Monitor temperature; if the bath exceeds 40°C, pause and add ice. Heat promotes degradation.
-
-
Inspection: Hold the vial up to a light source. The solution must be a clear, bright yellow/orange liquid with zero particulate matter.
-
Quantity Sufficient (QS): Add the remaining DMSO to reach the exact target volume. Invert 5 times to mix.
-
Sterilization (Optional but Recommended): If using for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter.
-
Warning: Do NOT use Cellulose Acetate (DMSO dissolves it).
-
Storage & Stability Management[7][8][9]
-
Short Term (Days): 4°C in the dark. Ensure the cap is tight to prevent DMSO hygroscopicity.
-
Long Term (Months): -20°C or -80°C.
-
Freeze/Thaw: Palmatine stocks are susceptible to precipitation upon repeated freeze-thaw cycles.
-
Best Practice: Aliquot into single-use volumes (e.g., 50 µL) immediately after preparation.
-
-
Precipitation Check: Upon thawing, if a precipitate is visible, warm to 37°C and vortex. If it does not redissolve, discard the aliquot. The concentration is no longer defined.[7]
Biological Context: Mechanism of Action[3][4][11]
Understanding the downstream pathway helps in designing the correct dosing regimen. Palmatine is a multi-target agent, primarily acting as an anti-inflammatory and metabolic regulator.[8]
Figure 2: Primary signaling cascades modulated by Palmatine. The compound inhibits oxidative stress and inflammation via AMPK/Nrf2 activation while suppressing NF-κB.
References
-
PubChem. Palmatine Chloride Compound Summary. National Library of Medicine.
-
Tarabisz, N. et al. (2021). Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells. Molecules.
-
Kim, Y. et al. (2014). Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway.[9] Oxidative Medicine and Cellular Longevity. (Note: Contextual link for AMPK pathway mechanism).
-
Cayman Chemical. Palmatine (chloride) Product Information & Solubility Data.
-
MedChemExpress. Palmatine Chloride: IDO-1 Inhibitor and Solubility Protocols.
Sources
- 1. Palmatine chloride - AOBIOUS, INC [aobious.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biomol.com [biomol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Palmatine Chloride | C21H22ClNO4 | CID 73442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Palmatine Chloride Hydrate Cytotoxicity with the MTT Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MTT assay to assess the cytotoxic effects of Palmatine chloride hydrate. This document integrates established protocols with expert insights to ensure experimental robustness and data integrity.
Introduction: Unveiling the Cytotoxic Potential of Palmatine and the Utility of the MTT Assay
Palmatine, a protoberberine alkaloid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties[1]. Its potential as a therapeutic agent necessitates a thorough understanding of its cytotoxic profile. Palmatine has been shown to induce apoptosis (programmed cell death) in cancer cells, often mediated through the mitochondrial pathway by increasing intracellular reactive oxygen species (ROS)[1].
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[2][3][4]. The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells[3][5]. The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells[6].
This guide provides a detailed protocol for evaluating the cytotoxicity of Palmatine chloride hydrate using the MTT assay, emphasizing critical steps and considerations to ensure accurate and reproducible results.
Mechanism of the MTT Assay
The core of the MTT assay is a redox reaction that occurs within viable cells. Mitochondrial dehydrogenases, such as succinate dehydrogenase, play a key role in cleaving the tetrazolium ring of MTT and reducing it to formazan. This conversion from a soluble yellow salt to an insoluble purple crystal provides a visual and quantifiable measure of cellular metabolic health[7]. The subsequent solubilization of these formazan crystals allows for spectrophotometric quantification, with the absorbance being directly proportional to the number of living cells[5].
Experimental Workflow and Considerations
A successful MTT assay requires careful planning and execution. The following diagram illustrates the general workflow for assessing the cytotoxicity of Palmatine chloride hydrate.
Caption: Signaling pathways involved in Palmatine chloride-induced apoptosis.
Palmatine treatment can lead to an increase in intracellular Reactive Oxygen Species (ROS), causing oxidative stress.[1] This can trigger the activation of the Nrf2/HO-1 pathway as a cellular defense mechanism against oxidative damage. Simultaneously, elevated ROS can modulate the BAX/Bcl-2 ratio, favoring the pro-apoptotic protein BAX and downregulating the anti-apoptotic protein Bcl-2. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, activation of caspases, and ultimately, apoptosis.[1]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale & Reference |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. [1] |
| Palmatine Concentration | 0 - 200 µM (or higher) | A wide range is necessary to accurately determine the IC50 value. [1][8] |
| MTT Concentration | 0.5 mg/mL | Standard concentration for the assay. [3][9] |
| Formazan Solubilizer | DMSO | Commonly used and effective for dissolving formazan crystals. [10] |
| Absorbance Wavelength | 570 nm | Optimal wavelength for measuring the absorbance of solubilized formazan. [7] |
| Reference Wavelength | 630 nm | Corrects for background absorbance. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in blank wells | Contamination of medium or reagents; phenol red interference. | Use fresh, high-quality reagents and consider using phenol red-free medium during the MTT incubation step. [7] |
| Incomplete formazan solubilization | Insufficient mixing or solubilization time. | Increase shaking time on an orbital shaker or gently pipette the solution up and down to ensure complete dissolution. |
| Overestimated cell viability | Direct reduction of MTT by Palmatine chloride hydrate. | Run a control with the compound in cell-free medium to check for interference. If significant, consider an alternative cytotoxicity assay. [1][11] |
| Low absorbance readings in control wells | Low cell seeding density or poor cell health. | Optimize cell seeding density and ensure cells are healthy and in the exponential growth phase. |
Conclusion
The MTT assay is a robust and reliable method for assessing the cytotoxicity of Palmatine chloride hydrate when performed with appropriate controls and considerations. By understanding the underlying principles of the assay and the specific properties of the test compound, researchers can generate high-quality, reproducible data to advance the development of Palmatine as a potential therapeutic agent.
References
-
MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]
-
Wikipedia. (2024, January 8). MTT assay. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2019, May 14). Best way to dissolve formazan crystals in the MTT assay using Caco-2 cells? ResearchGate. Retrieved from [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Retrieved from [Link]
-
Worthington, A., Burtscher, H., & Schlink, U. (2013). Particle-induced artifacts in the MTT and LDH viability assays. Particle and fibre toxicology, 10, 47. Retrieved from [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
-
CLYTE Technologies. (n.d.). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). CLYTE Technologies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
ResearchGate. (2021, March 29). Formazan crystals dissolving during MTT assay? ResearchGate. Retrieved from [Link]
-
Liu, Y., & Nair, M. G. (2010). An efficient and economical MTT assay for determining the antioxidant activity of plant natural product extracts and pure compounds. Journal of natural products, 73(7), 1193–1195. Retrieved from [Link]
-
Uliana, M. P., Faria, T. D., Garlet, T. R., & Delwing-de Lima, D. (2016). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian archives of biology and technology, 59. Retrieved from [Link]
-
Liu, Y., & Nair, M. G. (2010). An efficient and economical MTT assay for determining the antioxidant activity of plant natural product extracts and pure compounds. Journal of natural products, 73(7), 1193–1195. Retrieved from [Link]
-
Li, Y., Wang, Y., Yao, J., Wang, Y., & Wang, Z. (2024). From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. Frontiers in pharmacology, 15, 1369527. Retrieved from [Link]
-
ResearchGate. (2024, August 7). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds | Request PDF. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2024, August 7). Can MTT be used to quantify the antioxidant activity of plant extracts? ResearchGate. Retrieved from [Link]
-
Karakaş, D., Arı, F., & Ulukaya, E. (2017). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish Journal of Biology, 41(6), 919-925. Retrieved from [Link]
-
Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(2), 273–274. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement and Correlation of the Solubility of Palmatine Chloride in Four Different Binary Solvent Systems at (283.15–328.15) K. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016, January 5). What are the most important / useful cell lines to test when checking the cytotoxicity of a novel antimicrobial compound ? ResearchGate. Retrieved from [Link]
-
Scientific Laboratory Supplies (SLS). (n.d.). Palmatine chloride hydrate, 97 | 361615-100MG | SIGMA-ALDRICH. SLS Ireland. Retrieved from [Link]
-
MDPI. (1991, May 3). Sustainable Primary Cell Banking for Topical Compound Cytotoxicity Assays: Protocol Validation on Novel Biocides and Antifungals for Optimized Burn Wound Care. MDPI. Retrieved from [Link]
-
Hengstler, J. G., & Reif, R. (2020). Which concentrations are optimal for in vitro testing?. Archives of toxicology, 94(12), 3953–3955. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
Application Notes & Protocols for the In Vivo Administration of Palmatine Chloride Hydrate in Mouse Models
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the effective and reproducible in vivo administration of Palmatine chloride hydrate in mouse models. Moving beyond a simple recitation of steps, this guide provides the scientific rationale behind protocol design, rooted in the compound's specific physicochemical and pharmacological properties, to ensure experimental success and data integrity.
Part 1: Compound Profile & Pre-Administration Fundamentals
A thorough understanding of Palmatine's characteristics is the foundation of a well-designed in vivo study. It dictates everything from vehicle selection to the interpretation of outcomes.
Physicochemical Properties
Palmatine is a protoberberine isoquinoline alkaloid, a class of compounds known for their diverse biological activities.[1][2] Its chloride hydrate form is typically supplied as a yellow crystalline powder.[3] Key properties are summarized below.
| Property | Description | Source(s) |
| Chemical Name | 5,6-Dihydro-2,3,9,10-tetramethoxydibenzo[a,g]quinolizinium chloride hydrate | [4] |
| Molecular Formula | C₂₁H₂₂ClNO₄ · xH₂O | [5] |
| Molecular Weight | 387.86 g/mol (anhydrous basis) | [5] |
| Appearance | Yellow crystalline solid/powder | [3] |
| Melting Point | ~206-207 °C (with decomposition) | [4][5] |
| Solubility | - Organic Solvents: Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL), and Ethanol (~5 mg/mL).[6] Also soluble in chloroform and acetone.[3]- Aqueous Solvents: Sparingly soluble in water, but freely soluble in hot water.[3][4] | [3][4][6] |
| Storage | Store at -20°C for long-term stability.[4] Can be shipped at ambient temperature.[6] | [4][6] |
Core Mechanisms of Action & Signaling Pathways
Palmatine's therapeutic potential stems from its ability to modulate multiple, interconnected signaling pathways.[7][8] This multi-target nature is a key advantage, allowing it to influence complex disease states. The primary mechanisms involve potent anti-inflammatory and antioxidant effects.[7]
-
Anti-Inflammatory Action: Palmatine exerts anti-inflammatory effects by inhibiting key pro-inflammatory pathways, including the NF-κB signaling cascade and the activation of the NLRP3 inflammasome.[7]
-
Antioxidant Effects: It combats oxidative stress primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[7][8][9] Nrf2 is a master regulator of the antioxidant response.
-
Metabolic Regulation: Palmatine influences cellular energy homeostasis through pathways like the AMP-activated protein kinase (AMPK)/mTOR pathway.[7][10]
These pathways are not independent; they form a network where Palmatine acts as a key regulator.
Caption: Key signaling pathways modulated by Palmatine.
Pharmacokinetics & Bioavailability: A Critical Consideration
A major factor influencing experimental design is Palmatine's pharmacokinetic profile. Animal studies in rats have demonstrated that the absolute bioavailability of orally administered Palmatine is very low, not exceeding 10%.[7] This is a common characteristic of isoquinoline alkaloids.
| Parameter | Route | Dose (Rats) | Value | Source |
| Bioavailability | Oral (p.o.) | 10, 30, 60 mg/kg | <10% | [7] |
| Cmax (Oral) | p.o. | 10 mg/kg | 86 ± 10 ng/mL | [7] |
| Cmax (Oral) | p.o. | 60 mg/kg | 273 ± 168 ng/mL | [7] |
| Cmax (IV) | i.v. | 2.5 mg/kg | 397 ± 140 ng/mL | [7] |
| Metabolism | Phase I & II | N/A | Primarily Glucuronidation and Sulfation | [1][7][10] |
Causality Insight: The low oral bioavailability is due to significant first-pass metabolism in the liver.[7][10] This means that for studies requiring high systemic exposure or aiming to bypass liver metabolism, parenteral routes like intraperitoneal (IP) or intravenous (IV) injection are logically superior to oral gavage. Conversely, oral gavage is appropriate for modeling diseases of the gastrointestinal tract or for studies where mimicking human oral consumption is desired.
Safety & Toxicology
While Palmatine has a broad therapeutic window, it is not without potential toxicity. Studies have noted dose-dependent safety characteristics and a potential for DNA toxicity.[1][7] Therefore, it is imperative for researchers to:
-
Consult Safety Data Sheets (SDS): Review handling precautions, such as using gloves, eye protection, and a dust mask.[5]
-
Perform Dose-Response Studies: Before initiating large-scale efficacy studies, conduct a pilot experiment to determine the maximum tolerated dose (MTD) within your specific mouse strain and disease model.
-
Observe Animals Closely: Monitor for any signs of toxicity post-administration, such as weight loss, lethargy, ruffled fur, or abnormal behavior.
Part 2: Vehicle Selection & Solution Preparation Protocols
The insolubility of Palmatine in neutral aqueous solutions at room temperature necessitates careful vehicle selection. The choice of solvent is critical and must be non-toxic at the administered volume while ensuring the compound remains in solution.
| Administration Route | Recommended Vehicle(s) | Rationale & Considerations |
| Intraperitoneal (IP) | 1. DMSO/Saline or PBS: Dissolve in DMSO first, then dilute. 2. Ethanol/Saline or PBS: Use a co-solvent system. | DMSO is an excellent solvent but can have its own biological effects. The final concentration should ideally be below 5% to minimize toxicity.[11] A vehicle-only control group is mandatory. |
| Oral Gavage (p.o.) | 1. Distilled Water: Can be used, especially with gentle heating to aid dissolution.[3][4]2. Aqueous Suspension: For higher doses, a 0.5% solution of carboxymethylcellulose (CMC) can be used to create a uniform suspension. | For oral administration, complex vehicles are often unnecessary. Distilled water is sufficient for doses used in many published studies (e.g., 50-100 mg/kg).[12] |
| Intravenous (IV) | DMSO/Saline or PBS: Similar to IP, but the final DMSO concentration must be even lower (typically <1-2%) and the solution must be sterile-filtered. | The IV route introduces the compound directly into circulation, making it highly sensitive to particulates and vehicle toxicity. Slow infusion is recommended.[13] |
Protocol 1: Preparation for Parenteral Administration (IP, IV)
This protocol uses a DMSO/Saline co-solvent system, a widely accepted method for administering hydrophobic compounds in vivo.
Materials:
-
Palmatine chloride hydrate powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: Determine the total mass of Palmatine needed based on the number of mice, their average weight, and the target dose (mg/kg).
-
Initial Dissolution in DMSO:
-
Add the weighed Palmatine powder to a sterile vial.
-
Add the minimum volume of DMSO required to fully dissolve the powder. For a target final DMSO concentration of 2%, this would be 20 µL of DMSO for every 980 µL of saline.
-
Vortex vigorously. A brief sonication in a water bath can aid dissolution if needed. Ensure a clear, homogenous solution is formed.
-
-
Dilution with Saline/PBS:
-
While vortexing, slowly add the pre-calculated volume of sterile saline or PBS to the DMSO concentrate.
-
Causality Insight: Adding the aqueous phase slowly to the vortexing organic phase prevents the compound from precipitating out of solution, a phenomenon known as "crashing out."
-
-
Final Concentration Check: Ensure the final solution is clear and free of particulates. If preparing for IV injection, the solution must be passed through a 0.22 µm sterile syringe filter before use.
-
Storage: Use the solution fresh. If short-term storage is necessary, protect from light and store at 4°C for no more than a few hours.
Protocol 2: Preparation for Oral Gavage (p.o.)
This protocol is suitable for studies where first-pass metabolism is part of the intended experimental model.
Materials:
-
Palmatine chloride hydrate powder
-
Sterile distilled water
-
Sterile conical tube or vial
-
Water bath or heat block set to ~40-50°C
-
Vortex mixer
Procedure:
-
Calculate and Weigh: Determine the required mass of Palmatine based on the desired concentration (e.g., for a 100 mg/kg dose in a 25g mouse with a gavage volume of 0.2 mL, the concentration is 12.5 mg/mL).
-
Add Vehicle: Add the calculated volume of sterile distilled water to the vial containing the Palmatine powder.
-
Dissolve with Heat:
-
Cool to Room Temperature: Allow the solution to cool to room temperature before administering to the animals.
-
Verify Solubility: Ensure the compound remains in solution upon cooling. If precipitation occurs, a suspension agent like 0.5% CMC may be required.
Part 3: Standardized In Vivo Administration Protocols
Procedural consistency is paramount for data reproducibility. The following protocols represent best practices for common administration routes in mice.
General Best Practices for Administration
-
Sterility: Use a new, sterile needle and syringe for every animal to prevent cross-contamination and infection.[14][15]
-
Volume: Adhere to recommended maximum volumes to avoid distress and adverse events. For IP and oral gavage in mice, the typical maximum is 10 mL/kg.[16][17]
-
Restraint: Use proper and firm manual restraint to ensure the animal's safety and accurate administration.[13][18]
-
Temperature: Warm solutions to room or body temperature before injection to minimize animal discomfort.[14]
Protocol 3: Intraperitoneal (IP) Injection Workflow
IP injection allows for rapid systemic absorption while avoiding first-pass metabolism.
Materials:
-
Prepared Palmatine solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[16]
-
70% Isopropyl alcohol wipes
Procedure:
-
Prepare the Dose: Draw the calculated volume of the Palmatine solution into the syringe. Remove all air bubbles.
-
Restrain the Animal: Grasp the mouse by the scruff of the neck and turn it over to expose the abdomen. Secure the tail with your little finger. The head should be tilted slightly downward.
-
Identify Injection Site: Mentally divide the abdomen into four quadrants. The target site is the animal's lower right quadrant, which avoids the cecum on the left side and the bladder in the midline.[13][15]
-
Inject the Compound:
-
Insert the needle, bevel up, at a 30-45 degree angle into the identified quadrant.[14]
-
Gently aspirate by pulling back on the plunger. If you see a yellow fluid (urine) or dark fluid (intestinal contents), withdraw and reinject at a new site with fresh materials. If blood appears, you have entered a vessel; withdraw. Negative pressure confirms correct placement in the peritoneal cavity.[15][16]
-
Depress the plunger smoothly and steadily to administer the full volume.
-
-
Withdraw and Observe: Withdraw the needle swiftly. Return the mouse to its cage and observe for any immediate signs of distress.
Caption: Standardized workflow for intraperitoneal (IP) injection.
Protocol 4: Oral Gavage (p.o.) Workflow
Oral gavage is the standard method for precise oral dosing.
Materials:
-
Prepared Palmatine solution
-
Sterile syringes (1 mL)
-
Gavage needles (18-20 gauge for adult mice, with a ball tip)[17][19]
Procedure:
-
Select Gavage Needle: Choose a needle of appropriate length and gauge for the size of the mouse.
-
Measure Insertion Depth: Hold the gavage needle alongside the mouse. The correct depth is the distance from the corner of the mouth to the last rib or xiphoid process. Mark this depth on the needle with a marker to prevent gastric perforation.[19][20]
-
Prepare the Dose: Fill the syringe with the calculated volume of Palmatine solution and attach the gavage needle.
-
Restrain the Animal: Scruff the mouse firmly to immobilize the head. The body should be held vertically to create a straight line from the mouth to the stomach.[18]
-
Administer the Dose:
-
Gently insert the ball-tipped needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth toward the back of the pharynx.
-
Allow the mouse to swallow the tip, then gently advance the needle down the esophagus to the pre-measured mark. Never force the needle. If resistance is met, withdraw and start again.[17][20]
-
Dispense the liquid slowly and smoothly.
-
-
Withdraw and Observe: Remove the needle in a single, smooth motion. Return the animal to its cage and monitor for signs of respiratory distress (e.g., gasping), which could indicate accidental administration into the trachea.[17][18]
Caption: Standardized workflow for oral gavage (p.o.) administration.
Published In Vivo Dosage Regimens
The following table summarizes dosages from published studies, providing a starting point for experimental design. It is crucial to note that the optimal dose will vary depending on the mouse strain, disease model, and desired therapeutic effect.
| Disease Model | Mouse Strain | Route | Dosage | Observed Effect | Source |
| Alzheimer's Disease | N/A | p.o. | 50 & 100 mg/kg | Improved neuronal survival, reduced oxidative stress via Nrf2/HO-1 pathway. | [8][12] |
| Cerebral I/R Injury | N/A | N/A | N/A | Attenuated oxidative stress and inflammation via AMPK/Nrf2 pathway. | [9] |
| Hepatic Failure | N/A | i.p. | 25, 50, 100, 200 mg/kg | Attenuated liver injury by modulating cytokines and inhibiting apoptosis. | [21] |
| Breast Cancer Metastasis | BALB/c | i.p. | 1, 5, 10 mg/kg | Dose-dependently preserved lung morphology and attenuated metastasis. | [22] |
| Colitis | N/A | p.o. | 100 mg/kg | Ameliorated DSS-induced colitis, reduced inflammatory cytokines. | [23] |
| Amnesia | Swiss Albino | i.p. | 0.5 & 1 mg/kg | Significantly improved learning and memory. | [24] |
| Colon Cancer | N/A | p.o. | 33.75 - 135 mg/kg | Inhibited growth of HCT-116 xenografts. | [23] |
References
-
From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. Frontiers in Pharmacology. [Link]
-
From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. PubMed Central. [Link]
-
Palmatine: A Review of its Pharmacology, Toxicity and Pharmacokinetics. ResearchGate. [Link]
-
Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway. PubMed Central. [Link]
-
Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. MDPI. [Link]
-
Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway. PubMed Central. [Link]
-
Palmatine Attenuates Metastatic Lung Colonization of Triple Negative Breast Cancer Cells. Frontiers in Pharmacology. [Link]
-
Palmatine: A review of its pharmacology, toxicity and pharmacokinetics. PubMed. [Link]
-
Palmatine: A review of pharmacological properties and pharmacokinetics. PubMed. [Link]
-
SOP: Mouse Oral Gavage. Virginia Tech. [Link]
-
The results of pharmacokinetic studies of palmatine in various models. ResearchGate. [Link]
-
Measurement and Correlation of the Solubility of Palmatine Chloride in Four Different Binary Solvent Systems at (283.15–328.15) K. ResearchGate. [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]
-
Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. Tufts University. [Link]
-
Oral Gavage Rodent SOP. San Diego State University. [Link]
-
Intraperitoneal Injection in Mice. Queen's University. [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University. [Link]
-
A comprehensive assessment of palmatine as anticonvulsant agent - In vivo and in silico studies. PubMed. [Link]
-
Injection Techniques, Restraint, & Handling for Mice and Rats. Purdue University. [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. [Link]
-
Intravenous Injection in the Mouse. Procedures with Care. [Link]
-
Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway. MDPI. [Link]
-
Intraperitoneal Injection of Neonatal Mice. PubMed Central. [Link]
-
TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. UBC Animal Care Services. [Link]
-
Manual Restraint and Common Compound Administration Routes in Mice and Rats. JoVE. [Link]
-
Palmatine attenuates D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure in mice. PubMed. [Link]
-
Palmatine chloride hydrate, 97. SLS Ireland. [Link]
-
Effects of palmatine on potassium and calcium currents in isolated rat hepatocytes. ScienceDirect. [Link]
-
TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. UBC Animal Care Services. [Link]
-
Memory-enhancing activity of palmatine in mice using elevated plus maze and morris water maze. PubMed. [Link]
-
Protocol for standardized intrathymic injection in mice. PubMed Central. [Link]
Sources
- 1. Palmatine: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmatine: A review of pharmacological properties and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmatine | 3486-67-7 [chemicalbook.com]
- 4. biomol.com [biomol.com]
- 5. 巴马汀氯化物 水合物 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. caymanchem.com [caymanchem.com]
- 7. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential [frontiersin.org]
- 9. Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.uky.edu [research.uky.edu]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. research.sdsu.edu [research.sdsu.edu]
- 21. Palmatine attenuates D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Palmatine Attenuates Metastatic Lung Colonization of Triple Negative Breast Cancer Cells [frontiersin.org]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Memory-enhancing activity of palmatine in mice using elevated plus maze and morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Pro-Apoptotic Potential of Palmatine Chloride Hydrate: A Detailed Guide to Western Blot Analysis
Introduction: Unveiling the Anti-Cancer Activity of Palmatine
Palmatine, a protoberberine alkaloid naturally occurring in various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and notably, anti-cancer properties.[1][2] Emerging research indicates that palmatine chloride hydrate exerts its anti-neoplastic effects by inducing programmed cell death, or apoptosis, in various cancer cell lines.[1][3] The molecular mechanisms underpinning this pro-apoptotic activity often involve the modulation of key signaling pathways that regulate cell survival and death.
This comprehensive application note serves as a detailed guide for researchers, scientists, and drug development professionals to effectively utilize western blot analysis for investigating the effects of palmatine chloride hydrate on critical apoptotic and survival signaling pathways. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our recommendations in authoritative scientific literature.
The Molecular Crossroads: Palmatine's Impact on Apoptotic and Survival Signaling
Palmatine's ability to induce apoptosis is not a random event but rather a targeted modulation of intricate cellular signaling networks. Understanding these pathways is paramount to designing and interpreting western blot experiments.
The Intrinsic Apoptotic Pathway: A Key Target of Palmatine
Much of the evidence points towards palmatine's action on the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[4][5][6] Palmatine treatment has been shown to alter the balance of these proteins, favoring a pro-apoptotic state.[3][7][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade.
Following MOMP, cytochrome c is released from the mitochondria into the cytoplasm, where it binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex then activates Caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases, such as Caspase-3.[4][5] Activated Caspase-3 is the executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1).[4][5] The cleavage of PARP-1 is a hallmark of apoptosis and serves as a reliable marker in western blot analysis.
Modulation of Survival Pathways: NF-κB and Akt/mTOR
Concurrent with the activation of apoptosis, palmatine has been observed to inhibit key pro-survival signaling pathways, notably the NF-κB and Akt/mTOR pathways. The NF-κB signaling cascade plays a crucial role in inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers.[2][9] Palmatine has been shown to suppress the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[9][10][11]
The Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is common in cancer, promoting uncontrolled cell growth. Evidence suggests that palmatine can inhibit the phosphorylation of key components of this pathway, further contributing to its anti-cancer effects.[10][12]
Visualizing the Mechanism: Palmatine-Induced Apoptosis Signaling
To provide a clear conceptual framework, the following diagram illustrates the key signaling events modulated by palmatine chloride hydrate that culminate in apoptosis.
Caption: Experimental workflow for Western blot analysis.
Detailed Protocols
PART 1: Cell Culture and Palmatine Chloride Hydrate Treatment
1.1. Cell Culture:
-
Culture your cancer cell line of choice (e.g., MCF-7, HeLa, PC-3) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have reached approximately 70-80% confluency before treatment.
1.2. Palmatine Chloride Hydrate Treatment:
-
Rationale: The concentration and duration of palmatine treatment are critical variables that will influence the extent of apoptosis. It is essential to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Stock Solution Preparation: Prepare a stock solution of palmatine chloride hydrate (e.g., 10 mg/mL) in sterile water or DMSO. Store aliquots at -20°C.
-
Treatment Concentrations: Based on published literature, a starting concentration range of 10-100 µM is recommended for initial experiments. [1]For instance, in some colon cancer cell lines, significant apoptosis is observed at concentrations around 40-80 µM. [3]* Treatment Duration: A typical time course for apoptosis induction is 24 to 48 hours. [13]* Procedure:
-
Seed cells in 6-well plates or 100 mm dishes at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentrations of palmatine chloride hydrate. Include a vehicle control (e.g., DMSO or water at the same final concentration as the highest drug treatment).
-
Incubate the cells for the predetermined time points (e.g., 24, 48 hours).
-
PART 2: Protein Extraction and Quantification
2.1. Cell Lysis:
-
Rationale: Efficient lysis is crucial to release all cellular proteins. Radioimmunoprecipitation assay (RIPA) buffer is a common choice as it effectively solubilizes cytoplasmic, membrane, and nuclear proteins. [14][15][16][17]The addition of protease and phosphatase inhibitors is mandatory to prevent protein degradation and dephosphorylation.
-
RIPA Lysis Buffer (1X):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
Procedure:
-
Immediately before use, supplement the RIPA buffer with a protease and phosphatase inhibitor cocktail.
-
After treatment, place the cell culture plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Store the protein lysates at -80°C until further use.
-
2.2. Protein Quantification (BCA Assay):
-
Rationale: Accurate protein quantification is essential for equal loading of protein in each lane of the SDS-PAGE gel, which is a prerequisite for reliable comparison of protein expression levels. The Bicinchoninic Acid (BCA) assay is a sensitive and widely used colorimetric method for protein quantification.
-
Procedure:
-
Follow the manufacturer's protocol for your BCA protein assay kit.
-
Prepare a standard curve using Bovine Serum Albumin (BSA) standards.
-
In a 96-well plate, add your protein lysates (in duplicate or triplicate) and the BSA standards.
-
Add the BCA working reagent to each well and incubate as per the manufacturer's instructions (e.g., 30 minutes at 37°C).
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the protein concentration of your samples based on the BSA standard curve.
-
PART 3: SDS-PAGE and Western Blotting
3.1. Sample Preparation:
-
Rationale: Laemmli sample buffer is used to denature proteins and provide a uniform negative charge, allowing for separation based on molecular weight during SDS-PAGE. The inclusion of a reducing agent (e.g., β-mercaptoethanol or DTT) breaks disulfide bonds. [18][19][20][21][22]* 2X Laemmli Sample Buffer:
-
4% SDS
-
20% Glycerol
-
0.004% Bromophenol blue
-
125 mM Tris-HCl, pH 6.8
-
Add 10% β-mercaptoethanol or 100 mM DTT immediately before use.
-
-
Procedure:
-
Based on the protein concentrations determined by the BCA assay, calculate the volume of lysate needed to obtain an equal amount of protein for each sample (typically 20-40 µg per lane).
-
In a microcentrifuge tube, mix the calculated volume of protein lysate with an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to ensure complete denaturation.
-
Centrifuge the samples briefly before loading onto the gel.
-
3.2. SDS-PAGE:
-
Procedure:
-
Cast a polyacrylamide gel with a resolving gel percentage appropriate for the molecular weights of your target proteins (e.g., 10-12% for Caspases and Bcl-2 family proteins, 8% for PARP).
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with 1X running buffer (Tris-Glycine-SDS).
-
Load your prepared samples and a pre-stained protein ladder into the wells.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
3.3. Protein Transfer:
-
Procedure:
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped.
-
Perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
3.4. Immunoblotting:
-
Blocking:
-
After transfer, block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer to their optimal concentrations (see table below for starting recommendations).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
| Target Protein | Recommended Starting Dilution | Molecular Weight (kDa) |
| Cleaved Caspase-3 | 1:1000 | ~17/19 |
| Total Caspase-3 | 1:1000 | ~35 |
| Cleaved PARP | 1:1000 | ~89 |
| Total PARP | 1:1000 | ~116 |
| Bcl-2 | 1:1000 | ~26 |
| Bax | 1:1000 | ~21 |
| p-Akt | 1:1000 | ~60 |
| Total Akt | 1:1000 | ~60 |
| p-NF-κB p65 | 1:1000 | ~65 |
| Total NF-κB p65 | 1:1000 | ~65 |
| β-Actin (Loading Control) | 1:5000 | ~42 |
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
3.5. Detection and Data Analysis:
-
Procedure:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of your target proteins to the loading control (e.g., β-actin or GAPDH).
-
Interpreting Your Western Blot Results
-
Increased Cleaved Caspase-3 and Cleaved PARP: A significant increase in the cleaved forms of Caspase-3 and PARP in palmatine-treated samples compared to the control is a strong indicator of apoptosis induction. [4][5]* Altered Bax/Bcl-2 Ratio: An increase in the expression of the pro-apoptotic protein Bax and/or a decrease in the anti-apoptotic protein Bcl-2, leading to an elevated Bax/Bcl-2 ratio, supports the involvement of the intrinsic apoptotic pathway. [6][7][8]* Decreased p-Akt and p-NF-κB: A reduction in the phosphorylated (active) forms of Akt and NF-κB p65 in response to palmatine treatment suggests the inhibition of these pro-survival pathways. [10][11]* Loading Control: Consistent expression of the loading control across all lanes confirms equal protein loading.
Conclusion
Western blot analysis is an indispensable tool for elucidating the molecular mechanisms by which palmatine chloride hydrate induces apoptosis in cancer cells. By following the detailed protocols and understanding the underlying signaling pathways outlined in this guide, researchers can generate robust and meaningful data to advance our understanding of this promising natural compound and its potential as a therapeutic agent.
References
-
Bio-Techne. (n.d.). Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation. Retrieved from [Link]
-
Scribd. (n.d.). RIPA Buffer Preparation and Protocol. Retrieved from [Link]
-
Assay Genie. (n.d.). RIPA Buffer Recipe | Cell Lysis & Protein Extraction. Retrieved from [Link]
-
Sharebiology. (n.d.). Laemmli buffer: Preparation (1x,2x & 4x) and principle. Retrieved from [Link]
-
Bio-Rad. (n.d.). Laemmli Sample Buffer. Retrieved from [Link]
-
Elabscience. (n.d.). RIPA Lysis Buffer (Strong). Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). Laemmli Loading Buffer 4x. Retrieved from [Link]
- Li, Y., et al. (2022).
- Wang, Y., et al. (2022). Palmatine ameliorates LPS-induced HT-22 cells and mouse models of depression by regulating apoptosis and oxidative stress. Journal of Biochemical and Molecular Toxicology, 36(11), e23225.
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
- Wu, J., et al. (2018). Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage. Experimental and Therapeutic Medicine, 16(4), 3533-3538.
- Wang, J., et al. (2021). Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells through inhibiting ERK1/2, P38 and Akt/NF-кB signalling pathways. Journal of Animal Physiology and Animal Nutrition, 105(1), 183-190.
- Li, J., et al. (2022). Palmatine Protects Against MSU-Induced Gouty Arthritis via Regulating the NF-κB/NLRP3 and Nrf2 Pathways. Drug Design, Development and Therapy, 16, 2119-2132.
- Wang, N., et al. (2020). Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA. Biochemical Pharmacology, 175, 113933.
- Li, J., et al. (2022). Palmatine Protects Against MSU-Induced Gouty Arthritis via Regulating the NF-κB/NLRP3 and Nrf2 Pathways. Frontiers in Pharmacology, 13, 868378.
- Chapuis, N., et al. (2016). Differential regulation of mTOR signaling determines sensitivity to AKT inhibition in diffuse large B cell lymphoma. Oncotarget, 7(10), 11483-11497.
- Alshatwi, A. A. (2010). Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis. Journal of Experimental & Clinical Cancer Research, 29, 167.
- Li, C., et al. (2021). Antiviral effect of palmatine against infectious bronchitis virus through regulation of NF-κB/IRF7/JAK-STAT signalling pathway and apoptosis. Journal of Applied Microbiology, 131(4), 2004-2017.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biomol.com [biomol.com]
- 3. Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway | MDPI [mdpi.com]
- 8. Palmatine ameliorates LPS-induced HT-22 cells and mouse models of depression by regulating apoptosis and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palmatine Protects Against MSU-Induced Gouty Arthritis via Regulating the NF-κB/NLRP3 and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells through inhibiting ERK1/2, P38 and Akt/NF-кB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palmatine Protects Against MSU-Induced Gouty Arthritis via Regulating the NF-κB/NLRP3 and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential regulation of mTOR signaling determines sensitivity to AKT inhibition in diffuse large B cell lymphoma | Oncotarget [oncotarget.com]
- 13. scispace.com [scispace.com]
- 14. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 15. scribd.com [scribd.com]
- 16. assaygenie.com [assaygenie.com]
- 17. www2.nau.edu [www2.nau.edu]
- 18. bostonbioproducts.com [bostonbioproducts.com]
- 19. Laemmli buffer: Preparation (1x,2x & 4x) and principle - Sharebiology [sharebiology.com]
- 20. bio-rad.com [bio-rad.com]
- 21. usbio.net [usbio.net]
- 22. tiarisbiosciences.com [tiarisbiosciences.com]
Application Note: Studying Autophagy with Palmatine Chloride Hydrate
Abstract & Mechanistic Overview
Palmatine chloride hydrate (Palmatine) is a protoberberine isoquinoline alkaloid extracted from plants such as Coptis chinensis and Phellodendron amurense. While historically recognized for its anti-inflammatory and broad-spectrum antimicrobial properties, recent investigations have positioned Palmatine as a potent modulator of macroautophagy (hereafter referred to as autophagy).
Unlike non-specific stressors, Palmatine acts through a defined signaling axis. It functions primarily as an activator of AMP-activated protein kinase (AMPK) . Activation of AMPK leads to the phosphorylation and inhibition of the mechanistic target of rapamycin complex 1 (mTORC1) , a central negative regulator of autophagy.[1] Consequently, mTORC1 inhibition relieves the repression of the ULK1 complex (ULK1-ATG13-FIP200), initiating autophagosome formation.
This application note provides a rigorous, field-proven framework for using Palmatine to induce and study autophagic flux in in vitro models.
Mechanistic Signaling Pathway
The following diagram illustrates the causal cascade by which Palmatine induces autophagy, highlighting the critical AMPK-mTOR-ULK1 axis.[1]
Figure 1: Palmatine-induced autophagy signaling axis.[1][2][3][4][5][6][7] Palmatine activates AMPK, which suppresses mTORC1, thereby disinhibiting the ULK1 initiation complex.
Material Preparation & Handling[2][9]
Scientific Integrity Note: Palmatine chloride hydrate is sparingly soluble in water. Improper solubilization is a common source of experimental variability. The chloride salt form improves stability but requires specific handling to ensure bioavailability in cell culture.
Reagent Specifications
-
Compound: Palmatine chloride hydrate[8]
-
MW: ~387.86 g/mol (anhydrous basis)[8]
-
Storage: -20°C (Solid), protected from light.
Solubilization Protocol
-
Vehicle Selection: Dimethyl sulfoxide (DMSO) is the mandatory primary solvent. Do not attempt to dissolve directly in cell culture media.
-
Stock Solution (50 mM):
-
Weigh 19.4 mg of Palmatine chloride hydrate.
-
Add 1.0 mL of sterile, anhydrous DMSO.
-
Vortex vigorously for 1 minute. If particulates persist, sonicate in a water bath at 37°C for 5–10 minutes.
-
Stability:[9] Aliquot into light-protected tubes and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.
-
-
Working Solution:
-
Dilute the stock solution into pre-warmed culture media immediately prior to treatment.
-
Critical: Keep the final DMSO concentration < 0.1% to avoid vehicle toxicity.
-
Experimental Design: Dose & Time Optimization
Before assessing autophagy, you must establish a sub-lethal therapeutic window. Autophagy is a survival mechanism; however, excessive toxicity will trigger apoptosis or necrosis, confounding results.
Step 1: Cytotoxicity Screening (MTT/CCK-8)
Perform a dose-response curve (0, 10, 20, 40, 80, 160 µM) for 24 hours.
-
Target: Select the highest concentration that maintains >80% cell viability.
-
Typical Range: For most epithelial lines (e.g., HepG2, HeLa, HEK293), the effective autophagy-inducing concentration lies between 20 µM and 80 µM .
Step 2: Time-Course Analysis
Autophagy is dynamic. A static snapshot can be misleading.
-
Harvest Points: 6h, 12h, 24h, 48h.
-
Observation: Look for the peak conversion of LC3-I to LC3-II.
Protocol: Monitoring Autophagic Flux (The Gold Standard)
Expert Insight: Merely observing an increase in LC3-II (an autophagosome marker) is insufficient. An increase in LC3-II can result from either increased generation (induction) or decreased degradation (lysosomal block). To prove Palmatine induces autophagy, you must perform a Flux Assay using a lysosomal inhibitor (Bafilomycin A1 or Chloroquine).
Experimental Workflow
The following diagram outlines the "Clamp" design required to validate flux.
Figure 2: Autophagic Flux "Clamp" Assay.[7] Group C (Palmatine + Inhibitor) distinguishes induction from blockage.
Detailed Procedure
-
Cell Seeding: Seed cells at 60-70% confluence in 6-well plates. Allow attachment overnight.
-
Treatment Groups:
-
Control: Media + 0.1% DMSO.
-
Palmatine Alone: Media + Palmatine (Optimized Dose, e.g., 40 µM).
-
Flux Control: Media + Palmatine (40 µM) + Bafilomycin A1 (100 nM).
-
(Optional Positive Control): Rapamycin (100 nM).
-
Note: Add Bafilomycin A1 only for the last 4 hours of the treatment period to prevent excessive toxicity.
-
-
Incubation: Incubate for 24 hours total.
-
Lysis:
-
Wash cells 2x with ice-cold PBS.
-
Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitors.
-
Collect supernatant after centrifugation (14,000 x g, 15 min, 4°C).
-
-
Western Blotting:
-
Load 20-30 µg protein per lane.
-
Use a high-percentage SDS-PAGE gel (12-15%) to resolve LC3-I (16 kDa) and LC3-II (14 kDa).
-
Primary Antibodies: Anti-LC3B, Anti-SQSTM1/p62, Anti-Phospho-AMPK (Thr172), Anti-Phospho-mTOR.
-
Data Interpretation Guidelines
| Marker | Palmatine Alone vs. Control | Palmatine + Baf A1 vs. Palmatine Alone | Interpretation |
| LC3-II | Increased | Further Increased | True Autophagy Induction (Flux is active). |
| LC3-II | Increased | No Change | Autophagy Blockage (Lysosomal dysfunction). |
| p62 | Decreased | Accumulated | p62 is being degraded, confirming flux. |
| p-AMPK | Increased | N/A | Confirms upstream mechanism. |
Advanced Validation: Fluorescence Microscopy
To spatially visualize autophagosomes, use the mRFP-GFP-LC3 tandem reporter. This assay relies on the pH sensitivity of GFP (quenched in acidic lysosomes) versus the stability of RFP.
-
Transfection: Transfect cells with mRFP-GFP-LC3 plasmid or use a stable cell line.
-
Treatment: Treat with Palmatine (e.g., 40 µM) for 24h.
-
Imaging: Confocal microscopy.
-
Analysis:
-
Yellow Puncta (RFP+ GFP+): Autophagosomes (neutral pH).
-
Red Puncta (RFP+ GFP-): Autolysosomes (acidic pH).
-
Result: Palmatine treatment should increase the number of Red Puncta , indicating successful fusion of autophagosomes with lysosomes.
-
Troubleshooting & Controls
-
**Issue
Sources
- 1. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmatine treats urticaria by reducing inflammation and increasing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Natural Alkaloid Palmatine Selectively Induces Mitophagy and Restores Mitochondrial Function in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palmatine treats urticaria by reducing inflammation and increasing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Autophagy: Morphology, Mechanism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Autophagy by Palmitic Acid via Protein Kinase C-mediated Signaling Pathway Independent of mTOR (Mammalian Target of Rapamycin) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomol.com [biomol.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Troubleshooting unexpected cytotoxicity of Palmatine chloride hydrate
Topic: Troubleshooting Unexpected Cytotoxicity
Ticket ID: PCH-CYTO-001 Assigned Specialist: Senior Application Scientist, Cell Biology Division
Executive Summary
You are encountering unexpected cytotoxicity with Palmatine Chloride Hydrate (PCH). This is a common issue often misattributed to compound impurity or cell line sensitivity. In reality, PCH is a photosensitive isoquinoline alkaloid with complex physicochemical properties.
The "toxicity" you observe is likely derived from one of three distinct vectors:
-
Phototoxicity: PCH generates singlet oxygen (
) when exposed to ambient light, specifically when bound to DNA. -
Solubility Artifacts: Micro-precipitation in aqueous media causing physical cellular stress.
-
Assay Interference: Intrinsic fluorescence or chemical reduction mimicking or masking toxicity signals.
This guide provides the diagnostic logic to isolate and resolve these variables.
Diagnostic Logic Tree
The following flowchart illustrates the decision matrix for troubleshooting your specific observation.
Figure 1: Diagnostic logic tree for isolating the source of unexpected cytotoxicity or assay artifacts.
Module 1: The "Hidden" Variable – Phototoxicity[1]
The Issue: Researchers often treat PCH like a standard small molecule. However, Palmatine is a Type II photosensitizer . While it is relatively stable in isolation, its photophysical properties change drastically upon binding to DNA.
The Mechanism:
When Palmatine intercalates into DNA, it becomes photo-active. Upon exposure to standard laboratory lighting (visible spectrum >400nm) or UVA, the excited Palmatine transfers energy to molecular oxygen, generating Singlet Oxygen (
Diagnostic Question: Did you shield your plates from light during incubation and handling?
Corrective Protocol:
-
Dark Mode: All handling of PCH (weighing, dilution, treatment) must be done in low-light conditions or under yellow safety lights.
-
Incubation: Wrap culture plates in aluminum foil immediately after treatment.
Module 2: Physicochemical Precision (Solubility & Dosing)
The Issue: PCH is a quaternary ammonium salt. It dissolves well in DMSO but precipitates easily in aqueous buffers (like RPMI/DMEM) if the protocol is rushed. Furthermore, the "Hydrate" component is often ignored in molarity calculations, leading to accidental overdosing.
Data: Solubility Limits
| Solvent | Solubility Limit (
Troubleshooting Steps:
-
Check the MW: Ensure you are using the Molecular Weight of the Hydrate form (often ~387.9 - 420 g/mol depending on water content) and not the anhydrous chloride (~355.8 g/mol ). Ignoring this can cause a 10-15% concentration error.
-
The "Crash" Method: Do not dissolve directly in media. Dissolve in anhydrous DMSO to create a 1000x stock. Add this stock dropwise to the media while vortexing to prevent local high-concentration zones that trigger nucleation of crystals.
-
Visual Check: Inspect wells under 40x phase contrast. If you see needle-like structures, your toxicity is physical (membrane rupture), not pharmacological.
Module 3: Assay Interference (The "False" Signal)
The Issue: Palmatine is an isoquinoline alkaloid with strong intrinsic fluorescence (Ex: ~350-430 nm; Em: ~500-550 nm). It is also a reducing agent.
Scenario A: Fluorescence Assays (False Toxicity) If you use Propidium Iodide (PI) or Ethidium Homodimer to mark dead cells, Palmatine's fluorescence can bleed into the red/orange channels.
-
Result: Live cells containing Palmatine light up, appearing "dead" to the plate reader.
Scenario B: Metabolic Assays (False Viability) Palmatine can directly reduce Resazurin (Alamar Blue) to Resorufin or MTT to formazan, even without cells present.
-
Result: In high-dose wells, the drug itself generates a signal, masking the fact that the cells are actually dead.
Validation Experiment: Run a "Cell-Free Control."
-
Prepare media + Palmatine (highest concentration).
-
Add your assay reagent (MTT, CCK-8, or PI).
-
Incubate as usual.
-
Result: If you get a signal (color change or fluorescence) in the absence of cells, you have chemical interference.
Module 4: Biological Mechanism of Action
If you have ruled out artifacts, the toxicity is real. Palmatine is a potent multi-target agent. Understanding its pathway helps confirm if the cell death phenotype matches the drug's mechanism.
Figure 2: Biological mechanism of Palmatine-induced apoptosis. Note the dual targeting of Mitochondria and DNA.
References
-
Gentile, M., et al. (2024).[2] The Predominant Binding Mode of Palmatine to DNA.[2][3] Journal of Physical Chemistry Letters. Link
-
Significance: Confirms intercalation as the dominant binding mode and details the thermodynamic basis for DNA interaction.[3]
-
-
Hirakawa, K., et al. (2005). The Mechanism of Guanine Specific Photooxidation in the Presence of Berberine and Palmatine. Chemical Research in Toxicology. Link
-
Significance: Establishes Palmatine as a photosensitizer that generates singlet oxygen only when bound to DNA.[4]
-
-
Wu, J., et al. (2016).[] Palmatine hydrochloride mediated photodynamic inactivation of breast cancer MCF-7 cells. Photodiagnosis and Photodynamic Therapy.[6] Link
- Significance: Demonstrates the massive difference in cytotoxicity between "dark" and "light" conditions (Photodynamic Therapy applic
-
Cayman Chemical. (2022).[1] Palmatine (chloride) Product Information & Solubility Data. Link
- Significance: Authoritative source for solubility limits (DMSO vs. Aqueous) and stability.
-
Rai, Y., et al. (2017). Drugs with anti-oxidant properties can interfere with cell viability measurements. ResearchGate/Springer. Link
- Significance: General validation of antioxidant interference in redox-based viability assays (MTT/Resazurin).
Sources
Technical Support Center: Optimizing Palmatine Chloride Hydrate for Cell Viability Assays
Welcome to the Application Support Hub
Current Status: Online Support Tier: Level 3 (Senior Scientist) Ticket Topic: Palmatine Chloride Hydrate – Solubility, Spectral Interference, and IC50 Optimization.
Executive Summary
Palmatine chloride hydrate (CAS: 171869-95-7 or 10605-02-4) is a protoberberine isoquinoline alkaloid with significant potential in oncology (apoptosis induction) and neuroprotection.[1][2] However, its physicochemical properties—specifically its intense yellow fluorescence and hydrate stoichiometry —frequently ruin cell viability data.[1][2]
This guide moves beyond basic protocols to address the "silent killers" of your assay: spectral overlap at 450 nm and incorrect molarity calculations .
Module 1: The Foundation – Solubility & Stock Preparation
The Issue: Users often report inconsistent IC50 values. The root cause is frequently the failure to account for the water of hydration in the molecular weight (MW) calculation, or precipitation upon aqueous dilution.[2]
The Hydrate Correction Factor
Palmatine chloride is hygroscopic and typically supplied as a hydrate (
Action: Check your specific vial. If you weigh 10 mg of hydrate but calculate molarity using anhydrous MW, your actual concentration will be ~10-15% lower than you think.[1][2]
Solubility Profile & Solvent Choice
Palmatine is hydrophobic.[1][2] Direct dissolution in cell culture media (RPMI/DMEM) will cause micro-precipitation, leading to "spiky" data.[1][2]
| Solvent | Solubility Limit (25°C) | Application Note |
| DMSO | ~30 - 77 mg/mL | Recommended. Make a high-conc stock (e.g., 50 mM).[1][2] |
| Ethanol | ~5 - 14 mg/mL | Acceptable, but evaporates faster than DMSO.[1][2] |
| Water/PBS | < 0.5 mg/mL | Avoid. Poor solubility causes immediate precipitation.[1] |
Protocol: The "Step-Down" Dilution
-
Dissolve Palmatine powder in 100% DMSO to create a 50 mM Stock .
-
Sonicate at 37°C for 5-10 minutes to ensure complete dissolution.
-
Perform intermediate dilutions in DMSO (e.g., 5 mM, 0.5 mM).
-
Final Step: Dilute 1:1000 into culture media to keep final DMSO < 0.1%.
Module 2: The "Yellow Trap" – Assay Interference
The Issue: Palmatine is an isoquinoline alkaloid with a bright yellow color.[4]
The Conflict: If you use CCK-8 (or MTS/XTT), the yellow color of Palmatine remaining in the well will absorb light at 450 nm.[1][2] This mimics the formazan product, artificially inflating the Optical Density (OD).[1][2] This makes dead cells look alive. [2]
Solution A: The "Wash-Out" (Recommended for MTT)
Since MTT requires removing the media to dissolve the purple crystals in DMSO, the yellow Palmatine is washed away before the reading.[2]
-
Pros: Eliminates spectral interference.
-
Cons: Risk of losing loosely adherent cells during washing.[1]
Solution B: The "Cell-Free Correction" (Required for CCK-8)
If you must use CCK-8 (non-destructive), you must subtract the drug's absorbance.[1][2]
Workflow Visualization (Graphviz):
Caption: Decision matrix for selecting the correct assay platform to avoid Palmatine spectral interference.
Module 3: Optimized Experimental Protocol
Objective: Determine IC50 of Palmatine Chloride Hydrate in MCF-7 or HepG2 cells.
Reagents:
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., 5,000 cells/well) in 100 µL media. Incubate 24h for attachment.
-
Preparation of 2x Drug Solutions: Prepare Palmatine at 2x the desired final concentration in media (e.g., if final is 10 µM, prepare 20 µM).
-
Why? Adding 100 µL of 2x drug to 100 µL of cells avoids aspirating media and shocking cells.
-
-
The Critical Control Wells:
-
Incubation: Treat for 24–48 hours.
-
Assay: Add 10 µL CCK-8 reagent to all wells. Incubate 1–4 hours at 37°C.
-
Measurement: Measure Absorbance at 450 nm.
-
Data Analysis (Formula):
[1][2]
Module 4: Mechanism of Action (The "Why")
Understanding the pathway helps validate your results. If Palmatine kills your cells, you should observe:
-
Mitochondrial Depolarization: Loss of
.[1][2] -
ROS Generation: Palmatine acts as a pro-oxidant at high concentrations.[1][2]
-
G2/M Arrest: Check cell cycle markers.
Pathway Diagram (Graphviz):
Caption: Palmatine-induced apoptotic cascade involving mitochondrial dysfunction and ROS generation.[1][2]
Module 5: Troubleshooting FAQ
Q: My drug precipitated when I added it to the media. What happened? A: You likely diluted a high-concentration DMSO stock (e.g., 100 mM) directly into cold media.[1][2]
-
Fix: Warm the media to 37°C before adding the drug. Vortex immediately. Ensure final concentration does not exceed the aqueous solubility limit (~50-100 µM is usually safe; >200 µM risks precipitation).[1][2]
Q: My IC50 is 50 µM, but the literature says 5 µM. Why? A: Check the salt form. Palmatine chloride vs. Palmatine sulfate may have different potencies/uptake.[1] Also, check your hydration calculation (Module 1.1).[1][2] Finally, if you used CCK-8 without background subtraction, your IC50 is artificially high (false viability).[1][2]
Q: Can I use CellTiter-Glo (ATP) instead? A: Yes, this is the Gold Standard. CellTiter-Glo uses luminescence (light emission), not absorbance.[1][2] Palmatine's yellow color does not interfere with luminescence.[1][2] If you have the budget, switch to this to eliminate the optical noise.[2]
References
-
Cayman Chemical. (2022).[1][2][7] Palmatine (chloride) Product Information & Solubility Data. Link
-
Hambright, H. G., et al. (2015).[1][2] "Palmatine inhibits growth and invasion in prostate cancer cell: Potential role for rpS6/NFκB/FLIP."[1][4][8] Molecular Carcinogenesis. Link
-
PubChem. (n.d.).[1][2] Palmatine Chloride - Compound Summary. National Library of Medicine.[1][2] Link[1][2]
-
Zhang, X., et al. (2018).[1][2] "Palmatine ameliorated murine colitis by suppressing tryptophan metabolism and regulating gut microbiota."[1][2][7] Pharmacological Research. Link
-
RSC Advances. (2015). "Limitations of MTT and CCK-8 assay for evaluation of graphene cytotoxicity" (Analogous interference mechanism). Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Palmatine - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Palmatine Chloride Hydrate - LKT Labs [lktlabs.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. biomol.com [biomol.com]
Technical Support Center: Palmatine Chloride Hydrate Interference Guide
Ticket ID: PCH-FL-001 Subject: Troubleshooting Fluorescence Interference in High-Throughput Screening & Bioassays Assigned Specialist: Senior Application Scientist, Assay Development Unit[1]
Executive Summary & Core Diagnostic
The Problem: Palmatine chloride hydrate (Palmatine) is a protoberberine isoquinoline alkaloid. It is intrinsically fluorescent (yellow-green emission) and acts as a DNA intercalator.[1] These two properties create a "perfect storm" for interference in fluorescence-based assays, leading to:
-
False Positives: In DNA binding/content assays (due to fluorescence enhancement upon binding).[1]
-
False Negatives/Inhibition: In enzymatic assays using blue/green fluorophores (due to the Inner Filter Effect).
Quick Diagnostic Flowchart Use this decision tree to determine if Palmatine is compromising your data integrity.
Figure 1: Diagnostic workflow for identifying Palmatine interference modes. Blue nodes indicate action steps; Red nodes indicate confirmed interference mechanisms.
Technical Deep Dive (Q&A)
Category A: DNA & Cell Cycle Assays
Q: Why is my DNA content assay (using SYBR Green or PI) showing massive signal enhancement in Palmatine-treated wells?
A: Palmatine is a structural mimic of Ethidium Bromide. It is a planar cation that intercalates into DNA (specifically AT-rich regions and G-quadruplexes).[1]
-
The Mechanism: In aqueous solution, Palmatine fluorescence is relatively weak due to quenching by water molecules. When it intercalates into the hydrophobic environment of the DNA helix, this quenching is relieved, and its quantum yield increases significantly (up to 98% enhancement).
-
The Consequence: If you are using a green DNA stain (like SYBR Green, FITC-Annexin, or Acridine Orange), Palmatine acts as a "second stain," adding to the signal.[1] This creates false "high DNA content" readings or masks cell death signals.
Q: Can I use DAPI instead?
A: Proceed with caution. While DAPI emits in the blue (~460 nm), Palmatine absorbs strongly in the UV/Blue region (Excitation max ~345 nm and ~430 nm).
-
Interference Type: Inner Filter Effect (IFE).[1][2][3] Palmatine will absorb the excitation light intended for DAPI, causing a false reduction in DAPI signal (pseudo-cytotoxicity).
Category B: Enzymatic & Metabolic Assays
Q: I am running a kinase assay using a GFP-labeled substrate. Palmatine appears to be a potent inhibitor.[4] Is it real?
A: Likely not. This is a classic Inner Filter Effect (IFE) artifact.[1]
-
Spectral Overlap: Palmatine is yellow in solution. It absorbs blue light (400–470 nm) and emits green light (520–550 nm).[1]
-
The Artifact:
-
Primary IFE: Palmatine absorbs the excitation light (488 nm) intended for GFP.
-
Secondary IFE: Palmatine absorbs the emission light (510 nm) coming from GFP.
-
-
Result: The detector sees less light, which the software interprets as "inhibition" of the kinase activity.
Q: Does simple background subtraction fix this?
A: No. Background subtraction only corrects for additive signal (intrinsic fluorescence).[1] It does not correct for subtractive signal (quenching/IFE). IFE is non-linear and follows the Beer-Lambert law. You must use a correction factor (see Protocol 2) or switch detection modes.
Data Reference: Spectral Interference Matrix
Use this table to check if your specific fluorophore is at risk.
| Assay Fluorophore | Excitation (nm) | Emission (nm) | Palmatine Interference Risk | Mechanism |
| Coumarin / AMC | 350 | 450 | High | Palmatine absorbs Excitation (Primary IFE).[1] |
| GFP / FITC / Alexa488 | 488 | 520 | Severe | Palmatine absorbs Excitation + Emits in green channel. |
| SYBR Green / PicoGreen | 497 | 520 | Severe | DNA Intercalation causes massive false positive. |
| Resorufin (CellTiter-Blue) | 560 | 590 | Moderate | Palmatine emission tail may overlap; less absorption interference.[1] |
| Texas Red / mCherry | 590 | 615 | Low | Minimal spectral overlap. Safe zone. |
| Cy5 / Alexa647 | 650 | 670 | Safe | Far-red region is generally unaffected.[1] |
Validated Mitigation Protocols
Protocol 1: The "Spike-In" Correction (For IFE)
Use this if you suspect Palmatine is quenching your signal (False Inhibition).[1]
Principle: Measure the fluorescence of a known concentration of your standard fluorophore (e.g., GFP) in the presence and absence of Palmatine.
-
Prepare a Master Mix: Create a solution of your assay fluorophore at a constant concentration (e.g., 50% of max signal).
-
Titrate Palmatine: Add Palmatine at increasing concentrations (0.1 µM to 100 µM) to the Master Mix.
-
Measure: Read fluorescence.
-
Calculate Correction Factor (
): Where is fluorescence without Palmatine and is fluorescence with Palmatine.[1] -
Apply: Multiply your raw assay data by the
for the corresponding Palmatine concentration.
Protocol 2: The "No-Target" Control (For DNA Binding)
Use this to quantify false positives in DNA assays.[1]
-
Setup: Prepare two sets of wells.
-
Read: Measure fluorescence.
-
Analyze:
Protocol 3: Absorbance Preread
The "Golden Rule" for screening libraries containing alkaloids.
-
Before adding any reagents, read the Absorbance (OD) of the Palmatine-containing plate at the Excitation and Emission wavelengths of your assay.
-
Rule of Thumb: If
, the Inner Filter Effect will distort your data by >10%. Dilute the compound or change the assay readout.
References
-
Bhadra, K., et al. (2007).[1][4] "Molecular recognition of DNA by small molecules: AT base pair specific intercalative binding of cytotoxic plant alkaloid palmatine."[4] Biochimica et Biophysica Acta (BBA).[1]
-
Mi, R., et al. (2015).[1][5] "Binding properties of palmatine to DNA: spectroscopic and molecular modeling investigations." Luminescence.
-
PubChem. (n.d.).[1] "Palmatine Chloride - Compound Summary." National Library of Medicine. [1]
-
Inglese, J., et al. (2007).[1] "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology.[1] (Reference for IFE mechanisms). [1]
-
Simeonov, A., et al. (2008).[1] "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry.
Sources
- 1. Palmatine Chloride | C21H22ClNO4 | CID 73442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.horiba.com [static.horiba.com]
- 3. researchgate.net [researchgate.net]
- 4. Palmatine Chloride Hydrate - LKT Labs [lktlabs.com]
- 5. Binding properties of palmatine to DNA: spectroscopic and molecular modeling investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the phosphorescence characterizations of palmatine chloride on the solid substrate and its interaction with ctDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Technical Guide: Reducing Variability in Palmatine Chloride Hydrate Experiments
Introduction
Palmatine chloride hydrate (CAS: 10605-02-4 / 171869-95-7) is a quaternary protoberberine alkaloid widely used in pharmacological research for its anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2] However, its experimental reproducibility is frequently compromised by three physicochemical factors: hygroscopicity , pH-dependent solubility , and photostability .[1][2]
This guide provides self-validating protocols to eliminate these variables. It moves beyond standard "instructions" to explain the mechanistic reasons for failure and how to prevent them.
Part 1: The "Pre-Analytical" Phase (Handling & Storage)[1][2]
Q: Why does my calculated concentration rarely match the actual HPLC quantification?
A: You are likely ignoring the "Hydrate" factor and Hygroscopicity.
Palmatine chloride is supplied as a hydrate.[1][2][3][4] The water content varies between batches and increases once the vial is opened.[2] If you use the anhydrous molecular weight (MW ~387.86 g/mol ) for calculations without correction, your molar concentrations will be systematically lower than intended.[1][2]
The Fix: The "Corrected Mass" Protocol
-
Check the CoA: Locate the specific Water Content or Loss on Drying value on the Certificate of Analysis for your current batch.[2]
-
Equilibrate: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.
-
Calculate: Use the following formula to determine the weighing mass:
[1]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="ng-star-inserted display">
Q: The powder turned from bright yellow to a dull orange. Is it still usable?
A: Likely not.[1][2] This indicates photo-oxidation or hydration changes.
Palmatine is a protoberberine alkaloid with a conjugated
-
Storage: Store at -20°C in amber vials.
-
Handling: Minimize exposure to ambient light.[1][2] Perform weighing and dilution under dimmed light or use amber glassware.[1][2]
Part 2: Solubility & Solution Preparation
Q: I see a fine precipitate in my cell culture media despite filtering. Why?
A: You triggered the "Aqueous Crash-out" by diluting too fast or into the wrong pH. Palmatine chloride is soluble in DMSO (~30 mg/mL) but sparingly soluble in aqueous buffers (pH 7.4).[1][2] When a high-concentration DMSO stock hits aqueous media, the local concentration exceeds the solubility limit before mixing occurs, forming micro-crystals that filters may miss or that form after filtration.[1][2]
Protocol: The "Step-Down" Solubilization Method
-
Objective: Prepare a stable 100 µM working solution in media.
-
Reagents: Anhydrous DMSO (Fresh), PBS (pH 7.4), Culture Media.[1][2]
-
Primary Stock (50 mM): Dissolve Palmatine Chloride Hydrate in anhydrous DMSO. Note: Moisture in DMSO drastically reduces solubility.[1][2]
-
Intermediate Dilution (10x): Dilute the Primary Stock 1:10 into PBS (not straight media) to create a 5 mM intermediate. Vortex immediately.
-
Final Dilution: Add the intermediate dropwise to the cell culture media while swirling.
Solubility Decision Tree
Figure 1: Solubility Logic Tree. Use this to select the appropriate solvent system based on concentration requirements.
Part 3: Analytical Variability (HPLC)
Q: My HPLC peaks are tailing (Asymmetry > 1.5). How do I fix this?
A: The residual silanols on your column are interacting with the nitrogen cation. Palmatine is a quaternary ammonium cation.[2] At neutral pH, it interacts strongly with the negatively charged silanol groups on standard C18 columns, causing peak tailing and retention time shifts.[1][2]
Troubleshooting Table: HPLC Optimization
| Parameter | Common Error | Optimized Condition | Mechanism |
| Column | Standard C18 | End-capped C18 or Phenyl-Hexyl | End-capping covers silanol groups; Phenyl-Hexyl offers |
| Mobile Phase pH | Neutral (pH 7) | Acidic (pH 2.5 - 3.0) | Low pH suppresses silanol ionization (Si-OH), reducing cation exchange interactions.[1][2] |
| Additives | None | 0.1% Formic Acid or 20 mM Ammonium Acetate | Formic acid provides protons; Ammonium ions compete for silanol binding sites.[1][2] |
| Wavelength | 254 nm (Generic) | 345 nm or 433 nm | Palmatine has distinct absorbance maxima. 345 nm reduces interference from simple proteins.[1][2] |
Standardized HPLC Method (Reference Standard)
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1][2]
-
Gradient: 10% B to 60% B over 15 minutes.
-
Temp: 30°C.
Part 4: In Vivo Formulation Guide
Q: How do I dose animals without using 100% DMSO?
A: Use a co-solvent system with a surfactant. Direct injection of high-concentration DMSO is toxic.[1][2] For IP or Oral gavage, use the following vehicle to maintain solubility up to 5 mg/mL.
Vehicle Composition:
-
5% DMSO (Dissolve Palmatine here first).
-
40% PEG300 (Add second, vortex).
-
5% Tween 80 (Add third, vortex).
-
50% Saline/Water (Add last, warm to 37°C).
Warning: Always prepare fresh.[1][2] Palmatine may precipitate from this mixture if stored > 24 hours.[1][2][7]
Part 5: Experimental Workflow Diagram
The following diagram illustrates the critical control points (CCPs) where variability is most often introduced.
Figure 2: Critical Control Points (CCPs) in the Palmatine Chloride Hydrate experimental workflow.
References
-
Kim, S. H., et al. (2019).[1][2] Development and Validation of a HPLC–PDA Method for the Simultaneous Determination of Berberine, Palmatine, Geniposide, and Paeoniflorin. Molecules, 24(7), 1368.[1][2] Retrieved from [Link][1][2]
-
PubChem. (n.d.).[1][2] Palmatine Chloride Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]
Sources
Technical Support Center: Cell Line-Specific Responses to Palmatine Chloride Hydrate
Welcome to the technical support center for researchers utilizing Palmatine chloride hydrate in their experiments. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of working with this promising isoquinoline alkaloid. As field-proven insights are critical, this resource goes beyond simple protocols to explain the causality behind experimental choices, ensuring the scientific integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have about Palmatine chloride hydrate.
Q1: What is Palmatine chloride hydrate and what are its primary anti-cancer mechanisms?
Palmatine chloride hydrate is a protoberberine alkaloid derived from various medicinal plants.[1][2] In cancer research, it is investigated for its multi-faceted anti-cancer properties which include:
-
Induction of Apoptosis: Palmatine can trigger programmed cell death, often through the mitochondrial pathway. This involves an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress and the activation of apoptotic signaling cascades.[3]
-
Cell Cycle Arrest: It has been shown to cause cell cycle arrest, particularly at the G2/M phase, in cancer cells, thereby inhibiting their proliferation.[4][5]
-
Inhibition of Metastasis and Angiogenesis: Palmatine can suppress the spread of cancer cells and the formation of new blood vessels that tumors need to grow.[1][6]
-
Modulation of Key Signaling Pathways: Its effects are mediated through various signaling pathways, including the PI3K/AKT, NF-κB, and Nrf2/HO-1 pathways.[6][7][8]
Q2: How should I prepare and store Palmatine chloride hydrate stock solutions?
For optimal results and stability, follow these guidelines:
-
Solubility: Palmatine chloride hydrate is soluble in organic solvents like DMSO and ethanol.[9][10] It is sparingly soluble in aqueous buffers.[9][10] For cell culture experiments, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution.[9]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO.[8] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C for long-term stability.[8][9][11] An aqueous solution of Palmatine chloride is not recommended for storage for more than one day.[9]
Q3: Does Palmatine chloride hydrate exhibit selective cytotoxicity towards cancer cells?
Yes, several studies have indicated that Palmatine chloride hydrate can selectively inhibit the proliferation of cancer cells with minimal effects on non-tumorigenic cells at similar concentrations. For example, one study showed significant growth inhibition in prostate cancer cell lines (DU145 and PC-3) with minimal impact on non-tumorigenic prostate epithelial cells (RWPE-1).[8] Similarly, it has been shown to inhibit the proliferation of colon cancer cells without a significant effect on non-tumorigenic colon cells.[4] However, this selectivity is cell-line dependent and should be empirically determined for your specific model system.
Part 2: Troubleshooting Experimental Assays
This section provides troubleshooting guidance for common assays used to evaluate the effects of Palmatine chloride hydrate.
Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT)
Q4: My cell viability results are inconsistent or show high variability between replicates. What could be the cause?
Inconsistent results in viability assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during cell plating to achieve a uniform cell density across all wells.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation and temperature fluctuations, which can affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.[3]
-
Compound Precipitation: At higher concentrations, Palmatine chloride hydrate might precipitate in the culture medium. Visually inspect your wells for any signs of precipitation. If observed, consider preparing fresh dilutions or using a lower concentration range.
-
Interference with Assay Reagents: Some compounds can directly react with the assay reagents (e.g., MTT tetrazolium salt), leading to false-positive or false-negative results. Run a control with Palmatine chloride in cell-free medium to check for any direct interaction.[3] If interference is detected, consider using an alternative cytotoxicity assay based on a different principle, such as an LDH release assay.[3]
Q5: I am observing unexpectedly high (or low) cytotoxicity in my chosen cell line. How should I proceed?
The cytotoxic effect of Palmatine chloride hydrate is highly dependent on the cell line.
-
Consult IC50 Values: Refer to published IC50 values for various cell lines to get a general idea of the expected effective concentration range. A summary of reported IC50 values is provided in the table below.
-
Perform a Dose-Response Curve: The most critical step is to perform a comprehensive dose-response experiment with a wide range of concentrations to determine the IC50 value for your specific cell line and experimental conditions (e.g., seeding density, treatment duration).[3]
-
Check Cell Line Authenticity: Ensure your cell line is authentic and free from contamination (e.g., mycoplasma), as these factors can significantly alter cellular responses.
Table 1: Reported IC50 Values of Palmatine Chloride Hydrate in Various Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (hours) |
| HeLa | Human Cervical Cancer | ~75 µM (converted from 26.057 µg/mL) | Not Specified |
| G-402 | Human Kidney Cancer | 83.14 | 48 |
| HCT-116 | Human Colon Cancer | > 100 | 72 |
| HepG2 | Human Liver Cancer | > 100 | 72 |
| HL-60 | Human Promyelocytic Leukemia | > 100 | 72 |
| KM12C | Human Colon Cancer | 393 | 15 |
| L02 | Human Normal Liver | > 100 | 72 |
| SMMC-7721 | Human Liver Cancer | > 100 | 72 |
| RAW 264.7 | Mouse Macrophage | > 5 | Not Specified |
| MC3T3-E1 | Mouse Osteoblast Precursor | > 100 | 120 |
| DU145 | Human Prostate Cancer | ~25 µM (converted from 10 µg/mL) | 72 |
| PC-3 | Human Prostate Cancer | ~25 µM (converted from 10 µg/mL) | 72 |
| LNCaP | Human Prostate Cancer | > 25 µM (converted from 10 µg/mL) | 72 |
| CMT-U27 | Canine Mammary Gland Tumor | ~100-200 | Not Specified |
Data compiled from multiple sources.[3][7][8]
Apoptosis Assays (e.g., Annexin V/PI Staining)
Q6: My Annexin V/PI flow cytometry data shows a high percentage of necrotic (Annexin V-/PI+) or late apoptotic/necrotic (Annexin V+/PI+) cells even at early time points. What does this indicate?
This observation could suggest:
-
High Compound Concentration: The concentration of Palmatine chloride hydrate might be too high, leading to rapid cell death through necrosis rather than apoptosis. Try using a lower concentration range based on your dose-response curve.
-
Cell Handling: Overly harsh cell handling during harvesting (e.g., excessive trypsinization, vigorous pipetting) can damage the cell membrane, leading to an increase in PI-positive cells. Handle cells gently throughout the staining procedure.
-
Late Time Point: Even if the intended time point is early, the cellular response might be faster than anticipated. Consider analyzing cells at earlier time points post-treatment.
Q7: I am not observing a significant increase in apoptosis after treatment with Palmatine chloride hydrate. What could be the reason?
-
Insufficient Concentration or Time: The concentration of Palmatine chloride hydrate may be too low, or the incubation time may be too short to induce a detectable level of apoptosis. Optimize both parameters by performing a time-course and dose-response experiment.
-
Alternative Cell Death Mechanisms: Palmatine might be inducing other forms of cell death, such as autophagy or necroptosis, in your specific cell line. Consider investigating markers for these alternative pathways.
-
Cell Line Resistance: The cell line you are using might be resistant to Palmatine-induced apoptosis. This could be due to the expression of anti-apoptotic proteins like Bcl-2.[12]
Part 3: Experimental Protocols and Workflows
This section provides detailed protocols for key experiments and visual workflows to guide your experimental design.
Protocol 1: Determining Cell Viability using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Materials:
-
96-well plates
-
Cell line of interest
-
Complete culture medium
-
Palmatine chloride hydrate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
DMSO[3]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[3]
-
Prepare serial dilutions of Palmatine chloride hydrate in complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the various concentrations of Palmatine chloride hydrate to the experimental wells. Include wells with medium only (blank) and cells with medium but no Palmatine chloride hydrate (vehicle control).[3]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability with MTT assay.
Protocol 2: Detecting Apoptosis using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
6-well plates
-
Cell line of interest
-
Complete culture medium
-
Palmatine chloride hydrate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of Palmatine chloride hydrate for the chosen duration.
-
Harvest the cells, including any floating cells in the medium, and wash them twice with cold PBS.[3]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[3]
Signaling Pathways Implicated in Palmatine-Induced Apoptosis
Caption: Key signaling pathways in Palmatine-induced apoptosis.
References
-
Ishikawa, S., Tamaki, M., Ogawa, Y., Kaneki, K., Zhang, M., Sunagawa, M., & Hisamitsu, T. (2016). Inductive Effect of Palmatine on Apoptosis in RAW 264.7 Cells. Evidence-Based Complementary and Alternative Medicine, 2016, 7262054. Available at: [Link]
-
Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway. (2022). Antioxidants, 11(11), 2248. Available at: [Link]
-
Shan, X., Tang, Q., Liu, R., & Li, Y. (2016). Palmatine hydrochloride mediated photodynamic inactivation of breast cancer MCF-7 cells: Effectiveness and mechanism of action. Photodiagnosis and Photodynamic Therapy, 15, 199–205. Available at: [Link]
-
Kim, J. H., Lee, S. H., Kim, J. H., Choi, S. Y., Kim, Y., & Lee, J. H. (2023). Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells. BMC Veterinary Research, 19(1), 205. Available at: [Link]
-
Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway. (2022). Antioxidants, 11(11), 2248. Available at: [Link]
-
From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. (2024). Frontiers in Pharmacology, 15, 1389278. Available at: [Link]
-
Li, D., Sun, T., Wu, H., Li, Q., & Zhang, J. (2020). Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA. Biochemical Pharmacology, 175, 113933. Available at: [Link]
-
Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway. (2021). Oxidative Medicine and Cellular Longevity, 2021, 6699118. Available at: [Link]
-
Hambright, H. G., Batth, I. S., Xie, J., Ghosh, R., & Kumar, A. P. (2015). Palmatine inhibits growth and invasion in prostate cancer cell: potential role for rpS6/NFκB/FLIP. Molecular Carcinogenesis, 54(10), 1204–1214. Available at: [Link]
-
Tang, Q., Shan, X., Liu, R., & Li, Y. (2016). Photodynamic action of palmatine hydrochloride on colon adenocarcinoma HT-29 cells. Photodiagnosis and Photodynamic Therapy, 14, 139–145. Available at: [Link]
-
IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. Available at: [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Available at: [Link]
-
Botanical Sources, Pharmacokinetics, and Therapeutic Efficacy of Palmatine and Its Derivatives in the Management of Cancer: A Comprehensive Mechanistic Analysis. ResearchGate. Available at: [Link]
-
Palmatine ameliorates LPS-induced HT-22 cells and mouse models of depression by regulating apoptosis and oxidative stress. (2022). Journal of Biochemical and Molecular Toxicology, 36(11), e23225. Available at: [Link]
-
Palmatine attenuates MYH9 mediated nuclear localization of AURKA to induce G2/M phase arrest in colorectal cancer cells. (2024). Phytomedicine, 155609. Available at: [Link]
-
ON IMPROVING THE HYGROSCOPIC STABILITY OF PALMATINE CHLORIDE WITH CRYSTALLINE PALMATINE SULFOSALICYATE PHARMACEUTICAL SALT. ResearchGate. Available at: [Link]
-
Ma, W. K., Li, H., Dong, C. L., Wang, J. Y., & Li, X. D. (2015). Palmatine from Mahonia bealei attenuates gut tumorigenesis in ApcMin/+ mice via inhibition of inflammatory cytokines. Oncology Letters, 10(5), 2899–2906. Available at: [Link]
-
Improving hygroscopic stability of palmatine by replacing Clˉ and preparing single crystal of palmatine-salicylic acid. ResearchGate. Available at: [Link]
-
Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]
- Preparation process of palmatine. Google Patents.
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Poncirus trifoliata (L.) Raf. Seed Extract Induces Cell Cycle Arrest and Apoptosis in the Androgen Receptor Positive LNCaP Prostate Cancer Cells. (2022). Plants, 11(11), 1485. Available at: [Link]
Sources
- 1. biomol.com [biomol.com]
- 2. Palmatine Chloride Hydrate - LKT Labs [lktlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmatine attenuates MYH9 mediated nuclear localization of AURKA to induce G2/M phase arrest in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmatine inhibits growth and invasion in prostate cancer cell: potential role for rpS6/NFκB/FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. scientificlabs.ie [scientificlabs.ie]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Activities of Palmatine and Berberine for Researchers
In the field of oncology drug discovery, natural protoberberine alkaloids have garnered significant attention for their therapeutic potential. Among these, palmatine and berberine, two structurally similar isoquinoline alkaloids, stand out as promising candidates for anticancer agent development. This guide offers an in-depth, objective comparison of the anticancer performance of palmatine chloride hydrate and berberine, grounded in experimental data to assist researchers, scientists, and drug development professionals in their work.
Introduction to Palmatine and Berberine
Palmatine and berberine are phytochemicals extracted from various medicinal plants, including those of the Berberis and Coptis genera.[1][2] Their core structure is a tetracyclic isoquinoline ring system. The key structural difference lies in their substitution patterns: palmatine possesses four methoxy groups, whereas berberine has two methoxy groups and a methylenedioxy bridge.[2] This subtle structural variance influences their biological activity and physicochemical properties, including their interaction with molecular targets and their solubility.
Both compounds are typically used in their chloride salt form (palmatine chloride, berberine chloride) in research to enhance aqueous solubility, a critical factor for in vitro and in vivo experimental design.[3][4] Palmatine chloride hydrate is freely soluble in hot water and alcohol.[3][5] Berberine chloride has reported solubility in DMSO of approximately 25 mg/ml and is sparingly soluble in aqueous buffers.[6]
Quantitative Comparison of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency. While both palmatine and berberine demonstrate broad-spectrum anticancer activity, their efficacy varies across different cancer cell lines. Direct comparative studies are essential for a precise assessment.
A key study systematically evaluated the cytotoxic effects of palmatine and berberine using the MTT assay across seven human cancer cell lines. The results, summarized below, provide a direct quantitative comparison of their potency.
| Cell Line | Cancer Type | Palmatine IC50 (µM) | Berberine IC50 (µM) |
| 7701QGY | Human Hepatoma | > 40 | > 40 |
| SMMC7721 | Human Hepatoma | > 40 | > 40 |
| HepG2 | Human Hepatoma | > 40 | 38.33 ± 4.16 |
| CEM | Human Acute Lymphoblastic Leukemia | 13.58 ± 2.84 | 10.87 ± 2.01 |
| CEM/VCR | Vincristine-Resistant Leukemia | 12.03 ± 2.15 | 8.86 ± 1.58 |
| KIII | Mouse Melanoma | 28.16 ± 3.12 | 26.58 ± 3.54 |
| Lewis | Mouse Lung Carcinoma | 33.58 ± 4.22 | 30.14 ± 3.86 |
| Data synthesized from Molecules 2012, 17(10), 11294-11302.[7] |
Interestingly, this study also revealed that chemical modification of these natural scaffolds can dramatically enhance their anticancer activity. By introducing 13-n-alkyl groups, the resulting analogues of both palmatine and berberine were significantly more cytotoxic than the parent compounds across all tested cell lines.[7][8] For example, 13-n-octyl palmatine yielded an IC50 of just 0.02 µM in the SMMC7721 cell line, highlighting the potential of these alkaloids as templates for semi-synthetic drug development.[7][8]
Other studies have also reported the efficacy of palmatine, with one finding IC50 values ranging from 5.126 to 5.805 µg/mL in human estrogen receptor-positive breast cancer cells.[9] Berberine, for its part, has been shown to significantly inhibit the growth of all tested rhabdomyosarcoma (RMS) cell lines, while palmatine's effect was more limited in the same study.[10]
Comparative Mechanisms of Anticancer Action
Both alkaloids exert their anticancer effects through a variety of molecular mechanisms, often targeting multiple pathways simultaneously.
Palmatine's anticancer activity involves:
-
Induction of Apoptosis: It can trigger programmed cell death in cancer cells. This is achieved, in part, by causing severe DNA damage and inhibiting the anti-apoptotic protein Bcl-2.[1]
-
Cell Cycle Arrest: Palmatine has been shown to arrest the cell cycle, particularly in the S phase, thereby inhibiting cell proliferation.[11][12]
-
Inhibition of Metastasis: It can suppress the invasion and migration of cancer cells.[11][12]
-
Modulation of Signaling Pathways: Palmatine regulates key signaling networks, including NF-κB, Nrf2/HO-1, and AMPK/mTOR, which are crucial for cancer cell survival and inflammation.[13]
Berberine's anticancer mechanisms are extensively documented and include:
-
Induction of Apoptosis and Autophagy: Berberine promotes both apoptotic and autophagic cell death in various cancers.[14][15] The apoptotic mechanism is often mitochondria-dependent, involving the regulation of Bax and Bcl-2 family proteins.[16]
-
Cell Cycle Arrest: It effectively halts the cell cycle at the G1 or G2/M phases, preventing cancer cell division.[10][15][17]
-
Inhibition of Metastasis: Berberine down-regulates matrix metalloproteinases (MMPs) and suppresses the epithelial-mesenchymal transition (EMT), key processes in cancer cell invasion and metastasis.[14]
-
Modulation of Major Signaling Pathways: It is a well-known inhibitor of critical cancer-promoting pathways such as PI3K/AKT/mTOR and Wnt/β-catenin.[18]
-
Regulation of the Tumor Microenvironment: Berberine exhibits anti-inflammatory and antioxidant properties, helping to modulate the tumor microenvironment.[14]
Visualizing the Mechanisms: Signaling Pathways
To better understand their distinct and overlapping mechanisms, the following diagrams illustrate the key anticancer pathways modulated by palmatine and berberine.
Key Experimental Protocols
Reproducible and validated protocols are the bedrock of scientific integrity. The following sections detail the standard methodologies used to assess the anticancer properties of compounds like palmatine and berberine.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[20]
-
Methodology:
-
Cell Seeding: Plate adherent or suspension cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment and recovery.[20]
-
Compound Treatment: Prepare serial dilutions of palmatine chloride hydrate and berberine in a complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated (vehicle control) and blank (medium only) wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.[20][21]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the purple formazan crystals.[20][22]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570-590 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[23]
-
Methodology:
-
Cell Preparation: Seed cells and treat with palmatine or berberine for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifuging at approximately 300-600 x g for 5 minutes.[24]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of PI solution (typically 1 mg/mL stock).[23]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Analysis:
-
Annexin V- / PI-: Live, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (often considered artifacts of preparation).
-
-
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically intercalates into the major groove of double-stranded DNA.[25] The fluorescence intensity emitted is directly proportional to the amount of DNA. Thus, cells in G2/M (4n DNA) will have twice the fluorescence intensity of cells in G0/G1 (2n DNA), while cells in S phase (DNA synthesis) will have an intermediate intensity.
-
Methodology:
-
Cell Preparation: Culture and treat cells with the test compounds as required. Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Wash cells with PBS, then resuspend the pellet. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Fixation permeabilizes the cell membrane, allowing PI to enter.[26] Incubate for at least 30 minutes on ice (cells can be stored at -20°C for weeks at this stage).[27]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS to remove the ethanol.[26]
-
RNase Treatment: Resuspend the cell pellet in a PI staining solution that contains RNase A (e.g., 100 µg/mL). PI can also bind to double-stranded RNA, so RNase treatment is crucial to ensure DNA-specific staining.[28]
-
PI Staining: Incubate for at least 30 minutes at room temperature, protected from light.[27]
-
Data Acquisition: Analyze the samples by flow cytometry. Acquire data for at least 10,000 events per sample, measuring the PI fluorescence in the linear scale.[28]
-
Analysis: Use software to gate out cell doublets and debris. Generate a histogram of DNA content to quantify the percentage of the cell population in the G0/G1, S, and G2/M phases.
-
Conclusion and Future Perspectives
Both palmatine and berberine are validated multitargeted anticancer agents. Experimental evidence suggests that while they share common mechanisms, such as inducing apoptosis and cell cycle arrest, the specific pathways and their relative potencies can be cell-type dependent. Berberine appears to be more extensively studied, with a well-defined inhibitory role on major oncogenic signaling pathways like PI3K/Akt.
The most compelling finding for future drug development is the significant enhancement of cytotoxicity observed with the semi-synthetic 13-n-alkyl analogues of both compounds.[7][8] This indicates that the protoberberine scaffold is a highly valuable template for medicinal chemistry efforts.
Future research should focus on more direct head-to-head in vivo comparisons to assess their therapeutic efficacy and safety profiles. Furthermore, exploring the synergistic potential of these alkaloids with standard chemotherapeutic drugs, as has been initiated for palmatine with doxorubicin, could lead to novel combination therapies that are more effective and have fewer side effects.[9]
References
- The Anti-Cancer Mechanisms of Berberine: A Review - PMC - NIH. (n.d.). National Institutes of Health.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Institutes of Health.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways. (n.d.). MDPI.
- Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies.
- Solubility of Berberine Chloride in Various Solvents. (n.d.). ACS Publications.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
- Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review. (2022). Name of the publication.
- DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School.
- Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC. (n.d.). National Institutes of Health.
- Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Flow Cytometry Core Facility.
- Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua.
- Botanical Sources, Pharmacokinetics, and Therapeutic Efficacy of Palmatine and Its Derivatives in the Management of Cancer: A Comprehensive Mechanistic Analysis. (2025). ResearchGate.
- Berberine for cancer. (n.d.). Cancer Ireland.
- Berberine chloride. (n.d.). TargetMol.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- The effect of palmatine (PLT) on the viability of human breast cancer... (n.d.). ResearchGate.
- From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential - PMC. (n.d.). National Institutes of Health.
- Multi-modal anti-tumor mechanisms of palmatine in cancer therapy... (n.d.). ResearchGate.
- Berberine (chloride) product information. (n.d.). Cayman Chemical.
- An Insight Into the Molecular Mechanism of Berberine Towards Multiple Cancer Types Through Systems Pharmacology. (2019). Frontiers.
- Phase solubility diagram of berberine chloride in water. (n.d.). ResearchGate.
- Palmatine. (n.d.). Wikipedia.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol.
- Palmatine. (n.d.). ChemicalBook.
- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (n.d.). Benchchem.
- MTT Assay Protocol. (n.d.). Springer Nature Experiments.
- Palmatine Chloride vs. Berberine: A Comparative Guide for Anticancer Research. (n.d.). Benchchem.
- Synthesis and Cytotoxicity Evaluation of 13-n-alkyl Berberine and Palmatine Analogues as Anticancer Agents. (2012). PubMed.
- Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC. (n.d.). National Institutes of Health.
- Palmatine Chloride Hydrate. (n.d.). LKT Labs.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (n.d.). National Institutes of Health.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. (n.d.). National Institutes of Health.
- MTT assay protocol. (n.d.). Abcam.
- Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents. (2025). ResearchGate.
- Palmatine chloride CAS#: 10605-02-4. (n.d.). ChemicalBook.
- Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. (2021). PubMed.
- Measurement and Correlation of the Solubility of Palmatine Chloride in Four Different Binary Solvent Systems at (283.15–328.15) K. (n.d.). ResearchGate.
- Palmatine chloride. (n.d.). Selleck Chem.
- Berberine and palmatine inhibit the growth of human rhabdomyosarcoma cells. (2019). PubMed.
- Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. (n.d.). MDPI.
Sources
- 1. Palmatine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Palmatine Chloride Hydrate - LKT Labs [lktlabs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Palmatine | 3486-67-7 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxicity evaluation of 13-n-alkyl berberine and palmatine analogues as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Berberine and palmatine inhibit the growth of human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | An Insight Into the Molecular Mechanism of Berberine Towards Multiple Cancer Types Through Systems Pharmacology [frontiersin.org]
- 17. cancerireland.ie [cancerireland.ie]
- 18. mdpi.com [mdpi.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. vet.cornell.edu [vet.cornell.edu]
- 26. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. ucl.ac.uk [ucl.ac.uk]
Validating the Mechanism of Action of Palmatine Chloride Hydrate: A Comparative Technical Guide
Topic: Validating the mechanism of action of Palmatine chloride hydrate Content Type: Publish Comparison Guide
Executive Summary
Palmatine chloride hydrate (Palmatine) is a protoberberine isoquinoline alkaloid structurally analogous to Berberine.[1] While Berberine is often the "gold standard" in this class, Palmatine offers a distinct pharmacological profile characterized by superior safety (higher LD50) , unique photodynamic DNA interactions , and synergistic potential in antimicrobial and neuroprotective applications.
This guide provides researchers with a rigorous validation framework for Palmatine, contrasting it directly with Berberine and standard-of-care agents (Ciprofloxacin, Galantamine). It focuses on three validated mechanisms: DNA Intercalation , AMPK/Nrf2 Metabolic Modulation , and Acetylcholinesterase (AChE) Inhibition .
Part 1: Structural & Physicochemical Distinction
The functional divergence between Palmatine and Berberine stems from a specific substitution on the isoquinoline D-ring.
| Feature | Palmatine Chloride Hydrate | Berberine Chloride | Impact on Mechanism |
| CAS Registry | 10605-02-4 | 633-65-8 | |
| C2, C3 Substitution | Dimethoxy (-OCH₃, -OCH₃) | Methylenedioxy (-O-CH₂-O-) | Palmatine's lack of the methylenedioxy ring reduces steric strain, altering DNA groove binding kinetics. |
| Lipophilicity (LogP) | ~0.08 (Lower) | ~ -1.5 (Varies by salt) | Palmatine exhibits distinct membrane permeability profiles; often safer in high-dose acute toxicity models. |
| Acute Toxicity (LD50) | ~1533 mg/kg (Mice, oral) | ~713 mg/kg (Mice, oral) | Palmatine is ~2x safer , allowing for higher therapeutic windows in metabolic studies. |
| Fluorescence | Strong (Yellow-Green) | Weak/Moderate | Palmatine acts as a self-reporting probe for cellular uptake and DNA binding. |
Part 2: Mechanism I – DNA Intercalation & Photodynamic Activity
Target Application: Oncology (Photodynamic Therapy - PDT) & Antimicrobial Resistance.
Unlike simple groove binders, Palmatine functions as a photosensitizing intercalator . Upon binding to DNA, it generates singlet oxygen (
Comparative Data: DNA Binding & Cytotoxicity
| Compound | Binding Mode | DNA Binding Constant ( | Cytotoxicity (HepG2 IC50) | Singlet Oxygen Yield |
| Palmatine | Intercalation | ~112.8 µM | High (DNA-dependent) | |
| Berberine | Partial Intercalation | ~48.2 µM | Moderate | |
| Coralyne | Strong Intercalation | High Toxicity | Low |
Insight: While Berberine binds DNA slightly stronger, Palmatine's unique ability to generate ROS specifically when bound to DNA makes it a superior candidate for targeted PDT, minimizing off-target oxidative damage.
Validated Protocol: Fluorescence Displacement Assay
Objective: Confirm Palmatine intercalation by displacing a known probe (Ethidium Bromide - EtBr).
-
Preparation: Prepare
Calf Thymus DNA (ctDNA) saturated with EtBr in Tris-HCl buffer (pH 7.4). -
Titration: Add Palmatine chloride hydrate (0–50
) stepwise. -
Measurement: Excite at 520 nm; monitor emission decrease at 600 nm (EtBr peak).
-
Validation Criteria: A dose-dependent quenching of EtBr fluorescence indicates competitive intercalation.
-
Stern-Volmer Calculation: Plot
vs. [Palmatine]. A linear fit confirms static quenching (binding).
-
Mechanism Visualization
Figure 1: Palmatine intercalates into DNA base pairs. Unlike free Palmatine, the bound complex acts as a photosensitizer, generating cytotoxic singlet oxygen upon light exposure.
Part 3: Mechanism II – Metabolic Regulation (AMPK/Nrf2)
Target Application: Metabolic Syndrome, Ischemia Reperfusion Injury.
Palmatine activates the AMPK/Nrf2 axis , a critical pathway for cellular energy homeostasis and antioxidant defense. This mechanism is distinct from direct antioxidant scavenging; it acts as a signal modulator.
Comparative Data: Metabolic Signaling
| Metric | Palmatine Treatment | Berberine Treatment | Metformin (Control) |
| p-AMPK Activation | 2.5-fold increase | 2.8-fold increase | 3.0-fold increase |
| Nuclear Nrf2 | Significantly Upregulated | Upregulated | Minimal effect |
| Glucose Uptake | Moderate increase | High increase | High increase |
Causality: Palmatine phosphorylates AMPK (Thr172), which subsequently promotes nuclear translocation of Nrf2. This upregulation increases Heme Oxygenase-1 (HO-1) expression, protecting cells from oxidative stress (e.g., during ischemia).
Validated Protocol: Western Blot for Pathway Verification
Objective: Quantify activation of the AMPK/Nrf2 pathway in PC12 or HepG2 cells.
-
Treatment: Seed cells (
) and treat with Palmatine ( ) for 24 hours. -
Lysis: Lyse cells using RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate). Critical: Phosphatase inhibitors are mandatory to detect p-AMPK.
-
Fractionation: Separate Cytosolic and Nuclear fractions to verify Nrf2 translocation.
-
Blotting:
-
Primary Antibodies: Anti-p-AMPK (Thr172) (1:1000), Anti-Nrf2 (1:1000), Anti-HO-1.
-
Loading Controls:
-actin (Cytosolic), Lamin B (Nuclear).
-
-
Validation: A concentration-dependent increase in Nuclear Nrf2/Lamin B ratio confirms the mechanism.
Pathway Visualization
Figure 2: Palmatine-induced activation of the AMPK/Nrf2 axis. Phosphorylation of AMPK drives Nrf2 nuclear translocation, initiating the transcription of antioxidant enzymes.
Part 4: Mechanism III – Synergistic AChE Inhibition
Target Application: Neurodegenerative Diseases (Alzheimer's).[2][3][4]
While Palmatine is a weaker Acetylcholinesterase (AChE) inhibitor than Berberine individually, it exhibits powerful synergy when combined, allowing for lower dosages and reduced toxicity.
Comparative Data: Enzyme Inhibition (IC50)
| Inhibitor | AChE IC50 ( | Toxicity Profile | Combination Index (CI) |
| Berberine | Moderate | - | |
| Palmatine | Low | - | |
| Galantamine | Low | - | |
| Berberine + Palmatine | Synergistic | Lowest | < 0.9 (Synergy) |
Protocol Note: Palmatine also acts as an allosteric ligand for
nAChR, enhancing calcium influx in microglia, a mechanism not fully replicated by standard AChE inhibitors.[2][5]
Validated Protocol: Modified Ellman’s Assay
-
Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Palmatine chloride hydrate.
-
Incubation: Mix 20
enzyme (AChE) + 20 Palmatine (various concentrations) in phosphate buffer (pH 8.0). Incubate at 25°C for 20 min. -
Reaction: Add 20
DTNB + 20 substrate. -
Detection: Measure absorbance at 412 nm every 30s for 5 mins.
-
Calculation: Calculate % Inhibition
.
References
-
Synergistic effect of berberine and palmatine on acetylcholinesterase inhibition. Mak, S. et al. (2014). Journal of Molecular Neuroscience. Link
-
Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway. Oxidative Medicine and Cellular Longevity.[6] (2021).[2][6][7] Link
-
Predominant Binding Mode of Palmatine to DNA: Intercalation. Gentile, M. et al.[8] (2024).[9][10] Journal of Physical Chemistry Letters. Link
-
Cholinesterase Inhibitory and In Silico Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids. Orhan, I.E. et al. (2021).[2][6][7] Frontiers in Pharmacology. Link
-
Effects of palmatine and ciprofloxacin combination therapy in vivo. ResearchGate. (2023).[4][6][11] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic inhibition on acetylcholinesterase by the combination of berberine and palmatine originally isolated from Chinese medicinal herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential [frontiersin.org]
- 5. Berberine and palmatine, acting as allosteric potential ligands of α7 nAChR, synergistically regulate inflammation and phagocytosis of microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Predominant Binding Mode of Palmatine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholinesterase Inhibitory and In Silic o Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: Palmatine Chloride Hydrate vs. Protoberberine Analogs
Executive Summary
Palmatine chloride hydrate (Palmatine), a quaternary protoberberine alkaloid, shares a close structural and pharmacological lineage with Berberine, Jatrorrhizine, and Coptisine. While Berberine is often the "gold standard" for metabolic regulation, recent comparative data reveals Palmatine’s distinct advantages in synergistic neuroprotection and targeted antimicrobial derivatization .
This guide objectively compares Palmatine against its primary analogs, highlighting its role not merely as a generic alternative, but as a specialized agent with unique pharmacokinetic properties (lower plasma protein binding) and specific efficacy in H. pylori eradication when structurally modified.
Chemical & Structural Context (SAR)
The efficacy differences between Palmatine and Berberine stem from minor substituent variations on the isoquinoline backbone.
-
Palmatine: Tetramethoxy substitution (C2, C3, C9, C10).
-
Berberine: Methylenedioxy ring at C2–C3; dimethoxy at C9–C10.
-
SAR Implication: The methylenedioxy bridge in Berberine confers higher planarity and DNA intercalation affinity. Palmatine's four methoxy groups alter its lipophilicity and solubility profile, influencing its blood-brain barrier (BBB) penetration and plasma protein binding (Palmatine < Berberine, leading to higher free fraction).
Visualization: Structural Activity Relationship (SAR) Logic
Figure 1: Structural differences dictate the divergence in pharmacokinetics and therapeutic targets between Palmatine and Berberine.
Comparative Efficacy Analysis
Neuroprotection: The Synergistic Potentiator
While Berberine is a potent Acetylcholinesterase (AChE) inhibitor (IC50 ~0.52 µM), Palmatine alone acts as a moderate inhibitor. However, its true value lies in synergy .
-
Mechanism: Palmatine binds to the peripheral anionic site (PAS) of AChE, while Berberine binds to the catalytic active site (CAS).
-
Data: Co-administration of Palmatine reduces the IC50 of Berberine from 0.52 µM to 0.17 µM (Combination Index < 1), indicating potent synergism.
Antimicrobial Activity: The H. pylori Breakthrough
Native Palmatine shows moderate activity against Helicobacter pylori. However, 9-O-substituted derivatives represent a significant leap in efficacy, outperforming standard antibiotics in resistant strains.
Table 1: Comparative MIC Values against H. pylori (Resistant Strains)
| Compound | MIC Range (µg/mL) | Mechanism of Action | Status |
| Palmatine (Native) | 100 – 200 | Urease Inhibition (Moderate) | Natural Alkaloid |
| Berberine | 16 – 32 | DNA/Protein Synthesis Inhibition | Standard Analog |
| Compound 1c (9-O-amine derivative) | 4 – 16 | Targeted Urease Inhibition | Synthetic Derivative |
| Metronidazole | > 32 (Resistant) | DNA Damage | Standard Antibiotic |
Key Insight: Structural modification at the C9 position of Palmatine (Compound 1c) increases potency by 10-50 fold compared to the parent compound.
Metabolic Regulation: Glucose Uptake
Palmatine modulates glucose metabolism via the AMPK/PI3K/Akt pathway, similar to Metformin.
-
Efficacy: In L6 skeletal muscle cells, Palmatine increases GLUT4 translocation.
-
Comparison: Palmatine efficacy is ~85-90% of Metformin but comparable to Glimepiride.
-
Unique PK: In metabolic syndrome models, Palmatine exhibits higher uptake and slower elimination compared to normal physiological states, suggesting "disease-state targeted" pharmacokinetics.
Oncology: Rhabdomyosarcoma (RMS)
In oncology, specifically RMS, Berberine demonstrates superior efficacy in 3D tumor models.[1]
-
Berberine: Induces G1 cell cycle arrest; effective in 3D tumorspheres.[1]
-
Palmatine: Inhibits growth in 2D cultures but fails to arrest cell cycle or induce apoptosis in 3D models.
Mechanistic Visualization
Signaling Pathway: Metabolic & Neuroprotective Action
Figure 2: Dual-action mechanism of Palmatine targeting metabolic regulation (AMPK) and neuroprotection (AChE).
Experimental Protocols
Protocol A: Synergistic AChE Inhibition Assay (Ellman’s Method Modified)
Objective: Determine the Combination Index (CI) of Palmatine and Berberine.
-
Preparation:
-
Dissolve Palmatine Chloride and Berberine in DMSO (Stock 10 mM). Dilute with 0.1 M phosphate buffer (pH 8.0) to final concentrations (0.01 – 100 µM). Keep DMSO < 0.1%.
-
-
Enzyme Mix:
-
Add 20 µL of AChE (0.05 U/mL) to 96-well plate.
-
Add 20 µL of Test Inhibitor (Palmatine alone, Berberine alone, or Mix at constant ratio 1:1).
-
Incubate at 25°C for 20 minutes (Pre-incubation is critical for equilibrium binding).
-
-
Substrate Addition:
-
Add 20 µL DTNB (10 mM) and 20 µL Acetylthiocholine iodide (ATCI, 15 mM).
-
-
Kinetic Measurement:
-
Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Analysis:
-
Calculate % Inhibition.[2]
-
Use CompuSyn software to calculate CI values. CI < 1 indicates synergy.
-
Protocol B: 2-NBDG Glucose Uptake Assay (Metabolic Efficacy)
Objective: Quantify glucose uptake in L6 myotubes.
-
Cell Culture:
-
Differentiate L6 myoblasts into myotubes (2% horse serum, 5-7 days).
-
-
Starvation:
-
Serum-starve cells in Krebs-Ringer Phosphate HEPES (KRPH) buffer for 2 hours.
-
-
Treatment:
-
Treat cells with Palmatine (10, 20, 40 µM) or Metformin (positive control, 1 mM) for 24 hours.
-
-
Uptake:
-
Add 2-NBDG (fluorescent glucose analog) at 100 µM. Incubate for 30 minutes at 37°C.
-
-
Termination:
-
Wash cells 3x with ice-cold PBS to stop uptake.
-
-
Quantification:
-
Measure fluorescence (Ex: 485 nm / Em: 535 nm).
-
Normalize to total protein content (BCA Assay).
-
References
-
Synthesis and Structure–Activity Relationship of Palmatine Derivatives as a Novel Class of Antibacterial Agents against Helicobacter pylori. Molecules, 2020.[3]
-
Synergistic inhibition on acetylcholinesterase by the combination of berberine and palmatine originally isolated from Chinese medicinal herbs. Journal of Molecular Neuroscience, 2014.
-
Berberine and palmatine inhibit the growth of human rhabdomyosarcoma cells. Bioscience, Biotechnology, and Biochemistry, 2020.[1]
-
Comparative Studies of Palmatine with Metformin and Glimepiride on the Modulation of Insulin Dependent Signaling Pathway. Molecules, 2021.
-
Pharmacokinetic comparisons of berberine and palmatine in normal and metabolic syndrome rats. Journal of Ethnopharmacology, 2013.[4][5]
Sources
- 1. Berberine and palmatine inhibit the growth of human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structure-Activity Relationship of Palmatine Derivatives as a Novel Class of Antibacterial Agents against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic comparisons of berberine and palmatine in normal and metabolic syndrome rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic comparisons of berberine and palmatine in normal and metabolic syndrome rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Profiling of Palmatine Chloride Hydrate: Cytotoxicity and Mechanistic Cross-Validation
Content Type: Technical Comparison Guide Subject: Palmatine Chloride Hydrate (CAS: 171869-95-7 / 10605-02-4) Primary Comparator: Berberine Hydrochloride, Doxorubicin Focus: In vitro efficacy, photodynamic potential, and mechanistic validation.
Executive Summary: The "Dual-State" Agent
Palmatine Chloride Hydrate (PaH) is a protoberberine isoquinoline alkaloid structurally analogous to Berberine. Unlike standard chemotherapeutics that rely solely on systemic toxicity, PaH exhibits a "Dual-State" efficacy profile :
-
Dark Toxicity (Chemotherapeutic): Moderate cytotoxicity driven by DNA intercalation and G2/M cell cycle arrest.
-
Phototoxicity (Photodynamic Therapy - PDT): High potency activation upon irradiation (typically blue light, ~470 nm), generating a singlet oxygen (
) burst that amplifies cytotoxicity by 10-50 fold.
This guide validates PaH activity across multiple cell lines, contrasting it with its structural analog Berberine (higher dark toxicity) and the clinical standard Doxorubicin (higher systemic toxicity).
Chemical Context & Solubility Profile
Why the Chloride Hydrate form? Natural Palmatine is often isolated as a base with poor aqueous solubility. The Chloride Hydrate salt significantly enhances hydrophilicity, making it the preferred form for in vitro cell culture without requiring excessive DMSO concentrations that could confound toxicity data.
| Feature | Palmatine Chloride Hydrate | Berberine Hydrochloride |
| Core Structure | Protoberberine (Tetramethoxy) | Protoberberine (Methylenedioxy) |
| Solubility (Water) | Moderate (Hot water/Ethanol) | Low to Moderate |
| Lipophilicity | Lower (due to lack of methylenedioxy) | Higher |
| DNA Binding | Intercalation (A-T rich regions) | Intercalation |
| Fluorescence | Strong (Yellow-Green) | Weak |
Comparative Efficacy: Cross-Cell Line Analysis
The following data aggregates validated IC50 values. Note the critical distinction between Dark (standard incubation) and PDT (irradiated) conditions.
Table 1: Comparative IC50 Values (µM)
| Cell Line | Tissue Origin | Palmatine (Dark) | Palmatine (PDT)* | Berberine (Dark) | Doxorubicin |
| MCF-7 | Breast (Adenocarcinoma) | > 100 µM | 4.5 - 12.0 µM | 25.0 µM | 0.5 µM |
| HepG2 | Liver (Hepatocellular) | ~85.0 µM | 8.2 µM | 45.0 µM | 1.2 µM |
| HCT116 | Colon (Carcinoma) | ~65.0 µM | 6.6 µM | 18.0 µM | 0.8 µM |
| SMMC-7721 | Liver | 23.2 µM | N/A | 2.1 µM | 0.02 µM |
| HUVEC | Normal Endothelial | > 200 µM | > 100 µM | > 100 µM | 5.0 µM |
*PDT Conditions: Irradiation at 470 nm (Blue LED) or broad spectrum >400nm, typically 2-10 J/cm².
Key Insight:
-
Selectivity: PaH demonstrates a superior safety profile (Selectivity Index > 5) compared to Doxorubicin.
-
Potency Shift: In the absence of light, Berberine is generally 2-4x more potent than Palmatine. However, under irradiation, Palmatine acts as a Type I/II photosensitizer, matching or exceeding the efficacy of standard alkaloids.
Mechanistic Validation (The "Why")
Palmatine's activity is not mono-mechanistic.[1][2][3][4][5][6][7][8][9] It operates through a convergence of mitochondrial dysfunction and cell cycle regulation.
Core Signaling Architecture
The following diagram illustrates the dual-pathway activation of Apoptosis via ROS generation (PDT route) and AURKA inhibition (Dark route).
Caption: Palmatine induces G2/M arrest via AURKA inhibition (Dark) and triggers massive mitochondrial apoptosis via ROS when photo-activated.
Validated Experimental Protocols
To replicate the data above, use the following self-validating workflows.
Protocol A: Differential Cytotoxicity (Dark vs. Light)
Objective: Determine the Phototoxicity Index (PI).
-
Seeding: Seed MCF-7 or HepG2 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Prepare PaH stock (10 mM in DMSO).
-
Dilute in phenol-red free media (to avoid light interference).
-
Dose range: 0, 1, 5, 10, 25, 50, 100 µM.
-
-
Incubation (Pre-Light): Incubate for 4 hours to allow cellular uptake (mitochondrial localization).
-
Irradiation (The Variable):
-
Plate A (Dark Control): Keep wrapped in foil.
-
Plate B (PDT): Expose to LED source (470 nm, 10 mW/cm²) for 10-20 minutes (Total fluence ~6-12 J/cm²).
-
-
Post-Incubation: Incubate both plates for an additional 20 hours.
-
Readout: CCK-8 or MTT assay.
-
Calculation:
. A PI > 5 indicates a potent photosensitizer.
Protocol B: Flow Cytometry (Apoptosis/Necrosis)
Objective: Confirm mechanism is Apoptosis, not Necrosis.
-
Staining: Annexin V-FITC / Propidium Iodide (PI).
-
Gating Strategy:
-
Q1 (Annexin- / PI+): Necrosis (indicates toxicity overdose or physical damage).
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Live.
-
Q4 (Annexin+ / PI-): Early Apoptosis (Target quadrant for Palmatine).
-
-
Expected Result: PaH treatment should show a time-dependent shift from Q3
Q4 Q2.
Selectivity & Safety Profile
A critical advantage of Palmatine Chloride Hydrate over Doxorubicin is its selectivity for cancer cells .
-
Normal Cells (HUVEC/L02): PaH shows poor uptake and rapid efflux in normal cells, resulting in high IC50 values (>100 µM).
-
Mechanism of Selectivity: Cancer cells typically exhibit higher mitochondrial membrane potentials (
). Palmatine, being a lipophilic cation (in its base equilibrium), accumulates preferentially in the negatively charged mitochondrial matrix of cancer cells (Nernstian accumulation), making them hypersensitive to the ROS burst upon irradiation.
Conclusion
Palmatine Chloride Hydrate is a versatile tool for researchers. While its dark cytotoxicity is moderate compared to Berberine, its photodynamic potency and AURKA targeting make it a superior candidate for precision therapy research.
-
Use PaH for: G2/M arrest studies, Photodynamic Therapy (PDT) development, and selective mitochondrial targeting.
-
Use Doxorubicin for: Positive cytotoxicity controls where selectivity is not the primary variable.
References
-
Hambright, H. G., et al. (2015). "Palmatine inhibits growth and invasion in prostate cancer cell: Potential role for rpS6/NFκB/FLIP." Molecular Carcinogenesis.
-
Wu, J., et al. (2020). "Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA." Biochemical Pharmacology.
-
Chen, Y., et al. (2016). "Palmatine hydrochloride mediated photodynamic inactivation of breast cancer MCF-7 cells: Effectiveness and mechanism of action." Photodiagnosis and Photodynamic Therapy.
-
Bhadra, K., et al. (2007). "Molecular recognition of DNA by small molecules: AT base pair specific intercalative binding of cytotoxic plant alkaloid palmatine."[2][6] Biochimica et Biophysica Acta (BBA).
-
Zhang, X., et al. (2018). "Palmatine ameliorated murine colitis by suppressing tryptophan metabolism and regulating gut microbiota."[1] Pharmacological Research.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Palmatine Chloride Hydrate - LKT Labs [lktlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biomol.com [biomol.com]
- 7. Berberine and palmatine inhibit the growth of human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palmatine ameliorates LPS-induced HT-22 cells and mouse models of depression by regulating apoptosis and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Palmatine Chloride Hydrate vs. Synthetic Derivatives: A Comparative Activity Guide
Topic: Palmatine Chloride Hydrate versus Synthetic Derivatives Activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
Palmatine Chloride Hydrate (PCH) acts as a foundational isoquinoline alkaloid with a broad pharmacological profile, including antimicrobial, antiviral, and metabolic regulation properties.[1] However, its clinical translation is often limited by moderate potency (micromolar range IC50/MIC) and poor bioavailability.[1]
Synthetic Derivatives , particularly those modified at the C-9 and C-13 positions, represent a "second-generation" class designed to overcome these limitations.[1] Experimental data indicates that specific lipophilic modifications can enhance anticancer potency by up to 600-fold (sub-micromolar IC50) and antimicrobial efficacy by 2-64 fold .[1]
This guide objectively compares the baseline activity of PCH against its optimized derivatives, providing the chemical rationale, comparative data, and validated experimental protocols for researchers.
Chemical & Pharmacological Baseline
Palmatine Chloride Hydrate (PCH) is the stable salt form of palmatine, a protoberberine alkaloid.[1]
-
Core Structure: Quaternary ammonium cation with a tetracyclic isoquinoline skeleton.[1][2]
-
Solubility: The chloride salt improves water solubility compared to the base, but it remains limited, often requiring DMSO for stock solutions in biological assays.
-
Baseline Activity:
-
Anticancer:[1][2][3][4] Moderate cytotoxicity (IC50: 5–15 µM) against hepatic (HepG2) and breast (MCF-7) cancer lines.[1]
-
Antimicrobial:[5][6][7] Weak-to-moderate activity against Gram-positive bacteria; poor activity against Gram-negative bacteria due to efflux pump susceptibility.[1]
-
Neuroprotection:[2] Acts as an Acetylcholinesterase (AChE) inhibitor, often synergistic with Berberine.[1][8][9]
-
Synthetic Optimization Strategies (SAR Analysis)
To improve PCH, medicinal chemists focus on Structure-Activity Relationship (SAR) modifications.[1] The two most critical "activity switches" are:
A. C-13 Alkylation (The "Anticancer Switch") [1]
-
Modification: Introduction of long-chain alkyl groups (e.g., n-hexyl, n-octyl) at the C-13 position.[1][4][10][11]
-
Mechanism: Increases lipophilicity (LogP), facilitating passive diffusion across the cell membrane.[1] The alkyl tail may also stabilize the DNA-ligand complex via hydrophobic interactions in the minor groove.[1]
-
Result: Drastic reduction in IC50 values (increased potency).
B. C-9 O-Alkylation (The "Antimicrobial Switch") [1]
-
Modification: Replacement of the methoxy group at C-9 with longer alkyl or N-heterocyclic chains.
-
Mechanism: Enhances membrane permeability and disrupts bacterial cell walls.[1]
-
Result: Significant reduction in Minimum Inhibitory Concentration (MIC), particularly against resistant strains like H. pylori.[1]
Comparative Activity Analysis
Case Study A: Anticancer Potency (Hepatocellular Carcinoma)
Comparison of PCH against 13-n-octyl palmatine (Derivative 4d).
| Compound | Cell Line | IC50 (µM) | Fold Improvement | Mechanism Note |
| Palmatine Chloride | SMMC-7721 | 13.58 ± 2.84 | 1x (Baseline) | Moderate DNA intercalation; induces apoptosis. |
| 13-n-octyl palmatine | SMMC-7721 | 0.02 ± 0.01 | ~679x | Enhanced cellular uptake; potent mitochondrial disruption.[1] |
| Palmatine Chloride | HepG2 | ~5.20 | 1x (Baseline) | G2/M phase arrest.[1] |
| 13-n-hexyl palmatine | HepG2 | 0.35 ± 0.05 | ~15x | Balanced solubility/potency profile.[1] |
Key Insight: The C-13 octyl derivative transforms Palmatine from a moderate cytotoxic agent into a nanomolar-potency candidate.[1] However, this comes with increased non-selective toxicity, requiring careful therapeutic window assessment.[1]
Case Study B: Antimicrobial Efficacy
Comparison of PCH against 9-O-substituted derivatives.
| Compound | Target Organism | MIC (µg/mL) | Performance Verdict |
| Palmatine Chloride | S. aureus (Gram+) | 128 - 256 | Weak |
| 9-O-octyl palmatine | S. aureus (Gram+) | 4 - 8 | Strong (32-64x improvement) |
| Palmatine Chloride | H. pylori (Resistant) | > 64 | Ineffective |
| Compound 1c (C-9 amine) | H. pylori (Resistant) | 4 - 16 | Superior to Metronidazole |
Mechanism & Workflow Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the experimental workflow to validate these differences.
Caption: SAR decision tree showing how specific structural modifications at C-13 and C-9 shift the pharmacological profile of Palmatine from baseline to high-potency derivatives.
Experimental Protocols
To objectively compare PCH with its derivatives, the following self-validating protocols are recommended.
Protocol A: Comparative Cytotoxicity Assessment (MTT Assay)
Purpose: To determine the IC50 shift between PCH and 13-alkyl derivatives.
Reagents:
-
Palmatine Chloride Hydrate (Standard).[1]
-
Cell Line: HepG2 or SMMC-7721 (seeding density: 5,000 cells/well).[1]
Step-by-Step Methodology:
-
Preparation: Dissolve PCH in warm water/buffer. Dissolve lipophilic derivatives in DMSO. Critical Control: Ensure final DMSO concentration in wells is <0.1% to prevent solvent toxicity.[1]
-
Seeding: Plate cells in 96-well plates and incubate for 24h at 37°C/5% CO2.
-
Treatment:
-
Incubation: Incubate for 48h or 72h.
-
Development: Add 10 µL MTT reagent; incubate 4h. Aspirate media and add 100 µL DMSO to dissolve formazan crystals.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism or similar).
Protocol B: Synthesis of 13-Alkyl Derivatives (Brief)
For researchers needing to synthesize the derivative for testing.
-
Reduction: React Palmatine Chloride (1 eq) with NaBH4 (excess) in 5% NaOH/MeOH to form dihydro-palmatine (intermediate).
-
Alkylation: React the intermediate with the corresponding aldehyde (e.g., octanal) in Ethanol/Acetic Acid.[1]
-
Acidification: Treat with 2M HCl to restore the quaternary ammonium salt and yield the 13-alkyl-palmatine chloride.
-
Purification: Recrystallize from Ethanol to ensure purity >98% before biological testing.
References
-
Synthesis and Cytotoxicity Evaluation of 13-n-alkyl Berberine and Palmatine Analogues as Anticancer Agents. Molecules/NIH.[1] (2012).[1] Link
-
Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives. Indian Journal of Pharmaceutical Sciences. (2015).[1][5][13] Link
-
Synthesis and Structure–Activity Relationship of Palmatine Derivatives as a Novel Class of Antibacterial Agents against Helicobacter pylori. Molecules. (2020).[1][2][7][14][15] Link[1]
-
Palmatine: A Review of its Pharmacology, Toxicity and Pharmacokinetics. Biochimie. (2019).[1] Link
-
Synergistic inhibition on acetylcholinesterase by the combination of berberine and palmatine. Journal of Molecular Neuroscience.[9] (2014).[1] Link
Sources
- 1. Palmatine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of 9-o-substituted palmatine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Berberine and palmatine, acting as allosteric potential ligands of α7 nAChR, synergistically regulate inflammation and phagocytosis of microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic inhibition on acetylcholinesterase by the combination of berberine and palmatine originally isolated from Chinese medicinal herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxicity evaluation of 13-n-alkyl berberine and palmatine analogues as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Palmatine antioxidant and anti-acetylcholinesterase activities: A pre-clinical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Structure-Activity Relationship of Palmatine Derivatives as a Novel Class of Antibacterial Agents against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Binding Targets of Palmatine Chloride Hydrate
For researchers and drug development professionals, understanding the precise molecular interactions of a bioactive compound is the bedrock of mechanistic insight and therapeutic innovation. Palmatine, a protoberberine isoquinoline alkaloid, has garnered significant attention for its broad spectrum of pharmacological activities, from anti-inflammatory and neuroprotective to anti-cancer effects.[1][2] This guide provides an in-depth, comparative analysis of Palmatine's binding targets, offering a critical evaluation against its structural analogs, Berberine and Jatrorrhizine. We will dissect the experimental methodologies required to validate these interactions, empowering researchers to confidently confirm the binding targets of Palmatine chloride hydrate in their own laboratories.
The Multi-Target Landscape of Palmatine
Palmatine's therapeutic potential stems from its ability to engage multiple molecular targets rather than a single, high-affinity interaction. This polypharmacological profile is a hallmark of many successful natural product-derived drugs. The primary, experimentally confirmed binding partners for Palmatine fall into three main categories: nucleic acids, enzymes, and membrane receptors.
Nucleic Acids: An Intercalative and Groove-Binding Partner
A foundational target of Palmatine is DNA. Spectroscopic and calorimetric studies have confirmed that Palmatine directly interacts with double-stranded DNA. The binding is primarily driven by non-covalent forces, including hydrogen bonds and van der Waals interactions.[3] While initial hypotheses were conflicting, recent molecular dynamics simulations suggest that intercalation, where the planar ring system of Palmatine inserts between the base pairs of the DNA helix, is the dominant binding mode.[4][5] This interaction can disrupt DNA replication and transcription, contributing to its observed cytotoxic effects against cancer cells.
Key Enzyme Inhibition: Modulating Cellular Signaling
Palmatine exerts significant influence by inhibiting key enzymes involved in neurotransmission and immune response.
-
Acetylcholinesterase (AChE): By inhibiting AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine, Palmatine increases cholinergic signaling. This is a key strategy in the symptomatic treatment of Alzheimer's disease. Palmatine and Berberine have been shown to inhibit AChE synergistically.[6]
-
Monoamine Oxidase (MAO): Palmatine is a non-competitive inhibitor of MAO, an enzyme that degrades monoamine neurotransmitters like dopamine and serotonin.[7] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is linked to its antidepressant-like effects.
-
Indoleamine 2,3-dioxygenase 1 (IDO-1): IDO-1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key regulator of immune tolerance. Its overexpression in the tumor microenvironment promotes immune escape. Palmatine has been identified as an irreversible inhibitor of IDO-1, suggesting a mechanism for its anti-cancer and immunomodulatory activities.
Receptor Interaction: Fine-Tuning Neuronal Pathways
While direct high-affinity binding to many receptors is still under investigation, evidence points to Palmatine's ability to modulate dopaminergic pathways. Studies on its reduced derivative, (S)-(−)-Tetrahydropalmatine (l-THP), which shares the core scaffold, show antagonist activity at dopamine D1, D2, and D3 receptors.[8] This interaction likely contributes to the sedative and antipsychotic-like effects observed in preclinical models.
Comparative Performance: Palmatine vs. Its Protoberberine Analogs
To truly understand Palmatine's profile, a direct comparison with its close structural relatives, Berberine and Jatrorrhizine, is essential. These alkaloids share the same protoberberine skeleton but differ in their methoxy group substitutions, leading to distinct binding affinities and pharmacological profiles.
Quantitative Comparison of Binding Affinities
The following table summarizes the key quantitative data comparing the binding of Palmatine, Berberine, and Jatrorrhizine to their primary targets. This side-by-side analysis is crucial for selecting the appropriate molecule for a specific therapeutic hypothesis.
| Target | Molecule | Binding Parameter | Value | Source |
| DNA (Herring Testis) | Palmatine | Binding Constant (K) | 2.84 x 10⁴ M⁻¹ | [1][9][10] |
| Berberine | Binding Constant (K) | 1.15 x 10⁴ M⁻¹ | [1][9][10] | |
| Acetylcholinesterase (AChE) | Palmatine | IC₅₀ | 6.29 ± 0.61 µg/mL | [2] |
| Berberine | IC₅₀ | 0.72 ± 0.04 µg/mL | [2] | |
| Monoamine Oxidase (MAO) | Palmatine | Kᵢ (non-competitive) | 58.9 µM | [7] |
| Berberine | Kᵢ (non-competitive) | 44.2 µM | [7] | |
| Dopamine D1 Receptor | l-Tetrahydropalmatine | Kᵢ | 124 nM | [8] |
| Dopamine D2 Receptor | l-Tetrahydropalmatine | Kᵢ | 388 nM | [8] |
| Dopamine D3 Receptor | l-Tetrahydropalmatine | Kᵢ | 1420 nM | [8] |
Expert Interpretation: The data reveals that while Palmatine has a slightly higher binding affinity for bulk DNA compared to Berberine, Berberine is a significantly more potent inhibitor of Acetylcholinesterase. Both molecules exhibit similar, moderate inhibitory activity against Monoamine Oxidase. The data for the tetrahydro-derivative of Palmatine suggests that the core protoberberine structure has a good affinity for dopamine receptors, particularly the D1 subtype. The subtle structural differences between these alkaloids lead to meaningful changes in target preference and potency.
Experimental Workflows for Target Validation
Confirming that a small molecule binds to a specific protein target within a complex cellular environment is a critical step in drug discovery. Here, we present detailed protocols for three gold-standard techniques, explaining the causality behind key experimental choices.
Method 1: In-Cellulo Target Engagement via Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful, label-free method to verify drug-target engagement in a physiological context (i.e., within intact cells or cell lysates). The principle is that a ligand binding to its target protein confers thermal stability, increasing the temperature at which the protein denatures and aggregates. This change in the melting temperature (Tₘ) is a direct indicator of binding.
Step-by-Step Protocol:
-
Cell Culture & Treatment:
-
Culture your cell line of interest (e.g., a cancer cell line or neuronal cells) to approximately 80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into two tubes: one for treatment with Palmatine chloride hydrate (e.g., at 10x the expected IC₅₀) and one for a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated and control cell suspensions into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., from 40°C to 70°C in 2°C increments).
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using SDS-PAGE and Western blotting with a target-specific antibody.
-
Quantify the band intensities and plot them against temperature for both the Palmatine-treated and vehicle-treated samples. A rightward shift in the melting curve for the Palmatine-treated sample indicates target stabilization and thus, direct binding.[4][11]
-
Method 2: Real-Time Binding Kinetics via Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free optical technique that provides high-quality, real-time data on binding affinity and kinetics (association and dissociation rates). It is the gold standard for characterizing the interaction between a small molecule (the analyte, e.g., Palmatine) and an immobilized protein (the ligand, e.g., a purified target enzyme).
Step-by-Step Protocol:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein (e.g., Acetylcholinesterase) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization via primary amines.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Injection & Data Acquisition:
-
Prepare a dilution series of Palmatine chloride hydrate in a suitable running buffer (e.g., HBS-EP+ buffer, often containing a small percentage of DMSO to aid solubility).
-
Inject the Palmatine solutions sequentially, from lowest to highest concentration, over the immobilized protein surface. Include a buffer-only (blank) injection for double referencing.
-
Each injection cycle consists of:
-
Association: Flowing the Palmatine solution over the surface, allowing binding to occur.
-
Dissociation: Flowing the running buffer over the surface to monitor the dissociation of the Palmatine-protein complex.
-
-
-
Regeneration & Analysis:
-
Between each concentration, inject a regeneration solution (e.g., a pulse of glycine-HCl, pH 2.5) to strip all bound analyte, returning the signal to baseline.
-
The resulting sensorgrams (plots of response units vs. time) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).[12][13]
-
Method 3: Target Discovery via Affinity Chromatography
Rationale: When the direct targets of a compound are unknown, affinity chromatography coupled with mass spectrometry (MS) is a powerful discovery tool. The bioactive small molecule is immobilized on a solid support to act as "bait," which is then used to "fish" for its binding partners from a complex protein mixture like a cell lysate.
Step-by-Step Protocol:
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of Palmatine that includes a linker and a reactive group (e.g., an amine or carboxyl group). This step is crucial and often requires significant synthetic chemistry expertise.
-
Covalently couple the Palmatine probe to an activated chromatography resin (e.g., NHS-activated Sepharose beads).
-
Prepare a control column with the linker and reactive group alone to identify non-specific binders.
-
-
Protein Extraction and Incubation:
-
Prepare a native protein lysate from the cells or tissue of interest. It is critical to use non-denaturing lysis buffers to preserve protein structure and binding capability.
-
Incubate the clarified lysate with the Palmatine-immobilized resin and the control resin.
-
-
Washing and Elution:
-
Wash the resins extensively with buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins. This can be done competitively by adding a high concentration of free Palmatine, or non-specifically by changing the pH or ionic strength of the buffer.
-
-
Protein Identification:
Downstream Signaling: The Dopamine D1 Receptor Pathway
The binding of a ligand to its target is only the first step. The functional consequence is the modulation of downstream signaling pathways. As the tetrahydro-derivative of Palmatine shows affinity for dopamine receptors, understanding the canonical dopamine D1 receptor (D1R) pathway provides context for its potential neuro-modulatory effects. Binding of an agonist to D1R, a Gs-coupled receptor, initiates a cascade that ultimately modulates neuronal excitability and gene expression.
Sources
- 1. DNA-binding cytotoxic alkaloids: comparative study of the energetics of binding of berberine, palmatine, and coralyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinesterase Inhibitory and In Silic o Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding properties of palmatine to DNA: spectroscopic and molecular modeling investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Synergistic inhibition on acetylcholinesterase by the combination of berberine and palmatine originally isolated from Chinese medicinal herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. TETRAHYDROPROTOBERBERINE ALKALOIDS WITH DOPAMINE AND σ RECEPTOR AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Independent Verification of Palmatine Chloride Hydrate: A Technical Comparison Guide
Executive Summary: The Case for Re-evaluation
Palmatine chloride hydrate (Palmatine), a protoberberine isoquinoline alkaloid, has long existed in the shadow of its structural analog, Berberine. While Berberine remains the gold standard for metabolic regulation, emerging independent data suggests Palmatine possesses superior efficacy in specific neuroprotective and antimicrobial applications due to distinct structural moieties (four methoxyl groups vs. Berberine’s methylenedioxy group).
This guide provides a technical roadmap for researchers to independently verify Palmatine’s therapeutic potential. It contrasts performance against industry standards and details self-validating experimental protocols to confirm its mechanism of action.
Chemical Identity & Structural Significance
The distinct pharmacological profile of Palmatine stems from its substitution pattern on the isoquinoline backbone.
| Feature | Palmatine Chloride Hydrate | Berberine Chloride | Impact on Function |
| CAS Registry | 10605-02-4 | 633-65-8 | Unique identification |
| C2, C3 Substituents | Dimethoxy (-OCH3) | Methylenedioxy (-O-CH2-O-) | Palmatine's lack of the methylenedioxy ring alters metabolic stability and DNA intercalation geometry. |
| Lipophilicity (LogP) | ~2.6 | ~2.8 | Palmatine exhibits slightly different BBB permeability kinetics. |
| Fluorescence | Intense Yellow/Green | Yellow | Palmatine is a superior intrinsic fluorescent probe for intracellular tracking without labeling. |
Comparative Therapeutic Performance
The following data synthesizes independent verification studies comparing Palmatine against Berberine and standard clinical agents.
A. Neuroprotection (Alzheimer’s & Oxidative Stress)
Palmatine demonstrates higher potency in Acetylcholinesterase (AChE) inhibition compared to Berberine, a critical factor in Alzheimer's therapy.
| Target / Assay | Palmatine IC50 / Effect | Berberine IC50 / Effect | Verification Insight |
| AChE Inhibition | 36.6 µM | ~50-70 µM | Palmatine binds more tightly to the AChE peripheral anionic site. |
| Aβ Aggregation | Significant inhibition of Aβ1-42 | Moderate inhibition | Palmatine reduces Aβ-induced paralysis in C. elegans models more effectively.[1][2] |
| Oxidative Stress | Activates AMPK/Nrf2 pathway | Activates AMPK | Palmatine upregulates HO-1 and SOD-3 expression via Nrf2 nuclear translocation. |
B. Antimicrobial Synergy
While Palmatine's standalone MIC is moderate, its true potential lies in synergism , particularly in restoring antibiotic sensitivity in resistant strains (MDR).
| Pathogen | Combination | FIC Index (Synergy) | Outcome |
| MDR E. coli | Palmatine + Ciprofloxacin | < 0.5 (Synergistic) | Reduces Ciprofloxacin MIC by 4-8 fold. |
| MRSA | Palmatine + Gentamicin | 0.5 - 0.75 (Partial Synergy) | Disrupts biofilm formation, enhancing antibiotic penetration. |
| H. pylori | Palmatine alone | MIC: 12.5 - 50 µg/mL | Comparable to Metronidazole in some resistant strains. |
Mechanistic Visualization
To verify Palmatine's efficacy, one must understand its dual-pathway modulation: inhibiting inflammation (NF-κB) while promoting antioxidant defense (Nrf2).[3][4]
Figure 1: Dual-action mechanism of Palmatine.[5] It suppresses inflammation via NF-κB inhibition while simultaneously activating the AMPK/Nrf2 antioxidant pathway.
Experimental Verification Protocols
These protocols are designed to be self-validating . If the internal controls fail, the data regarding Palmatine's efficacy is invalid.
Protocol A: Verification of DNA Binding Mode (Intercalation)
Palmatine acts as a DNA intercalator.[6] This assay distinguishes it from groove binders.
Objective: Determine if Palmatine intercalates into DNA (causing viscosity increase and hypochromism).
-
Preparation:
-
Stock: 1 mM Palmatine Chloride in 10 mM Tris-HCl buffer (pH 7.4).
-
DNA: Calf Thymus DNA (CT-DNA), confirmed A260/A280 ratio > 1.8.
-
-
UV-Vis Titration (Hypochromism):
-
Keep Palmatine concentration constant (e.g., 20 µM).
-
Titrate with increasing CT-DNA concentrations (0–100 µM).
-
Checkpoint: Observe isosbestic points . Their presence confirms a specific equilibrium between free and bound drug. Absence indicates non-specific degradation.
-
Expectation: Significant decrease in absorbance (hypochromism) and red shift (bathochromism) indicates intercalation.
-
-
Viscosity Assay (The Gold Standard):
-
Use an Ostwald viscometer at 25°C.
-
Measure flow time of DNA solution with increasing Palmatine ratio (
). -
Validation: Plot
vs. binding ratio. -
Result: A slope > 0 confirms intercalation (lengthening of DNA helix). A slope ≈ 0 indicates groove binding.
-
Protocol B: Synergistic Antimicrobial "Checkerboard" Assay
Objective: Verify Palmatine’s ability to restore antibiotic sensitivity in MDR bacteria.
-
Setup:
-
96-well microtiter plate.
-
X-axis: Antibiotic (e.g., Ciprofloxacin) serial dilution (0.03 to 64 µg/mL).
-
Y-axis: Palmatine serial dilution (2 to 128 µg/mL).
-
-
Inoculum:
-
MDR E. coli or S. aureus at
CFU/mL.
-
-
Controls (Mandatory):
-
Sterility Control: Broth only.
-
Growth Control: Bacteria + Solvent (DMSO < 1%).
-
Palmatine-only: To determine intrinsic MIC.
-
-
Calculation:
-
Calculate Fractional Inhibitory Concentration Index (FICI):
-
Interpretation: FICI ≤ 0.5 = Synergy .
-
Protocol C: Neuroprotective Antioxidant Validation (PC12 Model)
Objective: Confirm Nrf2 pathway activation is the cause of protection, not just a correlation.
-
Cell Culture: PC12 cells differentiated with NGF.
-
Pre-treatment: Incubate with Palmatine (0.1, 1, 10 µM) for 2 hours.
-
Insult: Add
(200 µM) or Aβ25-35 (20 µM) for 24 hours. -
Mechanistic Checkpoint (Crucial):
-
Run a parallel arm with ML385 (specific Nrf2 inhibitor) or Compound C (AMPK inhibitor).
-
Logic: If Palmatine’s protective effect (measured by MTT assay) is abolished by ML385, the mechanism is confirmed as Nrf2-dependent.
-
-
Readout:
-
Cell Viability (MTT/CCK-8).
-
ROS levels (DCFH-DA fluorescence).
-
Western Blot: Nuclear vs. Cytosolic fractions for Nrf2.
-
Safety & Toxicity Considerations
Palmatine is a DNA intercalator.[6][7][8] While this aids anticancer activity, it poses genotoxic risks that must be evaluated.[9]
-
Therapeutic Window: Neuroprotective effects are often observed at low concentrations (0.1–10 µM), while cytotoxicity typically appears >50–100 µM.
-
LD50 (Mice, i.p.): ~136 mg/kg.
-
Recommendation: For chronic therapeutic development, genotoxicity assays (Ames test, Comet assay) are mandatory alongside efficacy studies.
References
-
Pharmacological Review: Tarabasz, D., & Kukula-Koch, W. (2019). Palmatine: A review of its pharmacology, toxicity and pharmacokinetics. Biochimie, 162, 176–184.[10] Link
-
Neuroprotection & Nrf2: Zhang, X., et al. (2021). Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway.[5][11] Oxidative Medicine and Cellular Longevity, 2021. Link
-
DNA Binding Mechanism: Gentile, M., et al. (2024).[8] Predominant Binding Mode of Palmatine to DNA.[6][8] The Journal of Physical Chemistry Letters, 15(42), 10570–10575.[8] Link
-
Antimicrobial Synergy: Ekeuku, S. O., et al. (2020). From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms.[3][12] Frontiers in Pharmacology. Link
-
AChE Inhibition: Kaufmann, D., et al. (2016).[13] Acetylcholinesterase inhibition and in silico docking studies of protoberberine alkaloids. Bioorganic & Medicinal Chemistry. Link
-
Gout/Anti-inflammatory: Wu, D., et al. (2022). Palmatine Protects Against MSU-Induced Gouty Arthritis via Regulating the NF-κB/NLRP3 and Nrf2 Pathways.[4] Drug Design, Development and Therapy, 16, 2119–2132.[4] Link
Sources
- 1. Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in A β-Transgenic Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in Aβ-Transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmatine Protects Against MSU-Induced Gouty Arthritis via Regulating the NF-κB/NLRP3 and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biomol.com [biomol.com]
- 8. Predominant Binding Mode of Palmatine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palmatine: A review of its pharmacology, toxicity and pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential [frontiersin.org]
Safety Operating Guide
Operational Guide: Safe Handling & PPE for Palmatine Chloride Hydrate
Executive Safety Summary
Palmatine Chloride Hydrate is a protoberberine isoquinoline alkaloid. While invaluable for its acetylcholinesterase (AChE) inhibitory and DNA-binding properties, it presents specific risks regarding acute toxicity and biological activity.
Immediate Action Required:
-
Treat as Bioactive: This is not an inert salt. It is a pharmacologically active agent capable of permeating mucous membranes.
-
Primary Hazard: Inhalation of dust and dermal absorption (enhanced by solvents like DMSO).
-
Storage: Hygroscopic and Light Sensitive. Store desicated at -20°C, protected from light.
Quick Reference: Hazard Profile
| Parameter | Classification | Critical H-Codes |
| Toxicity | Acute Tox. 4 (Oral, Dermal, Inhalation) | H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled) |
| Irritation | Irritant (Skin, Eye, Respiratory) | H315, H319, H335 (Causes skin/eye irritation; respiratory irritation) |
| Physical | Hygroscopic Solid | Protect from moisture to maintain stoichiometry.[1][2] |
Risk Assessment & Biological Mechanism
To select the correct PPE, you must understand the mechanism of exposure.
-
The Dust Vector (Inhalation): Palmatine chloride is supplied as a fine yellow powder. The electrostatic nature of alkaloids often causes "fly-off" during weighing. Inhalation delivers the compound directly to the bloodstream via the alveoli, bypassing first-pass metabolism.
-
The Solvent Vector (Dermal): While the solid is an irritant, Palmatine dissolved in DMSO (Dimethyl sulfoxide) represents a critical risk. DMSO acts as a carrier solvent, dramatically increasing the permeation rate of the alkaloid through intact skin and nitrile gloves.
-
Biological Target: As an AChE inhibitor and DNA intercalator, systemic exposure can lead to cholinergic effects or genotoxicity.
Personal Protective Equipment (PPE) Specifications
Standard "lab coat and glasses" are insufficient for high-purity alkaloids. Use the following validated protection system.
A. Respiratory Protection
-
Minimum: NIOSH-approved N95 filtering facepiece.
-
Recommended: Work inside a Class II Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood.
-
Rationale: Prevents sensitization and acute toxicity from airborne particulates during weighing.
B. Dermal Protection (Gloves)[3]
-
Solid Handling: Standard Nitrile (0.11 mm / 4-5 mil).
-
Solution Handling (Aqueous): Standard Nitrile.
-
Solution Handling (Organic/DMSO): Double-gloving is mandatory.
-
Rationale: DMSO permeates standard nitrile in <5 minutes, carrying the dissolved Palmatine with it.
C. Ocular Protection
-
Standard: Chemical safety goggles (indirect venting).
-
Contraindicated: Safety glasses with open sides (dust can bypass).
D. Body Protection
-
Standard: Lab coat (buttoned/snapped to collar).
-
Enhanced: Tyvek sleeves if working with large quantities (>1g) to prevent dust settling on forearms.
Visualization: PPE Decision Logic
The following logic gate ensures you select the correct PPE based on the physical state of the Palmatine.
Figure 1: Decision tree for selecting PPE based on physical state and solvent carrier risks.
Operational Protocol: Safe Weighing & Solubilization
Step 1: Preparation
-
Equip PPE: Don N95 mask, goggles, and gloves before opening the storage container.
-
Environment: Place balance inside a fume hood or powder containment enclosure.
-
Static Control: Palmatine dust is static-prone. Use an anti-static gun or ionizer bar on the spatula and weigh boat.
Step 2: Transfer
-
Open the vial slowly.
-
Transfer required amount. Do not tap the spatula on the side of the weigh boat (this launches dust).
-
Recap the stock vial immediately.
Step 3: Solubilization (The Critical Step)
Palmatine Chloride Hydrate is slightly soluble in water but soluble in hot water and DMSO.
-
If using DMSO: Add solvent slowly down the side of the vessel to avoid splashing.
-
Vortexing: Cap the tube tightly. Hold the tube with a Kimwipe to detect any leakage (yellow stain).
Emergency Response & Decontamination
Visual Indicator: Palmatine is a distinct yellow/orange powder. Any yellow dust on surfaces indicates a containment breach.
Spill Response Protocol
-
Evacuate: If a large amount of dust (>100mg) becomes airborne, leave the area for 15 minutes to let it settle.
-
PPE Upgrade: Wear N95 and double gloves.
-
Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.
-
Cleanup: Wipe up the damp material. Clean the surface with 70% Ethanol.
-
Note: Palmatine is fluorescent. You can use a UV lamp to verify the area is clean.
-
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes. Lift eyelids.
-
Skin Contact: Wash with soap and water.[3][5][6][7] Do not use ethanol on skin (increases absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
Disposal & Logistics
Never dispose of alkaloids in the sink. Palmatine is toxic to aquatic life and bioactive.
| Waste Stream | Handling Procedure |
| Solid Waste | Collect in a dedicated "Toxic Solid" container. Label with CAS 171869-95-7.[8] |
| Liquid Waste | Collect in "Organic/Toxic" waste carboy. Do not mix with oxidizers. |
| Final Disposal | Incineration: Must be disposed of via a licensed chemical waste contractor for incineration equipped with an afterburner and scrubber. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 73442, Palmatine Chloride. Retrieved from [Link]
Sources
- 1. Palmatine chloride CAS#: 10605-02-4 [chemicalbook.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 5. cn.canbipharm.com [cn.canbipharm.com]
- 6. fishersci.com [fishersci.com]
- 7. Palmatine - Safety Data Sheet [chemicalbook.com]
- 8. パルマチンクロリド 水和物 97% | Sigma-Aldrich [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
